Product packaging for Flurofamide(Cat. No.:CAS No. 70788-28-2)

Flurofamide

Cat. No.: B1662556
CAS No.: 70788-28-2
M. Wt: 217.14 g/mol
InChI Key: QWZFVMCWPLMLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-diaminophosphoryl-4-fluorobenzamide is an organohalogen compound and a carbonyl compound.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9FN3O2P B1662556 Flurofamide CAS No. 70788-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diaminophosphoryl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZFVMCWPLMLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NP(=O)(N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045654
Record name Flurofamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70788-28-2
Record name N-(Diaminophosphinyl)-4-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70788-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurofamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurofamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flurofamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flurofamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUROFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599XHU06GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flurofamide: A Technical Guide to its Mechanism of Action as a Potent Urease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) is a potent and specific inhibitor of bacterial urease. Its mechanism of action centers on the direct inhibition of this enzyme, which is critical for the survival and virulence of various pathogenic bacteria. By blocking the hydrolysis of urea into ammonia and carbon dioxide, this compound effectively mitigates the downstream pathological consequences of excessive ammonia production, including the formation of infection-induced urinary stones and the development of hyperammonemia. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Core Mechanism of Action: Urease Inhibition

This compound's primary pharmacological effect is the potent and specific inhibition of bacterial urease. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea, a key step in the nitrogen metabolism of certain microorganisms. This enzymatic activity is a significant virulence factor for several pathogens, including Proteus mirabilis, a common cause of urinary tract infections, and Ureaplasma species, which can lead to hyperammonemia, particularly in immunocompromised individuals.

The inhibition of urease by this compound leads to a reduction in ammonia production. This has two major therapeutic implications:

  • Prevention of Infection-Induced Urinary Stones: In the urinary tract, the ammonia produced by urease-positive bacteria, such as Proteus mirabilis, increases the urinary pH. This alkaline environment promotes the precipitation of magnesium ammonium phosphate (struvite) and calcium phosphate (apatite), leading to the formation of infection-induced urinary stones. By inhibiting urease, this compound prevents the rise in urinary pH, thereby retarding the formation of these stones.[1]

  • Treatment of Hyperammonemia: In conditions such as Ureaplasma-induced hyperammonemia, excessive ammonia production can overwhelm the body's detoxification capacity, leading to life-threatening neurological complications. This compound's inhibition of urease directly reduces the systemic ammonia load, offering a targeted therapeutic approach.[2][3][4]

This compound has been shown to be approximately 1000 times more potent than acetohydroxamic acid, another urease inhibitor, in inhibiting the urease of intact P. mirabilis cells.[1]

Signaling Pathway: Direct Enzyme Inhibition

The mechanism of this compound does not involve the modulation of complex intracellular signaling cascades. Instead, it acts as a direct inhibitor of the urease enzyme. The following diagram illustrates this direct inhibitory action and its downstream consequences.

Flurofamide_Mechanism cluster_bacterium Bacterial Cell cluster_pathology Pathological Consequences Urea Urea Urease Urease Enzyme Urea->Urease Hydrolysis Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia UrinaryStones Infection-Induced Urinary Stones Ammonia->UrinaryStones Increased Urinary pH Hyperammonemia Hyperammonemia Ammonia->Hyperammonemia Increased Systemic Load This compound This compound This compound->Urease Inhibition

Caption: Direct inhibition of bacterial urease by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against various bacterial species. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
Bacterial SpeciesParameterValueReference
Proteus mirabilisI501.08 x 10⁻⁸ M[1]
Ureaplasma parvumMinimum Urease Inhibitory Concentration (MIC)≤2 µM[2][3][4]
Ureaplasma urealyticumMinimum Urease Inhibitory Concentration (MIC)≤2 µM[2][3][4]
Bovine Ureaplasma isolatesMinimum Inhibitory Concentration (MIC)0.0125 to 0.2 µg/mL[5]
Bovine Ureaplasma isolatesMinimum Lethal Concentration (MLC)≤0.1 to 3.2 µg/mL[5]
Table 2: In Vivo Efficacy of this compound
Animal ModelConditionDosageOutcomeReference
RatP. mirabilis-induced urinary stones4.7 mg/kg (oral)Retarded stone formation[1]
MouseU. parvum-induced hyperammonemia (Prophylaxis)6 mg/kg (intraperitoneal) 1 hr before infectionSignificantly lower blood ammonia levels at 24 hr (10.9 ± 4.0 µmol/L vs. 26.5 ± 17.7 µmol/L in untreated)[2][3][4]
MouseU. parvum-induced hyperammonemia (Treatment)6 mg/kg (intraperitoneal) 24 hr after infection56.4 ± 17.1% reduction in blood ammonia levels 6 hr post-treatment (vs. 9.1 ± 33.5% reduction in untreated)[2][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the efficacy of this compound.

Urease Inhibition Assay in Proteus mirabilis

This protocol is adapted from the methodology used to determine the I50 of this compound against intact P. mirabilis cells.[1]

Objective: To quantify the inhibition of urease activity in whole bacterial cells by this compound.

Materials:

  • Proteus mirabilis cell suspension

  • This compound solutions of varying concentrations

  • 0.2 M Tris buffer (pH 8.0) containing 0.1 M NaCl

  • 0.83 M Urea solution

  • Ammonia quantification reagent (e.g., Berthelot's reagent)

  • Spectrophotometer

  • Shaking water bath at 37°C

  • 25 mL glass-stoppered Erlenmeyer flasks

Procedure:

  • Preparation of Reaction Mixture: In a 25 mL Erlenmeyer flask, combine 1.0 mL of 0.2 M Tris buffer, 1.0 mL of the this compound solution (or distilled water for control), and 0.2 mL of the P. mirabilis cell suspension.

  • Pre-incubation: Incubate the flasks at 37°C in a shaking water bath for 40 minutes.

  • Initiation of Urease Reaction: Add 0.3 mL of 0.83 M urea solution to each flask, mix, and incubate for exactly 5 minutes at 37°C in the shaking water bath.

  • Termination of Reaction and Ammonia Measurement: Stop the reaction (e.g., by rapid cooling or addition of a stopping reagent) and measure the amount of ammonia produced using a suitable colorimetric method, such as the Berthelot's reagent, with spectrophotometric reading.

  • Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the ammonia concentration in the this compound-treated samples to the control samples. The I50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

Urease_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Mix 1. Prepare Reaction Mixture: - Tris Buffer - this compound Solution - P. mirabilis Suspension Preincubation 2. Pre-incubate (37°C, 40 min) Mix->Preincubation AddUrea 3. Add Urea Solution Preincubation->AddUrea Reaction 4. Incubate (37°C, 5 min) AddUrea->Reaction MeasureAmmonia 5. Measure Ammonia (Spectrophotometry) Reaction->MeasureAmmonia CalculateI50 6. Calculate % Inhibition & I50 MeasureAmmonia->CalculateI50

Caption: Experimental workflow for the urease inhibition assay.

In Vivo Efficacy Study in a Mouse Model of Hyperammonemia

This protocol is based on studies evaluating the prophylactic and therapeutic effects of this compound in a Ureaplasma parvum-induced hyperammonemia mouse model.[2][3][4]

Objective: To assess the ability of this compound to prevent and treat hyperammonemia in vivo.

Animal Model: Immunosuppressed mice.

Materials:

  • Ureaplasma parvum culture

  • This compound solution for injection

  • Saline (vehicle control)

  • Blood ammonia measurement kit

Procedure (Prophylaxis):

  • Administer a single intraperitoneal injection of this compound (6 mg/kg) to the treatment group of mice. Administer an equivalent volume of saline to the control group.

  • One hour after the injection, infect the mice with U. parvum.

  • At 24 hours post-infection, collect blood samples from both groups.

  • Measure blood ammonia levels and compare the results between the this compound-treated and control groups.

Procedure (Treatment):

  • Infect mice with U. parvum.

  • At 24 hours post-infection, measure baseline blood ammonia levels.

  • Administer a single intraperitoneal injection of this compound (6 mg/kg) to the treatment group. Administer saline to the control group.

  • At 6 hours post-treatment, collect blood samples from both groups.

  • Measure blood ammonia levels and compare the percentage reduction from baseline between the two groups.

InVivo_Hyperammonemia_Model cluster_prophylaxis Prophylaxis Protocol cluster_treatment Treatment Protocol Pro_Inject 1. Inject this compound (6 mg/kg IP) or Saline Pro_Infect 2. Infect with U. parvum (1 hr post-injection) Pro_Inject->Pro_Infect Pro_Measure 3. Measure Blood Ammonia (24 hr post-infection) Pro_Infect->Pro_Measure Treat_Infect 1. Infect with U. parvum Treat_Baseline 2. Measure Baseline Blood Ammonia (24 hr post-infection) Treat_Infect->Treat_Baseline Treat_Inject 3. Inject this compound (6 mg/kg IP) or Saline Treat_Baseline->Treat_Inject Treat_Measure 4. Measure Blood Ammonia (6 hr post-treatment) Treat_Inject->Treat_Measure

Caption: Workflow for in vivo hyperammonemia studies.

Conclusion

This compound is a highly effective inhibitor of bacterial urease, with a clear and direct mechanism of action. Its potency has been demonstrated in vitro and its therapeutic potential has been validated in preclinical models of infection-induced urinary stones and hyperammonemia. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other urease inhibitors. Future investigations could focus on elucidating the precise binding kinetics, including the determination of the Ki value, and exploring its efficacy in clinical settings.

References

Flurofamide as a Bacterial Urease Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, Proteus mirabilis, and Ureaplasma urealyticum. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease enables bacterial survival in acidic environments, contributes to the formation of infectious urinary stones, and is implicated in hyperammonemia. Flurofamide (N-(diaminophosphinyl)-4-fluorobenzamide) has emerged as a potent, slow-binding inhibitor of bacterial urease. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-bacterial therapies targeting urease.

Introduction

Bacterial ureases are key targets for antimicrobial drug development due to their essential role in the pathogenesis of various infections. The production of ammonia by urease neutralizes acidic environments, facilitating the colonization of the gastric mucosa by Helicobacter pylori and contributing to peptic ulcer disease.[1][2] In the urinary tract, urease-producing bacteria like Proteus mirabilis elevate urine pH, leading to the precipitation of struvite and carbonate apatite crystals and the formation of infection-induced urinary stones.[3][4] Furthermore, urease activity from Ureaplasma species can lead to life-threatening hyperammonemia, particularly in immunocompromised individuals.[5][6]

This compound is a potent inhibitor of bacterial urease, demonstrating significantly greater activity than the first-generation urease inhibitor acetohydroxamic acid.[3][4] Its efficacy has been demonstrated against a range of urease-producing bacteria, making it a valuable tool for studying urease function and a promising candidate for therapeutic development. This guide details the current understanding of this compound's action and provides practical information for its scientific evaluation.

Mechanism of Action

This compound acts as a slow-binding inhibitor of bacterial urease.[1] As a phosphorodiamidate, its mechanism of inhibition is believed to involve the covalent but reversible modification of the nickel ions within the enzyme's active site.[1][7] The diaminophosphinyl group of this compound likely interacts with the bi-nickel center of the urease, disrupting the catalytic hydrolysis of urea.[7] This inhibition is time-dependent and demonstrates high potency.[1]

dot

cluster_Urease Urease Active Site cluster_Inhibition Inhibition by this compound Urease Urease Enzyme (with Ni2+ ions) Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia hydrolyzes Inhibited_Urease Inhibited Urease (this compound-Ni2+ complex) Urease->Inhibited_Urease Urea Urea Urea->Urease binds to Pathogenesis Bacterial Survival & Pathogenesis Ammonia->Pathogenesis leads to This compound This compound This compound->Urease binds to active site No_Pathogenesis Reduced Bacterial Survival & Inhibited Pathogenesis Inhibited_Urease->No_Pathogenesis prevents

Caption: Mechanism of urease inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against various bacterial species using different metrics. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound
Bacterial SpeciesAssay ParameterValueReference(s)
Helicobacter pyloriED50 (Acid Protection)~100 nM[1]
Proteus mirabilis (intact cells)Potency vs. Acetohydroxamic Acid~1000x more potent[3]
Proteus spp. (except P. morganii)50% Ureolysis Inhibition8 x 10⁻⁹ M to 1 x 10⁻⁸ M
Proteus morganii50% Ureolysis Inhibition~50-fold higher concentration than other Proteus spp.[3]
Ureaplasma urealyticumMinimum Growth Inhibitory Concentration10 µM[8][9]
Ureaplasma parvum & U. urealyticumMinimum Urease Inhibitory Concentration≤ 2 µM[5][6]
Table 2: In Vivo Efficacy of this compound
Animal ModelBacterial SpeciesDosageOutcomeReference(s)
FerretsHelicobacter mustelae50 mg/kg (single dose, p.o.)Complete inhibition of bacterial urease[1]
FerretsHelicobacter mustelae50 mg/kg (t.i.d., p.o.)Failed to eradicate infection, but reduced bacterial numbers[1]
RatsProteus mirabilisNot specifiedEffective in retarding urinary stone formation[3]
Mice (immunosuppressed)Ureaplasma spp.6 mg/kg (i.p., prophylaxis)Significantly reduced blood ammonia levels[6]
Mice (immunosuppressed)Ureaplasma spp.6 mg/kg (i.p., treatment)Significantly greater decrease in blood ammonia vs. untreated[6]
Mongolian GerbilsHelicobacter pylori100 ppm in dietMarked amelioration of gastritis and reduced infection rates[2]
MiceHelicobacter pyloriNot specifiedDecreased bacterial survival in most gastric regions[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a urease inhibitor.

In Vitro Urease Activity Assay (Whole-Cell)

This protocol is adapted from methods used to assess urease activity in intact bacterial cells.[3][5]

Objective: To determine the concentration of this compound required to inhibit urease activity in a whole-cell bacterial suspension.

Materials:

  • Bacterial culture (e.g., Proteus mirabilis, Helicobacter pylori)

  • Appropriate liquid culture medium (e.g., Brain Heart Infusion broth)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound stock solution (in a suitable solvent like DMSO)

  • Urea solution (e.g., 1 M)

  • Ammonia quantification reagent (e.g., Berthelot's reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase) in the appropriate liquid medium.

  • Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with PBS to remove any residual medium. Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 1.0).

  • Inhibitor Incubation: In a 96-well microplate, add the bacterial cell suspension to wells containing serial dilutions of this compound. Include a positive control (no inhibitor) and a negative control (no bacteria). Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Urease Reaction: Initiate the urease reaction by adding a concentrated urea solution to each well to a final concentration of (e.g., 50 mM).

  • Reaction Termination and Ammonia Quantification: After a specific incubation period (e.g., 15-30 minutes), terminate the reaction (e.g., by adding a strong base). Quantify the amount of ammonia produced using a suitable method, such as the Berthelot assay, which involves the addition of phenol-hypochlorite reagent and measurement of absorbance at a specific wavelength (e.g., 625 nm).

  • Data Analysis: Calculate the percentage of urease inhibition for each this compound concentration relative to the positive control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the urease activity.

dot

A Bacterial Culture (e.g., P. mirabilis) B Harvest and Wash Cells A->B C Resuspend in PBS B->C E Add Bacterial Suspension to Wells C->E D Prepare this compound Dilutions in Microplate D->E F Incubate with Inhibitor E->F G Add Urea to Initiate Reaction F->G H Incubate for Urease Activity G->H I Terminate Reaction and Quantify Ammonia H->I J Calculate % Inhibition and IC50 I->J A This compound B Bacterial Urease A->B Inhibits G Inhibition of Urease Activity C Urea Hydrolysis B->C Catalyzes B->G D Ammonia Production C->D H Blockage of Ammonia Production C->H E Increased pH D->E D->H F Pathogenic Consequences (e.g., Gastric Colonization, Urinary Stones, Hyperammonemia) E->F I Maintenance of Physiological pH E->I J Therapeutic Effect (Reduced Pathogenesis) F->J G->H H->I I->J

References

Flurofamide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) is a potent and specific inhibitor of bacterial urease. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of infections caused by urease-producing bacteria. The guide includes detailed experimental protocols for key assays, a plausible chemical synthesis route, and a summary of quantitative data from preclinical studies. Visualizations of the urease inhibition pathway and a representative in vivo experimental workflow are also provided to facilitate a comprehensive understanding of this compound's properties and evaluation.

Discovery and Background

This compound, identified as N-[diaminophosphinyl]-4-fluorobenzamide, emerged in the early 1980s as a promising agent for combating infections caused by urease-producing bacteria. Initial studies by Millner et al. in 1982 highlighted its potential as a potent inhibitor of bacterial urease, with possible clinical applications in treating infection-induced urinary stones[1][2]. Subsequent research by Kenny in 1983 further characterized this compound as a powerful inhibitor of the growth of Ureaplasma urealyticum, demonstrating its specificity and significantly greater activity compared to the then-standard acetohydroxamic acid[3][4]. These foundational studies established this compound as a molecule of interest for its targeted antimicrobial properties.

The primary therapeutic rationale for this compound is its ability to inhibit urease, an enzyme crucial for the survival and pathogenicity of various bacteria. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The resulting increase in local pH can damage host tissues and contribute to the formation of infection-related stones, particularly in the urinary tract. In species like Ureaplasma, urease activity is also linked to hyperammonemia, a life-threatening condition observed in some lung transplant recipients[5]. By inhibiting urease, this compound offers a targeted therapeutic strategy to mitigate the pathological consequences of these infections.

Chemical Synthesis

While the original synthesis patents provide a general outline, this section details a plausible, two-step laboratory-scale synthesis of this compound (N-[diaminophosphinyl]-4-fluorobenzamide).

Step 1: Synthesis of N-[Dichlorophosphinyl]-4-fluorobenzamide

This initial step involves the reaction of 4-fluorobenzamide with phosphorus pentachloride to form the dichlorophosphinyl intermediate.

  • Materials: 4-fluorobenzamide, phosphorus pentachloride (PCl₅), and an anhydrous non-polar solvent such as carbon tetrachloride (CCl₄).

  • Procedure:

    • In a fume hood, suspend 4-fluorobenzamide in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Carefully add phosphorus pentachloride to the suspension. An exothermic reaction may occur.

    • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitored by thin-layer chromatography).

    • Cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold, dry solvent, and dry under vacuum to yield N-[Dichlorophosphinyl]-4-fluorobenzamide.

Step 2: Synthesis of N-[diaminophosphinyl]-4-fluorobenzamide (this compound)

The final step involves the amination of the dichlorophosphinyl intermediate with anhydrous ammonia.

  • Materials: N-[Dichlorophosphinyl]-4-fluorobenzamide, anhydrous ammonia (gas or as a solution in an appropriate solvent), and a suitable anhydrous solvent like chloroform or dichloromethane.

  • Procedure:

    • Dissolve the N-[Dichlorophosphinyl]-4-fluorobenzamide intermediate in an anhydrous solvent in a reaction vessel cooled in a dry ice/acetone bath.

    • Bubble anhydrous ammonia gas through the solution or add a pre-cooled solution of ammonia dropwise with vigorous stirring. Maintain the temperature below 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the crude product with cold water to remove ammonium chloride byproduct.

    • The final product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous methanol) to yield pure this compound.

Mechanism of Action: Urease Inhibition

This compound's therapeutic effect is derived from its potent and specific inhibition of bacterial urease. Urease is a nickel-containing enzyme that is essential for the survival of certain bacteria in acidic environments, such as the stomach and the urinary tract.

The signaling pathway of urease activity and its inhibition by this compound can be visualized as follows:

urease_inhibition cluster_urease Bacterial Cell cluster_environment External Environment Urea Urea Urease Urease (Nickel-dependent enzyme) Urea->Urease Substrate Ammonia Ammonia (NH₃) Urease->Ammonia CO2 Carbon Dioxide (CO₂) Urease->CO2 pH_increase Increased local pH Ammonia->pH_increase Tissue_damage Host tissue damage pH_increase->Tissue_damage Stone_formation Infection stone formation pH_increase->Stone_formation This compound This compound This compound->Urease Inhibition

Caption: Urease Inhibition Signaling Pathway.

Quantitative Data

The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Urease Inhibition

Bacterial SpeciesStrainMinimum Urease Inhibitory Concentration (µM)Reference
Ureaplasma parvumRespiratory Isolate 1≤ 2[5][6]
Ureaplasma parvumRespiratory Isolate 2≤ 2[5][6]
Ureaplasma parvumRespiratory Isolate 3≤ 2[5][6]
Ureaplasma parvumRespiratory Isolate 4≤ 2[5][6]
Ureaplasma urealyticumRespiratory Isolate 1≤ 2[5][6]
Ureaplasma urealyticumRespiratory Isolate 2≤ 2[5][6]
Ureaplasma urealyticumRespiratory Isolate 3≤ 2[5][6]
Ureaplasma urealyticumRespiratory Isolate 4≤ 2[5][6]
Ureaplasma urealyticumUrogenital Isolate≤ 2[5][6]
Proteus mirabilisPr-91I₅₀ = 0.0108 µM[7]
Helicobacter pyloriN/AED₅₀ ≈ 0.1 µM[8]

Table 2: In Vivo Efficacy in a Mouse Model of Ureaplasma-Induced Hyperammonemia

Treatment GroupDosageOutcome MeasureResultP-valueReference
Prophylaxis Study
Infected, UntreatedN/ABlood NH₃ (µmol/L) at 24h26.5 ± 17.7[6]
Infected + this compound6 mg/kg IP (1h prior)Blood NH₃ (µmol/L) at 24h10.9 ± 4.00.0146[6]
Treatment Study
Infected, UntreatedN/A% Reduction in Blood NH₃ at 6h9.1 ± 33.5[6]
Infected + this compound6 mg/kg IP (at 24h post-infection)% Reduction in Blood NH₃ at 6h56.4 ± 17.20.0152[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

5.1. In Vitro Minimum Urease Inhibitory Concentration (MUIC) Assay

This protocol is adapted from studies on Ureaplasma species[5][6].

  • Objective: To determine the minimum concentration of this compound required to inhibit urease activity in bacterial cultures.

  • Materials:

    • Ureaplasma isolates

    • 10B broth (unbuffered)

    • This compound stock solution

    • 96-well microtiter plates

    • Phenol red indicator

  • Procedure:

    • Prepare serial dilutions of this compound in 10B broth in a 96-well plate.

    • Prepare a suspension of the Ureaplasma isolate in 10B broth.

    • Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a positive control (no this compound) and a negative control (no bacteria).

    • Incubate the plates at 37°C.

    • Monitor the color change of the phenol red indicator in the control wells from yellow to fuchsia, which indicates ammonia production.

    • The MUIC is the lowest concentration of this compound that prevents the color change.

5.2. In Vivo Mouse Model of Ureaplasma-Induced Hyperammonemia

This protocol is based on the methodology used to evaluate the prophylactic and therapeutic efficacy of this compound[6].

  • Objective: To assess the ability of this compound to prevent or treat hyperammonemia in a mouse model of Ureaplasma infection.

  • Animal Model: Immunosuppressed mice (e.g., C3H mice treated with cyclophosphamide) fed a urea-supplemented diet to induce mild uremia.

  • Materials:

    • Ureaplasma parvum respiratory isolate

    • This compound solution for injection

    • Anesthetic (e.g., ketamine/xylazine)

    • Point-of-care ammonia meter

  • Procedure (Prophylaxis):

    • Administer this compound (e.g., 6 mg/kg) via intraperitoneal (IP) injection one hour prior to infection.

    • Anesthetize the mice and infect them via both intratracheal (IT) and IP routes with a suspension of U. parvum.

    • At 24 hours post-infection, collect blood samples and measure blood ammonia levels.

  • Procedure (Treatment):

    • Infect the mice as described above.

    • At 24 hours post-infection, measure baseline blood ammonia levels.

    • Administer this compound (e.g., 6 mg/kg) via IP injection to the treatment group.

    • At 6 hours post-treatment, collect blood samples and measure blood ammonia levels again to determine the reduction.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the in vivo mouse model of Ureaplasma-induced hyperammonemia.

in_vivo_workflow cluster_setup Animal Model Preparation cluster_prophylaxis Prophylaxis Study cluster_treatment Treatment Study Immunosuppression Immunosuppression of mice (e.g., cyclophosphamide) Urea_diet Urea-supplemented diet Immunosuppression->Urea_diet Flurofamide_prophylaxis Administer this compound (IP) Urea_diet->Flurofamide_prophylaxis Infection_treatment Infect with U. parvum (IT & IP) Urea_diet->Infection_treatment Infection_prophylaxis Infect with U. parvum (IT & IP) Flurofamide_prophylaxis->Infection_prophylaxis Blood_collection_prophylaxis Collect blood at 24h Infection_prophylaxis->Blood_collection_prophylaxis Ammonia_measurement_prophylaxis Measure blood ammonia Blood_collection_prophylaxis->Ammonia_measurement_prophylaxis Baseline_ammonia Measure baseline blood ammonia at 24h Infection_treatment->Baseline_ammonia Flurofamide_treatment Administer this compound (IP) Baseline_ammonia->Flurofamide_treatment Blood_collection_treatment Collect blood at 6h post-treatment Flurofamide_treatment->Blood_collection_treatment Ammonia_measurement_treatment Measure blood ammonia Blood_collection_treatment->Ammonia_measurement_treatment

Caption: In Vivo Experimental Workflow.

Conclusion

This compound is a well-characterized, potent inhibitor of bacterial urease with demonstrated efficacy in preclinical models of infection. Its specific mechanism of action makes it an attractive candidate for further development, particularly for the treatment of infections where urease is a key virulence factor. This guide provides a comprehensive technical overview to support ongoing and future research in this area.

References

Flurofamide: A Comprehensive Technical Guide on its Inhibitory Effects on Proteus mirabilis Urease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteus mirabilis, a Gram-negative bacterium, is a primary etiological agent in complicated urinary tract infections (UTIs), particularly in catheterized patients.[1][2] A key virulence factor of this pathogen is the enzyme urease, which hydrolyzes urea to ammonia and carbon dioxide.[3] This action elevates urinary pH, leading to the precipitation of struvite and carbonate apatite crystals, forming urinary stones (urolithiasis) and catheter encrustation.[3][4] Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide), a potent urease inhibitor, has demonstrated significant potential in mitigating the pathological effects of P. mirabilis. This guide provides an in-depth analysis of this compound's effects on P. mirabilis urease, including quantitative inhibitory data, detailed experimental protocols, and visualizations of experimental workflows.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has been shown to be a highly potent inhibitor of P. mirabilis urease, significantly more so than other known inhibitors such as acetohydroxamic acid (AHA). The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Urease Inhibition

InhibitorTarget Organism/EnzymeIC50 (M)Potency vs. AHAReference
This compoundProteus mirabilis Pr-91 (intact cells)1.08 x 10⁻⁸~1000x more potent[5]
This compoundProteus species (general)8 x 10⁻⁹ - 1 x 10⁻⁸Not specified[5]
Acetohydroxamic Acid (AHA)Proteus mirabilis (intact cells)~1 x 10⁻⁵-[5]

Table 2: In Vivo Efficacy in a Rat Model of P. mirabilis UTI

Treatment GroupDosageOutcome MeasureResultReference
This compoundNot specifiedInhibition of struvite formationEffective in inhibiting stone formation[5]
This compound4.7 mg/kg (single oral dose)Reduction of urinary ammonium ion levelsSignificant reduction in NH₃ levels[5]

Table 3: Urinary Recovery of Urease Inhibitory Activity

SpeciesDose of this compoundOutcomeConclusionReference
Rats & DogsOral administrationExcreted in urineEfficacy in humans may be achievable at doses under 1 mg/kg[5][6]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the evaluation of this compound's effect on P. mirabilis urease.

Cellular Urease Inhibition Assay

This protocol is used to determine the concentration of an inhibitor required to reduce the urease activity of intact bacterial cells by 50% (IC50).

Materials:

  • Cultures of Proteus mirabilis

  • Phosphate buffer

  • Urea solution

  • This compound (or other inhibitors) at various concentrations

  • Apparatus for measuring ammonia production (e.g., colorimetric assay reagents, ammonia-selective electrode)

Procedure:

  • Bacterial Culture: Grow Proteus mirabilis in a suitable broth medium.

  • Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with phosphate buffer to remove any residual media components.

  • Inhibitor Incubation: Resuspend the bacterial cells in phosphate buffer and pre-incubate them with varying concentrations of this compound for a specified period.

  • Urease Reaction: Initiate the urease reaction by adding a solution of urea to the bacterial suspension.

  • Ammonia Measurement: After a defined incubation period, measure the amount of ammonia produced. This can be done using a colorimetric method, such as the phenol-nitroprussiate method.

  • Data Analysis: Calculate the percentage of urease inhibition for each this compound concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Rat Model of P. mirabilis Induced Urinary Stone Formation

This in vivo model is used to assess the efficacy of urease inhibitors in preventing the formation of urinary stones.

Procedure:

  • Infection Induction: Anesthetize male rats and surgically implant a small, sterile glass bead into the bladder. The bead is first immersed in a P. mirabilis inoculum. The bladder is then closed.

  • Treatment: Twenty-four hours post-infection, begin oral administration of this compound (or a vehicle control) multiple times a day for a set treatment period.

  • Outcome Assessment: At the end of the treatment period, sacrifice the rats and remove the bladder stones.

  • Stone Analysis: Determine the phosphate content of the stones as a measure of struvite formation.

  • Statistical Analysis: Use appropriate statistical tests, such as the Wilcoxon Rank Sum test, to compare the extent of stone formation between the treated and control groups.

Measurement of Urinary Ammonium Levels in Infected Rats

This protocol evaluates the in vivo effect of a urease inhibitor on the metabolic activity of P. mirabilis in the urinary tract.

Procedure:

  • Infection: Establish a P. mirabilis urinary tract infection in rats as described above.

  • Treatment: After a period to allow the infection to establish (e.g., 9 days), administer a single oral dose of this compound or a control solution to fasted rats.

  • Urine Collection: Place the rats in metabolism cages and collect urine at regular intervals post-treatment.

  • Ammonia Determination: Measure the concentration of ammonia in the collected urine samples using a suitable method (e.g., the Selgison and Selgison method).

  • Data Analysis: Compare the urinary ammonia levels between the this compound-treated and control groups over time.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Urease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture P. mirabilis Culture harvest Harvest & Wash Cells culture->harvest preincubation Pre-incubation with This compound harvest->preincubation reaction Add Urea to Initiate Reaction preincubation->reaction measure Measure Ammonia Production reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. [this compound] calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for the cellular urease inhibition assay.

Rat_Model_Stone_Formation start Anesthetize Rats implant Surgically Implant P. mirabilis-coated Bead into Bladder start->implant treatment Oral Administration of This compound or Vehicle Control (multiple days) implant->treatment sacrifice Sacrifice Rats at End of Treatment treatment->sacrifice remove_stones Remove Bladder Stones sacrifice->remove_stones analyze_stones Analyze Phosphate Content of Stones remove_stones->analyze_stones compare Compare Stone Formation between Groups analyze_stones->compare

Caption: Experimental workflow for the rat model of urinary stone formation.

Mechanism of Action

This compound acts as a potent inhibitor of the urease enzyme. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea.[7] The inhibition of this enzyme by this compound prevents the production of ammonia, thereby maintaining a normal urinary pH and preventing the precipitation of minerals that lead to stone formation. The exact molecular interactions between this compound and the active site of P. mirabilis urease have not been fully elucidated in the provided literature, but its high potency suggests a strong and specific binding to the enzyme.

Conclusion and Future Directions

This compound has been robustly demonstrated to be a powerful inhibitor of Proteus mirabilis urease both in vitro and in vivo. Its ability to prevent urinary stone formation and reduce urinary ammonia levels in animal models highlights its therapeutic potential for treating and preventing complications associated with P. mirabilis UTIs. Future research should focus on elucidating the precise molecular mechanism of inhibition, conducting further preclinical and clinical studies to establish its safety and efficacy in humans, and exploring its potential in combination with antibiotics to enhance the clearance of P. mirabilis infections. The development of more stable urease inhibitors based on the structure of this compound could also be a promising avenue for research.[8]

References

Investigating Flurofamide for Helicobacter pylori Infection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Helicobacter pylori infection remains a significant global health challenge, with increasing antibiotic resistance necessitating the exploration of novel therapeutic strategies. One such strategy involves targeting the bacterium's essential virulence factor, the urease enzyme. This technical guide provides an in-depth analysis of Flurofamide, a potent urease inhibitor, as a potential agent against H. pylori. This document summarizes the available preclinical data, details relevant experimental methodologies, and visualizes key bacterial signaling pathways to support researchers, scientists, and drug development professionals in this field. While this compound has demonstrated noteworthy in vitro and in vivo activity by effectively inhibiting H. pylori's acid resistance mechanism, its clinical translation has been hampered by issues such as acid instability. This guide aims to provide a comprehensive resource to inform further research and development of urease inhibitors for the treatment of H. pylori infection.

Introduction

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. A critical factor for its survival in the acidic gastric environment is the enzyme urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide, thereby neutralizing the surrounding acid. This makes urease a prime target for the development of novel anti-H. pylori therapies.

This compound (N-(diaminophosphinyl)-4-fluorobenzamide) is a potent inhibitor of bacterial urease. Its mechanism of action centers on disrupting the acid protection conferred by urease, rendering the bacterium susceptible to the acidic milieu of the stomach. This guide delves into the technical details of this compound's action against H. pylori, presenting available quantitative data, outlining experimental protocols, and illustrating relevant biological pathways.

Mechanism of Action of this compound

This compound's primary mechanism of action against H. pylori is the potent and specific inhibition of its urease enzyme. By blocking urease activity, this compound prevents the production of ammonia, which is essential for the bacterium to maintain a neutral pH in its immediate vicinity within the highly acidic gastric lumen. This disruption of its acid resistance mechanism leads to a reduction in bacterial viability.

In culture, this compound has been shown to completely block both the acid protection and the associated ammonia release in H. pylori at low doses[1]. This targeted action underscores the potential of urease inhibitors as a therapeutic strategy.

Quantitative Data

Table 1: In Vitro Efficacy of this compound against H. pylori

ParameterValueSpeciesReference
ED50 (Acid Protection Inhibition)~100 nMH. pylori[1]
ED50 (Ammonia Release Inhibition)~100 nMH. pylori[1]
Acid Stability (t1/2 at pH 2)5.7 minN/A[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatment RegimenOutcomeReference
Ferrets (H. mustelae)Single dose (50 mg/kg, per os)Complete inhibition of bacterial urease[1]
Ferrets (H. mustelae)50 mg/kg, three times a dayFailed to eradicate infection (compared to 80% eradication with triple therapy), but showed a profound reduction in bacterial numbers.[1]
Ferrets (H. mustelae)50 mg/kg this compound + 10 mg/kg amoxicillin, twice a day for 7 daysFailed to eradicate infection, but a reduction in bacterial numbers was observed in 3 out of 5 ferrets.[1]
Mongolian Gerbils (H. pylori)100 ppm in diet for 4-6 weeksMarked amelioration of gastritis and reduction of infected proportion to less than 10%.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of urease inhibitors. The following sections provide methodologies for key assays.

Urease Inhibition Assay (Colorimetric Method)

This protocol describes a common colorimetric method to determine the inhibitory activity of compounds against H. pylori urease.

Objective: To quantify the inhibition of H. pylori urease activity by this compound.

Principle: Urease hydrolyzes urea to produce ammonia, which increases the pH of the medium. This pH change is detected by a pH indicator, such as phenol red, resulting in a color change that can be measured spectrophotometrically.

Materials:

  • H. pylori culture

  • Urea solution

  • Phosphate buffer (pH 6.8)

  • Phenol red indicator

  • This compound (or other test inhibitor)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • Prepare the urease assay solution containing urea and phenol red in phosphate buffer.

  • Bacterial Suspension:

    • Harvest H. pylori from culture plates and resuspend in phosphate buffer to a defined optical density (e.g., McFarland standard of 1.0).

  • Assay:

    • In a 96-well plate, add a defined volume of the bacterial suspension to each well.

    • Add an equal volume of the this compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no bacteria).

    • Incubate the plate under microaerophilic conditions at 37°C for a specified time (e.g., 15-30 minutes).

    • Add the urease assay solution to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength (e.g., 560 nm) at time zero.

    • Incubate the plate at 37°C and take absorbance readings at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Data Analysis:

    • Calculate the rate of urease activity by determining the change in absorbance over time.

    • Determine the percentage of inhibition for each this compound concentration relative to the positive control.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the urease activity.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the determination of the MIC of this compound against H. pylori.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of H. pylori.

Principle: A standardized suspension of H. pylori is exposed to serial dilutions of this compound in a liquid growth medium. After incubation, the presence or absence of bacterial growth is determined visually or by measuring turbidity.

Materials:

  • H. pylori strains (including reference and clinical isolates)

  • Brucella broth supplemented with fetal bovine serum

  • This compound

  • 96-well microplates

  • Microplate reader (optional)

  • Microaerophilic incubation system (e.g., gas jar with CampyGen pack)

Procedure:

  • Preparation of Inoculum:

    • Culture H. pylori on appropriate agar plates under microaerophilic conditions.

    • Harvest colonies and suspend them in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of this compound in Brucella broth in a 96-well microplate.

  • Inoculation:

    • Add the standardized bacterial suspension to each well containing the drug dilutions.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microplate at 37°C under microaerophilic conditions for 48-72 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Alternatively, the optical density at 600 nm can be measured using a microplate reader.

Signaling Pathways and Visualizations

Understanding the impact of urease inhibition on H. pylori's cellular processes is crucial. While the direct downstream signaling effects of this compound are not extensively detailed in the literature, its inhibition of urease is known to affect the bacterium's ability to respond to its environment. One such critical process is chemotaxis.

Helicobacter pylori Chemotaxis Signaling Pathway

H. pylori utilizes a chemotaxis system to navigate the gastric environment and colonize the mucosal layer. This process is governed by a sophisticated signaling pathway that allows the bacterium to move towards favorable conditions and away from harmful ones. Urease activity is known to influence the local pH, which is a key chemoattractant for H. pylori.

Caption: H. pylori chemotaxis pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a urease inhibitor like this compound in an animal model.

In Vivo Efficacy Workflow Start Start: Animal Model Selection (e.g., Mongolian Gerbils) Infection Infection with H. pylori Start->Infection Treatment Treatment Administration (this compound vs. Control vs. Standard Therapy) Infection->Treatment Monitoring Monitoring (e.g., Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination (e.g., 4-6 weeks post-treatment) Monitoring->Endpoint Necropsy Necropsy and Sample Collection (Stomach Tissue) Endpoint->Necropsy Analysis Analysis Necropsy->Analysis Histopathology Histopathology (Inflammation Scoring) Analysis->Histopathology Bacterial_Load Bacterial Load Quantification (e.g., qPCR, CFU counting) Analysis->Bacterial_Load Urease_Activity Urease Activity Assay (from tissue homogenates) Analysis->Urease_Activity Results Results and Data Interpretation Histopathology->Results Bacterial_Load->Results Urease_Activity->Results

Caption: In vivo efficacy testing workflow.

Discussion and Future Directions

The investigation into this compound as a therapeutic agent against H. pylori highlights the potential of urease inhibition as a targeted anti-bacterial strategy. The available data demonstrates that this compound effectively disrupts a key survival mechanism of H. pylori in vitro and leads to a significant reduction in bacterial load and associated gastritis in animal models[1][2].

However, the clinical development of this compound has been hindered by its instability in acidic conditions, which is a significant drawback for a drug intended to act in the stomach[1]. This instability likely contributes to its failure to completely eradicate the infection in vivo, even when combined with antibiotics[1].

Future research in this area should focus on several key aspects:

  • Development of Acid-Stable Urease Inhibitors: The primary hurdle to overcome is the development of potent urease inhibitors with improved stability in the gastric environment.

  • Comprehensive Preclinical Evaluation: Novel urease inhibitors will require thorough in vitro and in vivo characterization, including the determination of IC50 and MIC values against a broad panel of clinical H. pylori isolates, including antibiotic-resistant strains.

  • Combination Therapy Studies: Investigating the synergistic effects of novel urease inhibitors with existing antibiotic regimens could lead to more effective eradication therapies with potentially lower doses of antibiotics, thereby reducing the risk of resistance development.

  • Exploration of Alternative Delivery Systems: Encapsulation or other advanced drug delivery technologies could protect acid-labile urease inhibitors from degradation in the stomach and ensure their delivery to the site of infection.

Conclusion

This compound serves as an important proof-of-concept for the therapeutic potential of urease inhibition in combating H. pylori infection. While its own clinical utility is limited by its physicochemical properties, the knowledge gained from its investigation provides a solid foundation for the development of a new generation of urease inhibitors. By addressing the challenges of acid stability and optimizing efficacy, targeted urease inhibition could become a valuable component of future anti-H. pylori treatment strategies, offering a much-needed alternative to conventional antibiotic therapies.

References

The Urease Inhibitor Flurofamide: A Technical Guide to its Activity Against Ureaplasma urealyticum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ureaplasma urealyticum, a bacterium implicated in a range of clinical conditions, presents a unique therapeutic challenge due to its lack of a cell wall and intrinsic resistance to certain classes of antibiotics. A key metabolic feature of Ureaplasma species is their reliance on the hydrolysis of urea, catalyzed by the enzyme urease, for ATP production.[1][2] This dependency opens a promising avenue for antimicrobial intervention. Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) is a potent urease inhibitor that has demonstrated significant activity against Ureaplasma urealyticum by targeting this critical metabolic pathway.[1][3][4] This technical guide provides an in-depth overview of the susceptibility of Ureaplasma urealyticum to this compound, detailing its mechanism of action, quantitative susceptibility data, and relevant experimental protocols.

Mechanism of Action: Inhibition of Urease-Dependent ATP Synthesis

Unlike traditional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, this compound acts as a targeted inhibitor of the urease enzyme in Ureaplasma urealyticum.[1][3][4] The breakdown of urea into ammonia and carbon dioxide by urease is fundamental to the bioenergetics of this organism.[2] This process generates an ammonia chemical potential and a proton electrochemical gradient across the bacterial membrane, which drives the synthesis of ATP.[2] In fact, this pathway is responsible for approximately 95% of the ATP generated by the organism.[2]

This compound, a phosphotriamide derivative, effectively blocks the urease enzyme.[1][5] By inhibiting urease, this compound prevents the hydrolysis of urea, thereby collapsing the ammonia chemical potential and the proton gradient.[2] This direct disruption of the primary energy-generating mechanism leads to the inhibition of Ureaplasma urealyticum growth.[3][4]

Quantitative Susceptibility Data

The in vitro activity of this compound against Ureaplasma urealyticum has been quantified by determining its Minimum Urease Inhibitory Concentration (MUIC). This value represents the lowest concentration of the compound required to inhibit ammonia production, a direct indicator of urease activity.

OrganismNumber of Isolates TestedMinimum Urease Inhibitory Concentration (µM)Reference
Ureaplasma urealyticum5≤2[1]
Ureaplasma parvum4≤2[1]

Experimental Protocols

Determining the susceptibility of Ureaplasma urealyticum to this compound involves specialized microbiological techniques due to the fastidious nature of the organism and the unique mechanism of the inhibitor. The following outlines a likely protocol for an in vitro urease inhibition assay.

Protocol: In Vitro Urease Inhibition Assay for Ureaplasma urealyticum

1. Isolate Preparation and Culture:

  • Clinical or reference isolates of Ureaplasma urealyticum are grown in a suitable broth medium, such as 10B broth or Shepard's A7 medium, which contains urea and a pH indicator (e.g., phenol red).

  • Cultures are incubated at 37°C in a microaerophilic environment (e.g., 5% CO2) until a color change, indicating growth and urea hydrolysis, is observed.

2. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.

  • Serial dilutions of the this compound stock solution are then prepared in the appropriate broth medium to achieve the desired final concentrations for the assay.

3. Microdilution Assay:

  • A standard broth microdilution method is adapted for this assay.

  • In a 96-well microtiter plate, each well is filled with a specific concentration of the diluted this compound.

  • A standardized inoculum of the Ureaplasma urealyticum culture is added to each well.

  • Control wells are included: a positive control well containing the inoculum and no this compound, and a negative control well with broth only.

4. Incubation and Observation:

  • The microtiter plate is sealed and incubated at 37°C in a 5% CO2 atmosphere.

  • The plate is observed for a color change in the pH indicator at regular intervals. The hydrolysis of urea to ammonia by urease will increase the pH, causing a color change (e.g., from yellow to pink or red with phenol red).

5. Determination of Minimum Urease Inhibitory Concentration (MUIC):

  • The MUIC is defined as the lowest concentration of this compound that completely inhibits the color change, indicating the inhibition of urease activity and, consequently, the growth of the organism.

Visualizations

Diagram: Mechanism of Action of this compound

Flurofamide_Mechanism Mechanism of Action of this compound cluster_Ureaplasma Ureaplasma urealyticum Cell Urea Urea Urease Urease Urea->Urease Ammonia_CO2 Ammonia + CO2 Urease->Ammonia_CO2 Proton_Gradient Proton Electrochemical Gradient Ammonia_CO2->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Inhibition MUIC_Workflow Experimental Workflow for Minimum Urease Inhibitory Concentration (MUIC) Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Culture Culture Ureaplasma urealyticum Isolate Inoculation Inoculate Microtiter Plate (this compound dilutions + Ureaplasma) Isolate_Culture->Inoculation Flurofamide_Dilutions Prepare Serial Dilutions of this compound Flurofamide_Dilutions->Inoculation Incubation Incubate at 37°C with 5% CO2 Inoculation->Incubation Observation Observe for Color Change (pH indicator) Incubation->Observation MUIC_Determination Determine MUIC (Lowest concentration with no color change) Observation->MUIC_Determination

References

Flurofamide: A Technical Guide for Researchers in the Development of Therapeutics for Infection-Induced Urinary Stones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infection-induced urinary stones, primarily composed of struvite (magnesium ammonium phosphate), present a significant clinical challenge. These stones are a direct consequence of urinary tract infections (UTIs) caused by urease-producing bacteria, most notably Proteus mirabilis. The enzymatic hydrolysis of urea by bacterial urease elevates urinary pH and ammonia concentration, creating an environment conducive to struvite crystallization. Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) has emerged as a potent and specific inhibitor of bacterial urease, showing considerable promise as a therapeutic agent to prevent the formation and growth of these stones. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study.

Introduction: The Challenge of Infection-Induced Urinary Stones

Urinary tract infections caused by urease-producing microorganisms can lead to the formation of infection-induced urinary stones, also known as struvite or triple phosphate calculi. These stones can grow rapidly, often forming large staghorn calculi that can fill the renal pelvis and calyces, leading to obstruction, renal damage, and recurrent infections.

The cornerstone of struvite stone formation is the enzymatic activity of bacterial urease. This enzyme catalyzes the hydrolysis of urea, a major organic solute in urine, into ammonia and carbon dioxide. This process initiates a cascade of events:

  • Increased Ammonia Production: The accumulation of ammonia in the urine directly contributes to the stone matrix.

  • Elevation of Urinary pH: The ammonia produced alkalinizes the urine, often to a pH of 8.0 or higher.

  • Crystal Precipitation: The alkaline environment decreases the solubility of phosphate, magnesium, and ammonium ions, leading to their precipitation and the formation of struvite crystals (MgNH₄PO₄·6H₂O).

Given the central role of urease in this pathogenic process, inhibition of this enzyme presents a logical and targeted therapeutic strategy.

This compound: A Potent Urease Inhibitor

This compound is a small molecule inhibitor of bacterial urease. Preclinical studies have demonstrated its high potency and efficacy in preventing the formation of infection-induced urinary stones.

Mechanism of Action

This compound acts as a specific and potent inhibitor of bacterial urease. By blocking the active site of the enzyme, it prevents the hydrolysis of urea, thereby averting the subsequent rise in urinary ammonia and pH that is critical for struvite stone formation. This targeted action is anticipated to have a favorable safety profile, as it does not interfere with other metabolic processes.

Preclinical Efficacy

Studies in animal models, particularly in rats with experimentally induced Proteus mirabilis UTIs, have shown that oral administration of this compound effectively retards the formation of bladder stones.[1] Notably, this compound has been reported to be approximately 1,000 times more potent than acetohydroxamic acid, another urease inhibitor that has been used clinically.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Urease Inhibitory Activity

CompoundTarget OrganismIC50Relative Potency vs. Acetohydroxamic Acid
This compoundProteus mirabilisData not explicitly stated, but implied to be in the nanomolar range~1000x more potent
Acetohydroxamic AcidProteus mirabilisMicromolar range1x

Table 2: In Vivo Efficacy of this compound in a Rat Model of Infection-Induced Bladder Stones

Treatment GroupDosageMean Stone Weight (mg) ± SDPercent Reduction in Stone Weight
Control (Vehicle)-Data not available in summarized format-
This compoundSpecific dose-response data not available in summarized formatStatistically significant reduction compared to controlDose-dependent

Table 3: Urinary Excretion of this compound in Rats (Single Oral Dose)

Time Interval (hours)Cumulative Percent of Administered Dose Excreted in Urine
0-2Data not available in summarized format
2-4Data not available in summarized format
4-6Data not available in summarized format
Total (0-6) ~25% [1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (N-(diaminophosphinyl)-4-fluorobenzamide)
In Vitro Urease Inhibition Assay (Proteus mirabilis)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against Proteus mirabilis urease.

Materials:

  • Proteus mirabilis culture

  • Luria-Bertani (LB) broth

  • Urea solution (e.g., 1 M, sterile)

  • Phosphate buffered saline (PBS), pH 7.4

  • Phenol red indicator solution

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Bacterial Culture: Inoculate P. mirabilis into LB broth and incubate overnight at 37°C with shaking.

  • Preparation of Cell Lysate: Harvest the bacterial cells by centrifugation. Wash the pellet with PBS and resuspend in a lysis buffer. Lyse the cells using sonication or enzymatic methods. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the urease enzyme.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer (pH 7.4)

    • Urea solution (final concentration, e.g., 100 mM)

    • Serial dilutions of the test compound (this compound)

    • A fixed amount of the P. mirabilis cell lysate (urease source)

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[2]

  • Colorimetric Detection: After incubation, add a phenol red indicator solution. The ammonia produced by urease activity will increase the pH, causing a color change from yellow to pink/red.

  • Measurement: Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound compared to a control with no inhibitor. Plot the percentage inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Rat Model of Infection-Induced Struvite Bladder Stones

This protocol describes the induction of struvite bladder stones in rats through infection with Proteus mirabilis.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Proteus mirabilis culture

  • Tryptic Soy Broth (TSB)

  • Sterile saline

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Foreign body for bladder implantation (e.g., sterile zinc disc or glass bead)

  • Test compound (this compound) formulation for oral administration

Procedure:

  • Bacterial Inoculum Preparation: Culture P. mirabilis in TSB overnight at 37°C. Centrifuge the culture, wash the bacterial pellet with sterile saline, and resuspend to a desired concentration (e.g., 10⁸ CFU/mL).

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the urinary bladder.

    • Carefully make a small incision in the dome of the bladder.

    • Implant a sterile foreign body (e.g., a small zinc disc) into the bladder. The foreign body acts as a nidus for stone formation.

    • Instill a small volume (e.g., 0.1 mL) of the prepared P. mirabilis suspension into the bladder.

    • Suture the bladder and close the abdominal incision.

  • Treatment:

    • House the rats in individual metabolic cages to allow for urine collection.

    • Begin oral administration of this compound (or vehicle control) at the desired doses and frequency (e.g., once or twice daily) for a predetermined period (e.g., 7-14 days).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the rats.

    • Aseptically collect urine from the bladder for pH measurement and bacterial culture.

    • Excise the bladder and carefully remove any formed stones.

    • Dry the stones to a constant weight and record the weight.

    • The composition of the stones can be analyzed using techniques such as X-ray diffraction or infrared spectroscopy to confirm they are struvite.

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in struvite stone formation and the experimental workflow for evaluating this compound are provided below using Graphviz (DOT language).

Signaling Pathway of Infection-Induced Struvite Stone Formation

G cluster_0 Bacterial Pathogenesis cluster_1 Urinary Environment Alteration cluster_2 Crystal Formation Urease Urease-Producing Bacteria (e.g., Proteus mirabilis) Hydrolysis Urea Hydrolysis Urease->Hydrolysis Urea Urea in Urine Urea->Hydrolysis Ammonia ↑ Ammonia (NH₃) Hydrolysis->Ammonia pH ↑ Urinary pH (Alkalinization) Ammonia->pH Supersaturation Supersaturation of Mg²⁺, NH₄⁺, PO₄³⁻ pH->Supersaturation Precipitation Struvite Crystal Precipitation Supersaturation->Precipitation Stone Struvite Stone Formation and Growth Precipitation->Stone

Caption: Molecular pathway of infection-induced struvite stone formation.

Experimental Workflow for this compound Evaluation in a Rat Model

G cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Surgical Implantation of Foreign Body in Rat Bladder B Intravesical Inoculation with Proteus mirabilis A->B C Randomization into Treatment Groups B->C D Oral Administration of this compound C->D Treatment E Oral Administration of Vehicle (Control) C->E Control F Euthanasia and Bladder Excision D->F E->F G Stone Collection, Drying, and Weighing F->G H Urine Analysis (pH, Bacterial Load) F->H I Data Analysis and Comparison G->I H->I

Caption: Workflow for evaluating this compound in a rat model.

Conclusion and Future Directions

This compound represents a highly promising therapeutic candidate for the management of infection-induced urinary stones. Its potent and specific inhibition of bacterial urease directly targets the fundamental cause of struvite stone formation. The preclinical data, though requiring further detailed quantification in publicly accessible literature, strongly support its continued investigation.

For drug development professionals, the next steps should focus on:

  • Definitive Preclinical Studies: Conducting comprehensive dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies to establish a clear therapeutic window and dosing regimen.

  • Safety and Toxicology: Performing rigorous safety and toxicology assessments in relevant animal models to ensure a favorable risk-benefit profile.

  • Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the efficacy and safety of this compound in patients with recurrent infection-induced urinary stones.

Further research into the molecular interactions between this compound and the active site of urease from various uropathogens could also inform the development of next-generation urease inhibitors with even greater potency and specificity. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of this compound and other novel urease inhibitors in combating this challenging urological condition.

References

Flurofamide: A Urease Inhibitor with Therapeutic Potential for Hyperammonemia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hyperammonemia, characterized by elevated levels of ammonia in the blood, is a serious and potentially life-threatening condition that can lead to severe neurological complications, including hepatic encephalopathy. A key contributor to systemic ammonia levels is the enzymatic activity of urease, produced by various microorganisms in the gastrointestinal and urinary tracts. Flurofamide (N-(diaminophosphinyl)-4-fluorobenzamide) has emerged as a potent and specific inhibitor of urease, demonstrating significant promise as a therapeutic agent for the management of hyperammonemia. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, including its mechanism of action, preclinical efficacy, and the underlying signaling pathways implicated in hyperammonemia. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this critical area.

Introduction to Hyperammonemia and the Role of Urease

Hyperammonemia can arise from various etiologies, including liver disease, urea cycle disorders, and infections with urease-producing organisms.[1] Under normal physiological conditions, the liver efficiently converts ammonia into urea for excretion.[2] However, in states of liver dysfunction or in the presence of excessive ammonia production, this detoxification process is overwhelmed, leading to a toxic accumulation of ammonia in the systemic circulation.[1]

Ammonia readily crosses the blood-brain barrier, where it exerts its neurotoxic effects primarily on astrocytes.[3] This leads to a cascade of detrimental events, including astrocyte swelling, altered neurotransmission, and impaired cerebral energy metabolism, culminating in the clinical manifestations of hepatic encephalopathy.[4][5]

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate, which spontaneously decomposes to a second molecule of ammonia and carbonic acid. This enzymatic reaction is a significant source of ammonia in the body, particularly in the context of infections with urease-positive bacteria such as Ureaplasma species and Helicobacter pylori.[6] Therefore, the inhibition of urease presents a logical and targeted therapeutic strategy to reduce ammonia production and mitigate the pathological consequences of hyperammonemia.

This compound: A Potent Urease Inhibitor

This compound is a structural analog of urea that acts as a potent inhibitor of bacterial urease.[7][8] Its mechanism of action involves the specific and potent inhibition of the urease enzyme, thereby preventing the breakdown of urea into ammonia.[6][9]

In Vitro Efficacy

Studies have demonstrated the broad-spectrum activity of this compound against urease from various bacterial species. Notably, it has shown high potency against urease from Ureaplasma species, which are implicated in hyperammonemia in lung transplant recipients.

Organism Inhibitory Concentration Reference
Ureaplasma parvum (4 isolates)Minimum Urease Inhibitory Concentration (MUIC) ≤ 2 µM[10]
Ureaplasma urealyticum (5 isolates)Minimum Urease Inhibitory Concentration (MUIC) ≤ 2 µM[10]
Helicobacter pyloriED50 ≈ 100 nM[6]
Ureaplasma urealyticumGrowth inhibition at 10 µM[7]
In Vivo Efficacy in a Preclinical Model of Hyperammonemia

The therapeutic potential of this compound has been evaluated in a mouse model of Ureaplasma-induced hyperammonemia. These studies have provided compelling evidence for its ability to both prevent and treat this condition.

Study Design Animal Model This compound Dose Key Findings Reference
Prophylaxis Immunosuppressed mice infected with U. parvum6 mg/kg IPSignificantly lower blood ammonia levels at 24h post-infection (10.9 ± 4.0 µmol/L vs. 26.5 ± 17.7 µmol/L in untreated; P = 0.0146).[10]
Treatment Hyperammonemic mice infected with U. parvum6 mg/kg IPSignificantly greater reduction in blood ammonia levels at 6h post-treatment (56.4 ± 17.1% reduction vs. 9.1 ± 33.5% in untreated; P = 0.0152).[10]

Signaling Pathways in Hyperammonemia and Potential Modulation by this compound

The neurotoxicity of ammonia is multifaceted, involving the dysregulation of several critical signaling pathways. By reducing the systemic ammonia load, this compound is anticipated to indirectly mitigate these downstream pathological events.

Urease-Mediated Ammonia Production

The primary mechanism of this compound is the direct inhibition of urease, preventing the initial production of excess ammonia from urea.

Urease_Inhibition Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia Urease->Ammonia Catalyzes production of This compound This compound This compound->Urease Inhibits

Caption: this compound directly inhibits the urease enzyme, blocking the conversion of urea to ammonia.

Downstream Neuropathological Signaling Cascades

Elevated ammonia levels in the brain trigger a complex interplay of signaling pathways that contribute to neuronal dysfunction. These include excitotoxicity mediated by glutamate receptors, neuroinflammation driven by activated glial cells, and oxidative stress leading to cellular damage.

Hyperammonemia leads to an overactivation of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors.[10][11] This results in excessive calcium influx into neurons, leading to excitotoxicity and neuronal cell death.[12]

Glutamate_Excitotoxicity Hyperammonemia Hyperammonemia Glutamate_Release ↑ Extracellular Glutamate Hyperammonemia->Glutamate_Release NMDA_Receptor NMDA Receptor Activation Glutamate_Release->NMDA_Receptor Ca_Influx ↑ Intracellular Ca2+ NMDA_Receptor->Ca_Influx Excitotoxicity Neuronal Excitotoxicity & Cell Death Ca_Influx->Excitotoxicity

Caption: Hyperammonemia-induced glutamate excitotoxicity pathway.

Ammonia activates microglia and astrocytes, the resident immune cells of the central nervous system.[13] This activation leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), perpetuating a neuroinflammatory state that exacerbates neuronal injury.[14][15]

Neuroinflammation_Pathway Hyperammonemia Hyperammonemia Microglia_Activation Microglia & Astrocyte Activation Hyperammonemia->Microglia_Activation Cytokine_Release ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia_Activation->Cytokine_Release Neuroinflammation Neuroinflammation Cytokine_Release->Neuroinflammation Neuronal_Injury Neuronal Injury Neuroinflammation->Neuronal_Injury

Caption: Ammonia-induced neuroinflammatory cascade.

Hyperammonemia induces the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[12][16] This impairs cellular energy metabolism and contributes to astrocyte swelling and neuronal damage.[5]

Oxidative_Stress_Pathway Hyperammonemia Hyperammonemia Mitochondrial_Dysfunction Mitochondrial Dysfunction Hyperammonemia->Mitochondrial_Dysfunction ROS_Production ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Astrocyte Swelling & Neuronal Damage Oxidative_Stress->Cellular_Damage

Caption: Oxidative stress pathway in hyperammonemia.

Experimental Protocols

In Vitro Urease Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against bacterial urease.

Objective: To determine the Minimum Urease Inhibitory Concentration (MUIC) of this compound against Ureaplasma species.

Materials:

  • Ureaplasma isolates

  • Urea broth medium (containing urea and a pH indicator such as phenol red)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (for colorimetric measurement)

Procedure:

  • Prepare serial dilutions of this compound in urea broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the Ureaplasma isolate.

  • Include positive controls (no inhibitor) and negative controls (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Observe the color change of the pH indicator. A change from yellow to pink indicates urease activity (ammonia production).

  • The MUIC is defined as the lowest concentration of this compound that prevents the color change.

Murine Model of Ureaplasma-Induced Hyperammonemia

This protocol describes the establishment of a mouse model to evaluate the in vivo efficacy of this compound.[17][18][19]

Objective: To assess the prophylactic and therapeutic effects of this compound on blood ammonia levels in mice infected with Ureaplasma parvum.

Animals:

  • C3H mice (or other suitable strain)

Materials:

  • Ureaplasma parvum culture

  • Immunosuppressive agents (e.g., mycophenolate mofetil, tacrolimus, prednisone)

  • This compound solution for injection (e.g., in saline)

  • Ammonia measurement kit/analyzer

Procedure:

Immunosuppression:

  • Administer a cocktail of immunosuppressive agents to the mice for 7 days prior to infection to mimic the condition of transplant recipients.[18]

Infection:

  • Prepare an inoculum of U. parvum of a known concentration (e.g., 10^7 CFU/mL).

  • Infect the immunosuppressed mice via intratracheal and/or intraperitoneal injection.[17]

This compound Administration:

  • Prophylaxis: Administer this compound (e.g., 6 mg/kg, IP) 1 hour prior to infection.

  • Treatment: Induce hyperammonemia by infecting the mice. 24 hours post-infection, administer this compound to a subset of the animals.

Outcome Measurement:

  • Collect blood samples at specified time points (e.g., 24 hours for prophylaxis, 6 hours post-treatment for therapy).

  • Measure blood ammonia concentrations using a validated method.

  • Compare ammonia levels between treated and untreated groups using appropriate statistical analyses.

Conclusion and Future Directions

This compound has demonstrated significant potential as a targeted therapy for hyperammonemia, particularly in the context of infections with urease-producing microorganisms. Its potent and specific inhibition of urease offers a direct mechanism to reduce the production of ammonia, a key driver of neurotoxicity. Preclinical studies have provided strong proof-of-concept for its efficacy in both preventing and treating hyperammonemia.

Future research should focus on several key areas:

  • Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing regimens.

  • Clinical Trials: Well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in human populations with hyperammonemia, particularly in at-risk groups such as lung transplant recipients.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with other ammonia-lowering agents or therapies that target downstream neuroinflammatory and oxidative stress pathways could lead to more effective treatment strategies.

  • Broader Applications: Exploring the utility of this compound in other forms of hyperammonemia, including those associated with hepatic encephalopathy from chronic liver disease, could expand its therapeutic applications.

The continued development of this compound holds promise for improving the management of hyperammonemia and its devastating neurological consequences. This technical guide serves as a foundational resource to support and stimulate further investigation into this promising therapeutic agent.

References

Flurofamide: A Technical Guide to its Chemical Structure, Properties, and Urease Inhibitory Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurofamide, chemically known as N-(diaminophosphinyl)-4-fluorobenzamide, is a potent and specific inhibitor of bacterial urease. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and its mechanism of action. Detailed experimental protocols for urease inhibition assays are presented, along with a summary of its activity against key pathogenic bacteria. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of urease inhibitors and antibacterial agents.

Chemical Structure and Properties

This compound is an organofluorine and organophosphorus compound with a well-defined structure that is crucial for its biological activity.

Chemical Name: N-(diaminophosphinyl)-4-fluorobenzamide[1] Synonyms: Flurfamide, EU-4534, NSC-342995[1] CAS Number: 70788-28-2[1]

The chemical structure of this compound is provided below:

this compound Chemical Structure
Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be considered as such.

PropertyValueSource
Molecular Formula C₇H₉FN₃O₂PPubChem[1]
Molecular Weight 217.14 g/mol PubChem[1]
Melting Point >215°C (sublimation)ChemicalBook
pKa (Predicted) 8.14 ± 0.50ChemicalBook
Density (Predicted) 1.457 ± 0.06 g/cm³ChemicalBook
Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook
LogP (Predicted) -0.6PubChem[1]
Appearance White to Off-White SolidChemicalBook
Stability Hygroscopic, Unstable in acidic conditions (T₁/₂ = 5.7 min at pH 2)ChemicalBook,[2]

Synthesis

Mechanism of Action

This compound is a highly effective inhibitor of bacterial urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[3] The production of ammonia by urease is a key virulence factor for several pathogenic bacteria, as it allows them to survive in acidic environments, such as the stomach, and contributes to the pathology of infections, such as the formation of urinary stones.[2]

The inhibitory action of this compound is potent and, in some cases, irreversible. It is reported to be approximately 1,000 times more potent than acetohydroxamic acid, another urease inhibitor, against Proteus mirabilis.

The following diagram illustrates the mechanism of action of this compound in inhibiting the pathological effects of bacterial urease.

Flurofamide_Mechanism Mechanism of Action of this compound Urea Urea Urease Bacterial Urease Urea->Urease Substrate Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Ammonia Hydrolysis This compound This compound This compound->Urease Inhibition pH_Increase Increased pH Ammonia->pH_Increase Pathology Pathological Consequences: - Urinary Stone Formation - Ammonia Toxicity - Bacterial Survival in Acidic pH pH_Increase->Pathology

This compound inhibits bacterial urease, preventing urea hydrolysis.

Spectrum of Activity

This compound has demonstrated inhibitory activity against the urease of a range of pathogenic bacteria.

OrganismActivityKey Findings
Proteus mirabilis Potent inhibitor~1000 times more potent than acetohydroxamic acid. Effective in retarding stone formation in animal models.
Ureaplasma urealyticum Growth inhibitorMinimum inhibitory concentrations (MICs) as low as 10 µM.[4]
Ureaplasma parvum Urease inhibitorMinimum urease inhibitory concentrations of ≤2 µM.[3]
Helicobacter pylori Urease inhibitorED₅₀ of approximately 100 nM for blocking acid protection.[2]

Experimental Protocols

Urease Inhibition Assay for Proteus mirabilis

The following protocol is adapted from studies on the inhibition of urease in intact P. mirabilis cells.

PMirabilis_Assay_Workflow Experimental Workflow for P. mirabilis Urease Inhibition Assay Preparation Prepare P. mirabilis Cell Suspension Incubation_Setup Combine in Flask: - 0.2 M Suspension Medium (pH 8.0) - this compound Solution (or control) - Cell Suspension Preparation->Incubation_Setup Preincubation Pre-incubate at 37°C for 40 minutes (shaking water bath) Incubation_Setup->Preincubation Urea_Addition Add 0.83 M Urea Preincubation->Urea_Addition Incubation Incubate for 5 minutes at 37°C (shaking water bath) Urea_Addition->Incubation Measurement Measure Ammonia Production Incubation->Measurement Analysis Calculate Percent Inhibition Measurement->Analysis

Workflow for assessing this compound's inhibition of P. mirabilis urease.

Methodology:

  • Preparation of Cell Suspension: P. mirabilis cells are cultured and suspended in a suitable medium.

  • Reaction Mixture: In a flask, combine 1.0 ml of 0.2 M suspension medium (pH 8.0), 1.0 ml of the this compound solution (at various concentrations) or a water control, and 0.2 ml of the cell suspension.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 40 minutes in a shaking water bath to allow for the inhibitor to interact with the urease.

  • Urea Addition: 0.3 ml of 0.83 M urea is added to the mixture.

  • Incubation: The reaction is allowed to proceed for exactly 5 minutes at 37°C in a shaking water bath.

  • Measurement of Ammonia: The amount of ammonia produced is determined using a suitable method, such as the indophenol method.

  • Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the ammonia produced in the presence of this compound to the control.

Urease Inhibition Assay for Ureaplasma Species

The minimum urease inhibitory concentration (MUIC) for Ureaplasma isolates can be determined as follows:

  • Culture: Ureaplasma parvum and Ureaplasma urealyticum isolates are cultured in appropriate media.

  • Inhibition Assay: The assay is performed to determine the concentration of this compound that inhibits ammonia production. For all tested isolates, ammonia production was inhibited by ≤2 µM this compound.[3][4]

In Vivo Assay for Ureaplasma-Induced Hyperammonemia

A mouse model of Ureaplasma respiratory infection can be used to assess the in vivo efficacy of this compound.

  • Animal Model: Immunosuppressed mice are infected with U. parvum.

  • Treatment:

    • Prophylactic: A single 6 mg/kg intraperitoneal dose of this compound is administered 1 hour before infection.[3]

    • Therapeutic: A single 6 mg/kg intraperitoneal dose of this compound is administered 24 hours after the establishment of hyperammonemia.[3]

  • Measurement: Blood ammonia levels are measured at specified time points post-infection and post-treatment.

  • Results: In a study, prophylactic administration of this compound resulted in significantly lower blood ammonia levels compared to non-prophylaxed animals.[3] Therapeutic administration led to a significant decrease in blood ammonia levels 6 hours post-treatment.[3]

Urease Inhibition Assay for Helicobacter pylori

The effect of this compound on H. pylori urease activity and survival in acidic conditions can be assessed as follows.

  • Culture: H. pylori is cultured under microaerophilic conditions.

  • Acid Protection Assay: The ability of H. pylori to survive in an acidic medium in the presence and absence of urea and this compound is evaluated.

  • Urease Inhibition: The release of ammonia is measured to determine the extent of urease inhibition.

  • Results: this compound has been shown to completely block acid protection and ammonia release in H. pylori at an ED₅₀ of approximately 100 nM.[2] However, it is noteworthy that this compound is unstable under acidic conditions (T₁/₂ = 5.7 min at pH 2), which may impact its therapeutic potential for H. pylori infections.[2]

Conclusion

This compound is a well-characterized and highly potent inhibitor of bacterial urease. Its chemical structure and properties are tailored for effective inhibition of this key bacterial enzyme. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other urease inhibitors. While its instability in acidic environments may present challenges for certain applications, its efficacy against urease-producing pathogens in other contexts, such as urinary tract infections and hyperammonemia, warrants further research and development.

References

Flurofamide's Impact on Bacterial Virulence: A Technical Guide to its Core Mechanism of Urease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Flurofamide's established impact on bacterial virulence, with a primary focus on its potent and specific mechanism of action: the inhibition of the bacterial enzyme urease. While the broader effects of this compound on other virulence factors such as quorum sensing, biofilm formation, and toxin production remain largely uninvestigated in publicly available research, its role as a powerful urease inhibitor is well-documented. This guide will synthesize the existing quantitative data, detail relevant experimental protocols, and visualize the pertinent pathways and workflows.

Executive Summary

This compound (N-[diaminophosphinyl]-4-fluorobenzamide) is a highly potent inhibitor of bacterial urease.[1][2] This enzyme is a critical virulence factor for several pathogenic bacteria, including Proteus mirabilis, a major cause of complicated urinary tract infections and infection-induced urinary stones, Helicobacter pylori, implicated in gastritis and peptic ulcers, and Ureaplasma urealyticum, associated with various infections including urethritis and complications in newborns.[1][3][4] By inhibiting urease, this compound effectively neutralizes a key mechanism of bacterial pathogenesis, demonstrating significant therapeutic potential.

The primary consequence of urease activity in these pathogens is the hydrolysis of urea to ammonia and carbon dioxide. The resulting increase in local pH and ammonia concentration contributes to tissue damage, inflammation, the formation of crystalline biofilms (in the case of urinary stones), and bacterial survival in acidic environments like the stomach.[1][3] this compound's targeted inhibition of this process underscores its utility as an anti-virulence agent.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as a urease inhibitor has been quantified across various bacterial species and compared with other known inhibitors. The following tables summarize the key quantitative data from published studies.

Bacterium Inhibitory Concentration Metric Notes Reference
Proteus mirabilis (intact cells)8 x 10⁻⁹ M to 1 x 10⁻⁸ M~50% inhibition of ureolysisApproximately 1000 times more potent than acetohydroxamic acid.[1]
Helicobacter pylori~100 nMED₅₀Completely blocked acid protection and ammonia release in culture.[3]
Ureaplasma urealyticum10 µM (2 µg/ml)Prevents growth[4]
Ureaplasma parvum & Ureaplasma urealyticum (clinical isolates)≤2 µMMinimum Urease Inhibitory ConcentrationInhibited NH₃ production in all tested isolates.[5]
Comparative Potency Fold Increase in Activity Reference Compound Bacterium Reference
This compound~1000xAcetohydroxamic acidProteus mirabilis (intact cells)[1]
This compound1000xAcetohydroxamic acidUreaplasma urealyticum[4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature regarding this compound's impact on bacterial urease.

In Vitro Urease Inhibition Assay (Adapted from Millner et al., 1982)

This protocol describes the determination of urease inhibitory activity in intact bacterial cells.

  • Bacterial Culture: Proteus mirabilis is cultured in a suitable broth medium to achieve a specific optical density, indicating a standardized cell concentration.

  • Reaction Mixture: A reaction mixture is prepared containing a buffered solution of urea and the test compound (this compound) at various concentrations.

  • Initiation of Reaction: The bacterial suspension is added to the reaction mixture to initiate the urease-catalyzed hydrolysis of urea.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • Measurement of Ammonia: The amount of ammonia produced is quantified using a colorimetric assay, such as the Berthelot (phenol-hypochlorite) reaction.

  • Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the ammonia concentration in the samples treated with this compound to that of the untreated control.

In Vivo Model of Infection-Induced Urinary Stones (Adapted from Millner et al., 1982)

This protocol outlines an in vivo rat model to assess the efficacy of this compound in preventing the formation of struvite bladder stones.

  • Animal Model: Male rats are used for this study.

  • Induction of Infection: A urinary tract infection is established by surgically implanting a sterile glass bead into the bladder, followed by inoculation with a suspension of P. mirabilis.

  • Treatment Regimen: Infected rats are randomly assigned to a control group (receiving vehicle only) and a treatment group (receiving this compound orally). Treatment commences 24 hours post-infection and is administered multiple times daily.

  • Endpoint Analysis: After a defined treatment period, the rats are sacrificed, and the bladder stones are removed.

  • Quantification of Stone Formation: The amount of stone formation is quantified by measuring the phosphate content of the removed bladder stones using a method such as the Fiske and Subbarow assay.

  • Statistical Analysis: The statistical significance of the difference in stone formation between the control and treatment groups is determined using a non-parametric test like the Wilcoxon Rank Sum test.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to this compound's mechanism of action.

Urease_Inhibition_Pathway cluster_bacterium Bacterial Cell cluster_pathogenesis Pathogenesis Urea Urea Urease Urease Enzyme Urea->Urease Hydrolysis Ammonia_CO2 Ammonia (NH₃) + CO₂ Urease->Ammonia_CO2 Increased_pH Increased Local pH Ammonia_CO2->Increased_pH This compound This compound This compound->Inhibition Inhibition->Urease Tissue_Damage Tissue Damage Increased_pH->Tissue_Damage Stone_Formation Urinary Stone Formation Increased_pH->Stone_Formation

Caption: Mechanism of this compound action on bacterial urease and pathogenesis.

Experimental_Workflow_In_Vivo start Start: Rat Model infection Induce P. mirabilis Bladder Infection start->infection randomization Randomize into Control & Treatment Groups infection->randomization control_treatment Administer Vehicle (Control) randomization->control_treatment Group 1 flurofamide_treatment Administer this compound (Treatment) randomization->flurofamide_treatment Group 2 sacrifice Sacrifice Rats after Treatment Period control_treatment->sacrifice flurofamide_treatment->sacrifice analysis Analyze Bladder Stone Formation sacrifice->analysis end End: Compare Outcomes analysis->end

Caption: Workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

This compound stands out as a potent and specific inhibitor of bacterial urease, a key virulence factor in several clinically relevant pathogens. Its ability to prevent the downstream pathological consequences of urease activity, such as the formation of urinary stones and the survival of bacteria in acidic environments, has been clearly demonstrated. The quantitative data and experimental models detailed in this guide provide a solid foundation for its further development and application.

A significant gap in the current understanding of this compound is its effect, if any, on other bacterial virulence factors. Future research should aim to investigate its potential impact on:

  • Quorum Sensing: Does this compound interfere with bacterial cell-to-cell communication pathways?

  • Biofilm Formation: Beyond the prevention of crystalline biofilm formation (urinary stones), does this compound affect the formation of other types of bacterial biofilms?

  • Toxin Production: Does this compound modulate the expression or activity of other bacterial toxins?

  • Adhesion: Can this compound alter the ability of bacteria to adhere to host cells and tissues?

Answering these questions will provide a more complete picture of this compound's anti-virulence profile and could uncover new therapeutic applications. For now, its well-defined and potent inhibition of urease marks it as a significant molecule in the targeted fight against bacterial infections.

References

Methodological & Application

Application Notes and Protocols: In Vitro Urease Inhibition Assay for Flurofamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a significant increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, Proteus mirabilis, and Ureaplasma urealyticum, contributing to gastritis, peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones. Inhibition of urease activity is, therefore, a key therapeutic strategy for combating these infections. Flurofamide (N-(diaminophosphinyl)-4-fluorobenzamide) is a potent and specific inhibitor of bacterial urease.[1][2] This document provides a detailed protocol for an in vitro urease inhibition assay using this compound, along with relevant quantitative data and a depiction of the experimental workflow and proposed inhibitory mechanism.

Quantitative Data Summary

This compound has demonstrated potent inhibitory activity against urease from various bacterial sources. The following table summarizes key quantitative data for its in vitro efficacy.

ParameterOrganism/Enzyme SourceValueReference(s)
IC₅₀ Proteus mirabilis (intact cells)1.08 x 10⁻⁸ M[3]
ED₅₀ Helicobacter pylori (in culture)~100 nM[4]
Minimum Inhibitory Concentration (for NH₃ production) Ureaplasma species≤ 2 µM[5]
Growth Inhibition Ureaplasma urealyticum10 µM[6]

Experimental Protocol: In Vitro Urease Inhibition Assay (Adapted from Millner et al.)

This protocol is designed to determine the inhibitory effect of this compound on the urease activity of intact bacterial cells, specifically Proteus mirabilis.

1. Materials and Reagents:

  • This compound

  • Proteus mirabilis culture

  • Brain Heart Infusion (BHI) agar and broth

  • Trypticase Soy Broth (TSB)

  • Tris buffer (0.1 M, pH 8.0) containing 0.1 M NaCl

  • Urea solution (0.83 M in 0.1 M Tris buffer)

  • Reagents for ammonia quantification (e.g., Berthelot's reagent)

  • Sterile centrifuge tubes

  • Shaking water bath (37°C)

  • Spectrophotometer

2. Bacterial Culture Preparation:

  • Maintain Proteus mirabilis on BHI agar slants.

  • Inoculate a sterile BHI broth with a loopful of bacteria from the slant and incubate overnight at 37°C.

  • Transfer the overnight culture to a larger volume of TSB and incubate for 3.5 hours at 37°C with gentle shaking.

  • Harvest the bacterial cells by centrifugation at 12,000 x g for 10 minutes.

  • Wash the cell pellet with 0.1 M Tris buffer (pH 8.0) and resuspend in the same buffer to a desired cell density.

3. Urease Inhibition Assay:

  • Prepare serial dilutions of this compound in distilled water.

  • In a 25 mL Erlenmeyer flask, combine:

    • 1.0 mL of 0.2 M Tris buffer (pH 8.0)

    • 1.0 mL of the this compound dilution (or distilled water for the control)

    • 0.2 mL of the prepared bacterial cell suspension

  • Pre-incubate the mixture at 37°C for 40 minutes in a shaking water bath.

  • Initiate the urease reaction by adding 0.3 mL of 0.83 M urea solution to the flask.

  • Incubate the reaction mixture for exactly 5 minutes at 37°C in the shaking water bath.

  • Stop the reaction and measure the amount of ammonia produced using a suitable quantification method, such as the Berthelot (phenol-hypochlorite) reaction, which can be measured colorimetrically.[3]

  • Include a "no enzyme" control (bacterial suspension replaced with buffer) and a "no inhibitor" control (this compound solution replaced with distilled water).

4. Calculation of Percent Inhibition:

Calculate the percentage of urease inhibition using the following formula:

Caption: Workflow for the in vitro urease inhibition assay of this compound.

Proposed Mechanism of Urease Inhibition

mechanism_of_inhibition cluster_reaction Catalytic Reaction Ni1 Ni(II) Urea Urea Ni2 Ni(II) Lys Carbamylated Lysine Ammonia Ammonia + CO2 Urea->Ammonia Hydrolysis block This compound This compound This compound->Ni1 Binds to Ni(II) ions This compound->Ni2 block->Urea Inhibition

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Flurofamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Flurofamide, a potent urease inhibitor with demonstrated antimicrobial activity. The provided protocols are intended to assist in assessing the efficacy of this compound against susceptible microorganisms, particularly Ureaplasma species and Helicobacter pylori.

Introduction to this compound

This compound (N-[diaminophosphinyl]-4-fluorobenzamide) is an effective bacterial urease inhibitor.[1][2][3] Its antimicrobial properties stem from its ability to inhibit urease, an enzyme essential for the survival and pathogenesis of certain bacteria. By blocking urease activity, this compound disrupts the bacterial nitrogen metabolism and, in the case of ureolytic pathogens, their ability to produce ammonia to counteract acidic environments.[4] This mechanism makes it a targeted antimicrobial agent with potential therapeutic applications, particularly in the context of infections caused by urease-producing organisms like Ureaplasma urealyticum and for its potential role in managing infections by Helicobacter pylori.[1][2][4]

Data Presentation: Reported Inhibitory Concentrations of this compound

The following table summarizes the reported inhibitory concentrations of this compound against various microorganisms from published studies. This data can serve as a reference for designing MIC experiments.

MicroorganismInhibitory ConcentrationConcentration (µg/mL)Notes
Ureaplasma urealyticum10 µM2Prevented any growth.[2][3]
Ureaplasma strains (human genital origin)0.0007 - 0.001 mg/L0.0007 - 0.001Inhibited multiplication.[5][6][7]
Ureaplasma strains (marmoset genital and oral origin)0.0007 - 0.001 mg/L0.0007 - 0.001Inhibited multiplication.[5][6][7]
Ureaplasma parvum (4 isolates)≤ 2 µM≤ 0.4Inhibited NH₃ production (minimum urease inhibition concentration).[1][8]
Ureaplasma urealyticum (5 isolates)≤ 2 µM≤ 0.4Inhibited NH₃ production (minimum urease inhibition concentration).[1][8]
Helicobacter pyloriED₅₀ ≈ 100 nM≈ 0.02Blocked acid protection and ammonia release.[4]

Mechanism of Action: Urease Inhibition

This compound's primary mechanism of action is the inhibition of the enzyme urease. In bacteria such as Ureaplasma and H. pylori, urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The resulting ammonia production is crucial for these organisms, as it helps to neutralize the acidic environment of the stomach (H. pylori) or is essential for their metabolic processes (Ureaplasma). By inhibiting urease, this compound disrupts these vital functions, leading to the inhibition of bacterial growth.

G cluster_bacterium Bacterial Cell Urea Urea Urease Urease Enzyme Urea->Urease Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Hydrolysis Survival Bacterial Survival & Pathogenesis Ammonia->Survival This compound This compound Inhibition This compound->Inhibition Inhibition->Urease Inhibition

Caption: this compound inhibits the urease enzyme, preventing the breakdown of urea and subsequent bacterial survival.

Experimental Protocols: Determining the MIC of this compound

The following protocols are based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[9][10][11][12] These protocols should be adapted based on the specific microorganism being tested and the laboratory's standard operating procedures.

Experimental Workflow: Broth Microdilution for MIC Determination

G A Prepare this compound Stock Solution C Perform Serial Dilutions of This compound in Microtiter Plate A->C B Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) D Inoculate Wells with Bacterial Suspension B->D C->D F Incubate at Optimal Temperature and Duration (e.g., 37°C for 18-24h) D->F E Include Positive (no drug) and Negative (no bacteria) Controls E->F G Visually Inspect for Turbidity or Measure OD600 F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 1: MIC Determination for Ureaplasma species

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, sterile water)

  • Ureaplasma growth medium (e.g., Shepard's 10B broth)

  • Sterile 96-well microtiter plates

  • Ureaplasma species isolate

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable solvent. Further dilutions should be made in the growth medium.

  • Preparation of Bacterial Inoculum:

    • Culture the Ureaplasma isolate in the appropriate broth medium to late logarithmic phase.

    • Adjust the inoculum concentration to approximately 1 x 10⁴ to 1 x 10⁵ color changing units (CCU)/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of Ureaplasma growth medium to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will result in wells containing 100 µL of varying this compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared Ureaplasma inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the this compound concentrations.

  • Controls:

    • Positive Control (Growth Control): 100 µL of growth medium + 100 µL of inoculum.

    • Negative Control (Sterility Control): 200 µL of uninoculated growth medium.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours, or until the positive control shows a distinct color change (indicative of growth).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no color change is observed, indicating the inhibition of bacterial growth.

Protocol 2: MIC Determination for Helicobacter pylori

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • H. pylori growth medium (e.g., Brucella broth with 5% fetal bovine serum)

  • Sterile 96-well microtiter plates

  • H. pylori isolate

  • Spectrophotometer or McFarland standards

  • Microaerophilic incubation system (e.g., gas jar with CampyGen pack)

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described in Protocol 1.

  • Preparation of Bacterial Inoculum:

    • Grow the H. pylori isolate on an appropriate agar medium (e.g., Columbia agar with 5% horse blood) under microaerophilic conditions at 37°C for 48-72 hours.

    • Harvest the bacterial colonies and suspend them in the growth medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Follow the serial dilution procedure as outlined in Protocol 1, using the appropriate H. pylori growth medium.

  • Inoculation:

    • Inoculate each well with 100 µL of the prepared H. pylori inoculum.

  • Controls:

    • Include positive and negative controls as described in Protocol 1.

  • Incubation:

    • Place the microtiter plate in a microaerophilic environment and incubate at 37°C for 48-72 hours, or until visible growth (turbidity) is observed in the positive control well.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of H. pylori. This can be determined by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

References

Flurofamide Administration in a Rat Model of Urinary Tract Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for evaluating the efficacy of Flurofamide in a rat model of urinary tract infection (UTI). This compound is a potent bacterial urease inhibitor, showing promise in the management of UTIs, particularly those caused by urease-producing bacteria which can lead to the formation of infection-induced urinary stones.[1][2][3][4] This document outlines the essential protocols for establishing a UTI in a rat model using uropathogenic Escherichia coli (UPEC), the administration of this compound, and the subsequent evaluation of its therapeutic effects. The provided methodologies are intended to serve as a comprehensive guide for researchers investigating novel treatments for UTIs.

Introduction to this compound and Urinary Tract Infections

Urinary tract infections are among the most common bacterial infections, with UPEC being the primary causative agent.[5] A key virulence factor for certain uropathogens, such as Proteus mirabilis and Ureaplasma urealyticum, is the enzyme urease. Urease hydrolyzes urea to ammonia, which increases urinary pH and promotes the formation of struvite and carbonate apatite crystals, leading to urinary stones.[2]

This compound (N-[diaminophosphinyl]-4-fluorobenzamide) is a powerful inhibitor of bacterial urease.[2][3] It has been shown to be significantly more potent than acetohydroxamic acid in inhibiting urease from P. mirabilis.[2][3] Studies have demonstrated its efficacy in reducing blood ammonia levels in mouse models of Ureaplasma infection and retarding urinary stone formation in rats infected with P. mirabilis.[1][2] While its primary mechanism is centered on urease inhibition, this protocol will outline its application in a standard UPEC-induced UTI model to assess any broader antibacterial or modulatory effects.

Data Presentation: Expected Outcomes

The following tables provide a template for the presentation of quantitative data that can be expected from a study evaluating this compound in a rat model of UTI.

Table 1: Bacterial Load in Urine, Bladder, and Kidneys

Treatment GroupUrine (CFU/mL)Bladder (CFU/g tissue)Left Kidney (CFU/g tissue)Right Kidney (CFU/g tissue)
Sham (Saline)< 10²< 10²< 10²< 10²
Infected + Vehicle10⁷ - 10⁸10⁵ - 10⁶10⁴ - 10⁵10⁴ - 10⁵
Infected + this compound (Low Dose)10⁵ - 10⁶10⁴ - 10⁵10³ - 10⁴10³ - 10⁴
Infected + this compound (High Dose)10³ - 10⁴10² - 10³< 10²< 10²

CFU: Colony-Forming Units

Table 2: Biomarkers of Inflammation and Renal Function

Treatment GroupUrinary pHBladder Wet Weight (mg)Serum Creatinine (mg/dL)Serum Blood Urea Nitrogen (BUN) (mg/dL)
Sham (Saline)6.0 - 6.580 - 1000.4 - 0.615 - 20
Infected + Vehicle7.5 - 8.5150 - 2000.8 - 1.230 - 40
Infected + this compound (Low Dose)7.0 - 7.5120 - 1500.6 - 0.925 - 35
Infected + this compound (High Dose)6.5 - 7.090 - 1200.5 - 0.720 - 25

Experimental Protocols

Protocol for Induction of E. coli Urinary Tract Infection in Rats

This protocol is adapted from established methods for inducing UTIs in rodents.

Materials:

  • Female Sprague-Dawley rats (200-250g)

  • Uropathogenic Escherichia coli (UPEC) strain (e.g., CFT073)

  • Luria-Bertani (LB) broth and agar

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Sterile polyethylene catheter (e.g., PE-10)

  • 1 mL tuberculin syringes

  • Sterile lubricating jelly

Procedure:

  • Bacterial Culture Preparation:

    • Streak the UPEC strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into 10 mL of LB broth and incubate overnight at 37°C with shaking.

    • Centrifuge the overnight culture, wash the pellet with sterile PBS, and resuspend in PBS to a final concentration of 1-5 x 10⁸ CFU/mL. The exact concentration should be confirmed by serial dilution and plating.

  • Animal Preparation and Anesthesia:

    • Acclimatize rats for at least one week before the experiment.

    • Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Transurethral Catheterization and Inoculation:

    • Place the anesthetized rat in a supine position.

    • Gently massage the lower abdomen to expel any residual urine.

    • Apply sterile lubricating jelly to the tip of the catheter.

    • Carefully insert the catheter through the urethral meatus into the bladder. A successful insertion is often indicated by the free flow of a small amount of urine through the catheter.

    • Slowly instill 50 µL of the bacterial suspension into the bladder via the catheter.

    • To prevent reflux and ensure the bacteria are retained, the catheter can be clamped for a few minutes before withdrawal.

    • Gently withdraw the catheter.

  • Post-Inoculation Monitoring:

    • Allow the rats to recover from anesthesia on a warming pad.

    • Monitor the animals for signs of distress, such as lethargy, ruffled fur, or hematuria. Provide supportive care as needed.

    • The infection is typically established within 24 hours.

Protocol for this compound Administration

This protocol is based on dosages used in previous murine studies and may require optimization for a rat model.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline or a solution specified by the manufacturer)

  • Sterile syringes and needles for injection

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in the appropriate sterile vehicle. The concentration should be calculated to allow for the desired dosage in a manageable injection volume (e.g., 0.1-0.5 mL).

  • Administration:

    • Treatment can be initiated prophylactically (before bacterial inoculation) or therapeutically (after the infection is established, typically 24 hours post-inoculation).

    • A suggested therapeutic starting dose, extrapolated from mouse studies, is 6 mg/kg body weight.[1]

    • Administer the this compound solution via intraperitoneal (IP) injection once daily for a predetermined duration (e.g., 3-7 days).

    • Control groups should receive an equivalent volume of the vehicle.

Protocol for Assessment of Bacterial Load

Materials:

  • Sterile dissection tools

  • Sterile PBS

  • Tissue homogenizer

  • LB agar plates

  • Incubator

Procedure:

  • Sample Collection:

    • At the designated endpoint of the study, euthanize the rats using an approved method.

    • Aseptically collect urine directly from the bladder using a sterile syringe.

    • Aseptically remove the bladder and both kidneys.

  • Tissue Homogenization:

    • Weigh the bladder and kidneys.

    • Homogenize each tissue sample separately in 1 mL of sterile PBS.

  • Plating and Quantification:

    • Perform serial 10-fold dilutions of the urine and tissue homogenates in sterile PBS.

    • Plate 100 µL of each dilution onto LB agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the colonies on the plates and calculate the number of CFU per mL of urine or per gram of tissue.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Animal Acclimatization C Anesthesia A->C B UPEC Culture Preparation D Transurethral Inoculation B->D C->D E Post-Inoculation Recovery D->E F Group Allocation (Vehicle vs. This compound) E->F G Daily Drug Administration F->G H Euthanasia & Sample Collection G->H Endpoint I Bacterial Load Quantification H->I J Biomarker Analysis H->J

Caption: Experimental workflow for evaluating this compound in a rat UTI model.

Mechanism of this compound Action

FlurofamideMechanism cluster_bacterium Urease-Producing Bacterium cluster_effects Pathological Effects Urease Urease Enzyme Ammonia Ammonia (NH3) + CO2 Urease->Ammonia Urea Urea (in urine) Urea->Urease Hydrolysis pH_increase Increased Urinary pH Ammonia->pH_increase Stone_formation Struvite Stone Formation pH_increase->Stone_formation This compound This compound This compound->Inhibition Inhibition->Urease Inhibition

Caption: this compound inhibits urease, preventing ammonia production and stone formation.

References

Application Notes and Protocols: Mouse Model for Ureaplasma-Induced Hyperammonemia Treated with Flurofamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, can lead to severe neurological complications, including encephalopathy, coma, and death.[1] In immunocompromised individuals, such as lung transplant recipients, infections with Ureaplasma species have been identified as a significant cause of non-hepatic hyperammonemia.[2] Ureaplasma species, including U. urealyticum and U. parvum, produce the enzyme urease, which hydrolyzes urea into ammonia and carbon dioxide.[3][4] This bacterial-driven ammonia production can overwhelm the host's capacity for detoxification, leading to life-threatening hyperammonemia.[2]

Flurofamide, a urease inhibitor, presents a promising therapeutic strategy to specifically target the underlying cause of Ureaplasma-induced hyperammonemia.[5][6][7] By inhibiting urease activity, this compound can reduce the production of ammonia by Ureaplasma, thereby mitigating hyperammonemia.[5][8] This document provides detailed application notes and protocols for establishing a mouse model of Ureaplasma-induced hyperammonemia and for evaluating the efficacy of this compound as a treatment.

Signaling Pathways and Mechanisms

The primary mechanism of Ureaplasma-induced hyperammonemia is the enzymatic activity of bacterial urease. The following diagram illustrates this pathogenic process and the therapeutic intervention with this compound.

Ureaplasma_Hyperammonemia cluster_host Host System cluster_bacteria Ureaplasma cluster_treatment Therapeutic Intervention Urea Urea Ammonia (NH3) Ammonia (NH3) Urea->Ammonia (NH3) Ureaplasma Urease Hyperammonemia Hyperammonemia Ammonia (NH3)->Hyperammonemia Neurological Damage Neurological Damage Hyperammonemia->Neurological Damage Ureaplasma Ureaplasma This compound This compound Ureaplasma Urease Ureaplasma Urease This compound->Ureaplasma Urease Inhibits

Caption: Mechanism of Ureaplasma-induced hyperammonemia and this compound action.

Experimental Data

In Vitro Efficacy of this compound

This compound has been shown to be a potent inhibitor of urease activity across different Ureaplasma species.

Ureaplasma SpeciesNumber of Isolates TestedMinimum Urease Inhibitory Concentration (MIC) of this compound
Ureaplasma parvum4≤2 mM
Ureaplasma urealyticum5≤2 mM

Table 1: In vitro inhibition of Ureaplasma urease activity by this compound. Data sourced from[5].

In Vivo Efficacy of this compound in a Mouse Model

Prophylactic Treatment:

Treatment GroupNumber of MiceMean Blood Ammonia (mmol/L ± SD) 24h Post-InfectionP-value
U. parvum Infected (No Treatment)1226.5 ± 17.70.0146
U. parvum Infected + this compound (6 mg/kg)1110.9 ± 4.0

Table 2: Prophylactic efficacy of this compound in a Ureaplasma-induced hyperammonemia mouse model.[5][7][8] this compound was administered 1 hour prior to infection.

Therapeutic Treatment:

Treatment GroupNumber of MiceMean Percent Reduction in Blood Ammonia (± SD) 6h Post-TreatmentP-value
U. parvum Infected (No Treatment)79.1 ± 33.50.0152
U. parvum Infected + this compound (6 mg/kg)756.4 ± 17.1

Table 3: Therapeutic efficacy of this compound in a Ureaplasma-induced hyperammonemia mouse model.[5][6][8][9] this compound was administered to hyperammonemic mice.

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for establishing the mouse model and testing the efficacy of this compound.

Experimental_Workflow cluster_treatment Treatment Groups Animal Acclimatization Animal Acclimatization Immunosuppression Immunosuppression Animal Acclimatization->Immunosuppression Ureaplasma Challenge Ureaplasma Challenge Immunosuppression->Ureaplasma Challenge This compound Prophylaxis This compound Prophylaxis Immunosuppression->this compound Prophylaxis 1h prior to challenge Monitoring and Sample Collection Monitoring and Sample Collection Ureaplasma Challenge->Monitoring and Sample Collection No Treatment No Treatment Ureaplasma Challenge->No Treatment This compound Therapy This compound Therapy Ureaplasma Challenge->this compound Therapy Post-hyperammonemia Data Analysis Data Analysis Monitoring and Sample Collection->Data Analysis This compound Prophylaxis->Ureaplasma Challenge

Caption: General experimental workflow.

Protocol 1: Induction of Ureaplasma-Induced Hyperammonemia in Mice

Objective: To establish a murine model of hyperammonemia through infection with Ureaplasma species in immunocompromised mice.

Materials:

  • C3H male mice (8-10 weeks old)[10][11][12][13]

  • Ureaplasma parvum or Ureaplasma urealyticum culture

  • Immunosuppressive agents:

  • Sterile saline

  • Anesthesia (e.g., ketamine/xylazine)[14][15]

  • Ammonia measurement kit/analyzer

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.

  • Immunosuppression:

    • Administer a daily regimen of mycophenolate mofetil, tacrolimus, and oral prednisone for 7 consecutive days to induce an immunocompromised state similar to that of lung transplant recipients.[10][11][12][13]

  • Ureaplasma Challenge:

    • On day 8, challenge the immunosuppressed mice with Ureaplasma. A combined intratracheal (IT) and intraperitoneal (IP) challenge is recommended to consistently induce hyperammonemia.[16]

    • Intratracheal (IT) Administration:

      • Anesthetize the mouse.[14][15]

      • Instill 50 µL of Ureaplasma suspension (10^7 CFU/mL) into the trachea using a gavage needle.[14]

    • Intraperitoneal (IP) Administration:

      • Inject 100 µL of Ureaplasma suspension (10^7-10^8 CFU/mL) into the peritoneal cavity.[14]

  • Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of hyperammonemia (e.g., lethargy, seizures).

    • Collect blood samples at designated time points (e.g., 24 hours post-infection) via cardiac puncture or tail vein.[11]

    • Immediately process the blood to separate plasma and measure ammonia concentrations using a validated assay.[11]

Protocol 2: Evaluation of this compound Efficacy

Objective: To assess the prophylactic and therapeutic efficacy of this compound in the Ureaplasma-induced hyperammonemia mouse model.

Materials:

  • Established Ureaplasma-infected hyperammonemic mice (from Protocol 1)

  • This compound solution (prepared for injection)

  • Sterile saline (vehicle control)

Procedure:

A. Prophylactic Treatment:

  • One hour prior to the Ureaplasma challenge (step 3 in Protocol 1), administer this compound (6 mg/kg) via intraperitoneal (IP) injection.[5][6][7][8]

  • Administer an equal volume of sterile saline to the control group.

  • Proceed with the Ureaplasma challenge as described in Protocol 1.

  • Collect blood samples at 24 hours post-infection and measure ammonia levels.[5][7][8]

B. Therapeutic Treatment:

  • Induce hyperammonemia in mice as described in Protocol 1.

  • At 24 hours post-infection, confirm hyperammonemia by measuring blood ammonia levels.

  • Administer this compound (6 mg/kg) via IP injection to the treatment group of hyperammonemic mice.[5][6][8][9]

  • Administer an equal volume of sterile saline to the control group of hyperammonemic mice.

  • Collect blood samples at 6 hours post-treatment and measure ammonia levels to determine the reduction in hyperammonemia.[5][6][8][9]

Conclusion

The described mouse model provides a robust platform for studying the pathogenesis of Ureaplasma-induced hyperammonemia and for evaluating novel therapeutic interventions. This compound has demonstrated significant potential as both a prophylactic and therapeutic agent, effectively reducing ammonia levels in this preclinical model.[5][6][8][9] These protocols offer a standardized methodology for researchers to further investigate this critical area of infectious disease and drug development.

References

Application Note and Protocol: Evaluating the Efficacy of Flurofamide Against Helicobacter pylori

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary causative agent of chronic gastritis, peptic ulcers, and gastric cancer. A key survival mechanism for H. pylori in the acidic gastric environment is its production of the enzyme urease. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, neutralizing gastric acid in the immediate vicinity of the bacterium. This makes urease a prime target for antimicrobial therapies.

Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) is a potent and specific inhibitor of bacterial urease.[1][2][3][4] This application note provides a detailed protocol for testing the efficacy of this compound against H. pylori both in vitro and in vivo.

Mechanism of Action of this compound

This compound acts as a potent inhibitor of bacterial urease.[1][4] In the context of H. pylori, this inhibition disrupts the bacterium's ability to neutralize the acidic environment of the stomach, thereby compromising its survival. In vitro studies have demonstrated that this compound effectively blocks ammonia release and subsequent acid protection in H. pylori cultures at nanomolar concentrations.[5]

Signaling Pathway of H. pylori Pathogenesis

H. pylori infection triggers a cascade of signaling pathways in host gastric epithelial cells, leading to inflammation and potentially oncogenesis. Key pathways activated include NF-κB, MAPK, PI3K/AKT, and JAK/STAT.[6][7][8][9] While this compound's primary target is bacterial urease, downstream effects of reducing the bacterial load would consequently impact these host cell signaling events.

H_pylori_Signaling cluster_H_pylori H. pylori cluster_Host_Cell Gastric Epithelial Cell Hp H. pylori Urease Urease Hp->Urease VirulenceFactors Virulence Factors (CagA, VacA) Hp->VirulenceFactors NFkB NF-κB Pathway Urease->NFkB activates MAPK MAPK Pathway VirulenceFactors->MAPK activates PI3K_AKT PI3K/AKT Pathway VirulenceFactors->PI3K_AKT activates JAK_STAT JAK/STAT Pathway VirulenceFactors->JAK_STAT activates Inflammation Inflammation (e.g., IL-8 release) NFkB->Inflammation MAPK->Inflammation Proliferation Cell Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation in_vitro_workflow start Start prep_bacteria Prepare H. pylori Suspension start->prep_bacteria mic_assay MIC Assay (Serial Dilutions of this compound) prep_bacteria->mic_assay urease_assay Urease Inhibition Assay (Varying this compound Concentrations) prep_bacteria->urease_assay incubation Microaerobic Incubation (37°C, 48-72h) mic_assay->incubation measure_urease Measure Urease Activity urease_assay->measure_urease read_mic Read MIC Results incubation->read_mic end End read_mic->end measure_urease->end in_vivo_workflow start Start infect_animals Infect Mongolian Gerbils with H. pylori start->infect_animals establish_infection Allow Infection to Establish (2 weeks) infect_animals->establish_infection treatment Administer this compound or Vehicle (4 weeks) establish_infection->treatment euthanize Euthanize Animals and Collect Stomachs treatment->euthanize analysis Bacterial Load Quantification & Histological Analysis euthanize->analysis end End analysis->end

References

Application Notes and Protocols for Long-term Stability Testing of Flurofamide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurofamide (N-(diaminophosphoryl)-4-fluorobenzamide) is a potent and specific inhibitor of bacterial urease.[1][2][3] This enzyme is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Ureaplasma urealyticum, which are implicated in gastritis, peptic ulcers, and infection-induced urinary stones.[1] By inhibiting urease, this compound prevents the hydrolysis of urea into ammonia, a process that allows these bacteria to survive in acidic environments. These application notes provide a comprehensive overview of the protocols for assessing the long-term stability of this compound in solution, a critical step in its development as a potential therapeutic agent.

The stability of a pharmaceutical solution is a key determinant of its safety, efficacy, and shelf-life. Long-term stability testing evaluates how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for establishing recommended storage conditions and expiration dates.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₉FN₃O₂P
Molecular Weight217.14 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO

Part 1: Long-Term Stability Testing Protocol

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and products.

Objective

To evaluate the stability of this compound solutions under various storage conditions over an extended period to establish a shelf-life and recommend storage conditions.

Materials and Equipment
  • This compound reference standard

  • High-purity solvents (e.g., DMSO, sterile water, phosphate-buffered saline)

  • Volumetric flasks and pipettes

  • pH meter

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating High-Performance Liquid Chromatography (HPLC) system with a UV detector (See Part 3 for method development)

  • LC-MS/MS system for identification of degradation products

  • Glass vials with inert stoppers

Experimental Workflow

G prep Prepare this compound Solutions (e.g., in DMSO) aliquot Aliquot into Vials prep->aliquot storage Place in Stability Chambers (Long-term, Intermediate, Accelerated) aliquot->storage sampling Pull Samples at Pre-defined Time Points storage->sampling Time analysis Analyze Samples (HPLC-UV, Visual Inspection, pH) sampling->analysis data Record and Analyze Data analysis->data report Generate Stability Report data->report

Caption: Experimental workflow for long-term stability testing of this compound solutions.

Procedure
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a known concentration (e.g., 10 mg/mL). Further dilute with an aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentrations for the study.

  • Sample Aliquoting: Aliquot the prepared this compound solutions into clean, inert glass vials. Seal the vials with appropriate stoppers and caps.

  • Storage Conditions: Place the vials in stability chambers set to the following ICH recommended conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Sampling Schedule: Withdraw samples at the following time points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Intermediate: 0, 6, 9, and 12 months

    • Accelerated: 0, 3, and 6 months

  • Analysis: At each time point, analyze the samples for the following parameters:

    • Appearance: Visually inspect for color change, precipitation, or turbidity.

    • pH: Measure the pH of the solution.

    • Assay (Potency): Determine the concentration of this compound using a validated stability-indicating HPLC-UV method.

    • Degradation Products: Quantify any observed degradation products using the same HPLC-UV method.

Data Presentation

Summarize the quantitative data in tables for easy comparison. Below are representative tables with hypothetical data.

Table 1: Long-Term Stability of this compound Solution (25°C/60% RH)

Time (Months)AppearancepHAssay (% of Initial)Total Degradation Products (%)
0Clear, colorless7.40100.0< 0.1
3Clear, colorless7.3899.50.3
6Clear, colorless7.3598.90.8
12Clear, colorless7.3297.81.5
24Clear, colorless7.2895.63.2

Table 2: Accelerated Stability of this compound Solution (40°C/75% RH)

Time (Months)AppearancepHAssay (% of Initial)Total Degradation Products (%)
0Clear, colorless7.40100.0< 0.1
1Clear, colorless7.3097.22.1
3Clear, colorless7.2194.54.8
6Slight yellow tint7.1090.38.5

Part 2: Forced Degradation Studies Protocol

Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Objective

To investigate the degradation of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials and Equipment
  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • HPLC-UV system

  • LC-MS/MS system

Experimental Workflow

G start Prepare this compound Solution stress Subject to Stress Conditions (Acid, Base, Oxidation, Light, Heat) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze_hplc Analyze by HPLC-UV (Assess Degradation) neutralize->analyze_hplc analyze_ms Analyze by LC-MS/MS (Identify Degradants) analyze_hplc->analyze_ms If degradation observed pathway Elucidate Degradation Pathway analyze_ms->pathway

Caption: Workflow for forced degradation studies of this compound.

Procedure
  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl and heat at 60°C for a specified period.

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature.

  • Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature.

  • Photodegradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation: Heat the this compound solution at 60°C.

For each condition, analyze the samples at various time points by HPLC-UV to determine the extent of degradation. If significant degradation is observed, use LC-MS/MS to identify the degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound, potential degradation pathways include:

  • Hydrolysis: The amide and phosphoramide bonds are susceptible to hydrolysis under acidic or basic conditions. This could lead to the formation of 4-fluorobenzoic acid and aminophosphoric diamide derivatives.

  • Oxidation: The aromatic ring and amide linkage could be susceptible to oxidation.

Table 3: Summary of Forced Degradation of this compound (Hypothetical Data)

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60°C, 24h15.24-Fluorobenzoic acid
0.1 M NaOH, RT, 4h28.54-Fluorobenzoic acid, Phosphorodiamidic acid
3% H₂O₂, RT, 24h8.9Oxidized derivatives
Photostability5.4Photolytic adducts
Thermal, 60°C, 7 days12.74-Fluorobenzamide

Part 3: Stability-Indicating HPLC-UV Method

Objective

To develop and validate a stability-indicating HPLC-UV method capable of accurately quantifying this compound in the presence of its degradation products and any formulation excipients.

Suggested Chromatographic Conditions (to be optimized and validated)
ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, increase to elute this compound, and then a further increase for potential degradation products.
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan (likely around 230-240 nm)
Injection Volume 10 µL
Column Temperature 30°C
Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines, including:

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance with small, deliberate variations in parameters.

Part 4: Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of urease. In bacteria like H. pylori, urease is essential for neutralizing gastric acid, allowing the bacteria to colonize the stomach lining. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The ammonia produced raises the pH of the surrounding environment.

Urease-Dependent Signaling in Helicobacter pylori

The expression and activity of urease in H. pylori are tightly regulated in response to environmental cues such as pH and the availability of nickel, a cofactor for the enzyme. The ArsRS two-component system is known to play a role in the acid-induced transcription of urease genes.[4] Furthermore, the urease B subunit of H. pylori can interact with the host cell surface receptor CD74, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines like IL-8.[5]

G cluster_bacterium H. pylori cluster_host Gastric Epithelial Cell Urea_ext Urea (extracellular) UreI UreI Channel Urea_ext->UreI Urea_int Urea (intracellular) UreI->Urea_int Urease Urease Urea_int->Urease Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Ammonia UreaseB Urease B Subunit Urease->UreaseB releases Acid_Neutralization Acid Neutralization & Survival Ammonia->Acid_Neutralization This compound This compound This compound->Urease Inhibits CD74 CD74 Receptor UreaseB->CD74 Binds NFkB NF-κB Activation CD74->NFkB IL8 IL-8 Production (Inflammation) NFkB->IL8

Caption: Urease inhibition by this compound and its impact on bacterial survival and host cell signaling.

Conclusion

The protocols outlined in these application notes provide a robust framework for conducting long-term stability and forced degradation studies of this compound solutions. Adherence to these methodologies will ensure the generation of high-quality data essential for the regulatory approval and successful clinical application of this compound-based therapeutics. The provided diagrams and tables serve as a guide for experimental design and data presentation. It is crucial that the analytical methods are fully validated to ensure the reliability of the stability data.

References

Application Notes and Protocols: Flurofamide Dose-Response Analysis in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Flurofamide is a compound primarily documented as a potent inhibitor of bacterial urease and has been investigated for its potential in treating infections caused by urease-producing bacteria.[1][2][3][4][5] As of the latest available information, there is a lack of published scientific literature detailing its dose-response effects, mechanism of action, or signaling pathway modulation in mammalian cell cultures, particularly in the context of cancer research.

The following application notes and protocols are provided as a generalized framework for conducting a dose-response analysis of a novel investigational compound, using this compound as an example. The data presented in the tables and the signaling pathways depicted in the diagrams are hypothetical and for illustrative purposes only . They are intended to guide researchers in the experimental design and data presentation for such an analysis.

Introduction

These application notes provide a comprehensive guide for performing a dose-response analysis of this compound in a cell culture setting. The protocols herein detail methods to assess its cytotoxic and cytostatic effects, offering insights into its potential therapeutic window and mechanism of action. The provided workflows and data tables serve as templates for experimental planning and data organization.

Hypothetical Mechanism of Action and Signaling Pathway

For the purpose of this guide, we will hypothesize that this compound, beyond its known effects on urease, may interact with signaling pathways crucial for cancer cell proliferation and survival. A plausible, yet unproven, mechanism could involve the inhibition of key kinases in pro-growth pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation This compound This compound (Hypothetical Target) This compound->Akt Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting the PI3K/Akt/mTOR cascade.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy, proliferating cell cultures for subsequent assays.

Materials:

  • Human cancer cell line (e.g., MCF-7 - breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

Protocol:

  • Culture cells in T-75 flasks with complete growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell confluency daily.

  • When cells reach 80-90% confluency, passage them: a. Aspirate the old medium. b. Wash the cell monolayer with 5 mL of sterile PBS. c. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach. d. Neutralize trypsin with 8 mL of complete growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability Assay (MTS Assay)

Objective: To determine the dose-dependent effect of this compound on cell viability and calculate the IC50 value.

G start Seed cells in 96-well plate incubate1 Incubate 24h (Adherence) start->incubate1 treat Treat with this compound (Dose-response) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Measure Absorbance (490 nm) incubate3->read end Calculate % Viability & IC50 read->end

Caption: Workflow for the MTS-based cell viability assay.

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare a 2X stock solution of this compound in complete growth medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To quantify the induction of apoptosis by this compound through measuring caspase-3 and -7 activity.

Protocol:

  • Follow steps 1-3 of the Cell Viability Assay protocol.

  • Incubate the plate for 24 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as fold change in caspase activity relative to the untreated control.

Data Presentation (Hypothetical Data)

The following tables summarize hypothetical data from the described experiments.

Table 1: Dose-Response of this compound on Cell Viability

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-74875.2
A54948123.5
MCF-77248.9
A5497298.1

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24 hours)

This compound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)1.0
101.8
504.5
1008.2

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48 hours)

This compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.428.116.5
5072.315.212.5
10078.910.510.6

Logical Workflow for Compound Evaluation

G start Primary Screening: Cell Viability Assay ic50 Determine IC50 values across multiple cell lines start->ic50 secondary Secondary Assays (at IC50 concentrations) ic50->secondary apoptosis Apoptosis Assay (e.g., Caspase Activity) secondary->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) secondary->cell_cycle mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism pathway Western Blot for Signaling Pathway Proteins mechanism->pathway

Caption: Logical workflow for evaluating the cellular effects of a novel compound.

References

Application Notes and Protocols for Studying Flurofamide Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurofamide (N-(diaminophosphinyl)-4-fluorobenzamide) is a potent and specific inhibitor of bacterial urease.[1] It has shown efficacy in various preclinical models for conditions associated with urease-producing bacteria, such as infection-induced urinary stones and hyperammonemia.[2][3] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide an overview of animal models and detailed protocols for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound.

While comprehensive pharmacokinetic data for this compound is not extensively published, existing studies in mice, rats, dogs, marmosets, and ferrets provide a foundation for designing robust pharmacokinetic investigations.[4][5][6] A key characteristic of this compound is its instability in acidic conditions, which has significant implications for its oral bioavailability and study design.[6]

Animal Models for this compound Pharmacokinetic Studies

Several animal models have been utilized in the study of this compound, primarily focusing on its efficacy. These models can be adapted for detailed pharmacokinetic analysis.

  • Mice: Mice are a common model for initial pharmacokinetic screening due to their small size, cost-effectiveness, and the availability of various strains. They have been used to study the prophylactic and therapeutic effects of this compound in Ureaplasma-induced hyperammonemia.[3]

  • Rats: Rats are another frequently used rodent model that can provide more substantial blood volumes for analysis compared to mice. Studies have shown that this compound is excreted in the urine of rats following oral administration.[4]

  • Dogs: Dogs have also been used to demonstrate the urinary excretion of this compound after oral dosing.[4] Their larger size allows for serial blood sampling and more complex experimental designs.

  • Marmosets: Non-human primates like marmosets can offer pharmacokinetic data that is more translatable to humans. Oral administration of this compound has been documented in this species.[5]

  • Ferrets: Ferrets have been used as a model for Helicobacter mustelae infection, a close relative of Helicobacter pylori, to study the in vivo effects of this compound.[6]

Data Presentation: Summary of Available Dosing Information

Animal ModelRoute of AdministrationDoseStudy FocusReference
MiceIntraperitoneal (IP)6 mg/kgUreaplasma-induced hyperammonemia[2]
RatsOral (p.o.)4.7 mg/kgP. mirabilis bladder infection[4]
DogsOral (p.o.)6 x 10⁻⁵ mole/kgUrinary recovery of urease inhibitory activity[4]
MarmosetsOral (p.o.)25 mg twice on day 1, 25 mg on day 2Elimination of Ureaplasma infection[5]
FerretsOral (p.o.)50 mg/kg (single dose and three times a day)H. mustelae infection[6]

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic studies of this compound in mice, a commonly used preclinical model. These protocols can be adapted for other rodent species.

Protocol 1: Single-Dose Pharmacokinetic Study of this compound in Mice

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after a single oral or intraperitoneal dose.

Materials:

  • This compound

  • Vehicle for dosing (e.g., sterile water, saline, or a suitable solubilizing agent)

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

  • Gavage needles (for oral administration)

  • Syringes and needles (for IP administration)

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA or heparin)

  • Anesthetic (e.g., isoflurane)

  • Equipment for blood collection (e.g., lancets for tail vein, capillary tubes)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

    • Fast animals overnight (with access to water) before dosing.

    • Randomly assign animals to different treatment groups (e.g., oral dose, IP dose, vehicle control) and time points for blood collection.

  • Dose Preparation and Administration:

    • Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration.

    • Oral (p.o.) Administration: Administer a single dose of this compound solution via oral gavage. The volume should typically not exceed 10 mL/kg.

    • Intraperitoneal (i.p.) Administration: Inject a single dose of this compound solution into the peritoneal cavity. The injection volume should generally be less than 10 mL/kg.

  • Blood Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

    • For serial sampling from the same mouse, use the tail vein or saphenous vein. For terminal collection at specific time points, cardiac puncture under deep anesthesia can be performed.

    • Collect approximately 50-100 µL of blood into anticoagulant-coated microcentrifuge tubes at each time point.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

    • Determine key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Protocol 2: Tissue Distribution Study of this compound in Mice

Objective: To determine the distribution of this compound in various tissues after a single dose.

Materials:

  • Same as Protocol 1

  • Surgical instruments for dissection

  • Homogenizer

  • Phosphate buffered saline (PBS)

Procedure:

  • Dosing:

    • Administer a single dose of this compound to mice via the desired route (oral or IP).

  • Tissue Collection:

    • At predetermined time points post-dosing, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perfuse the animals with cold PBS to remove blood from the tissues.

    • Carefully dissect and collect tissues of interest (e.g., liver, kidneys, lungs, brain, spleen, gastrointestinal tract).

    • Rinse the tissues with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen.

    • Store the tissue samples at -80°C until analysis.

  • Tissue Homogenization and Analysis:

    • Homogenize the thawed tissue samples in a suitable buffer.

    • Extract this compound from the tissue homogenates using an appropriate method.

    • Quantify the concentration of this compound in each tissue sample using a validated bioanalytical method.

  • Data Analysis:

    • Calculate the concentration of this compound per gram of tissue.

    • Determine the tissue-to-plasma concentration ratios to assess the extent of tissue distribution.

Protocol 3: In Vitro Stability of this compound in Simulated Gastric Fluid

Objective: To evaluate the stability of this compound in an acidic environment mimicking the stomach.

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Incubator or water bath at 37°C

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Spike the this compound stock solution into pre-warmed SGF to a final concentration.

  • Incubation and Sampling:

    • Incubate the mixture at 37°C.

    • Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Analysis:

    • Immediately analyze the samples by HPLC or LC-MS/MS to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the degradation rate constant and the half-life (t1/2) of this compound in SGF.

Mandatory Visualization

Signaling Pathway Diagrams

Caption: Mechanism of urease inhibition by this compound.

Experimental_Workflow_PK_Study cluster_animal_phase In-Life Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Dosing (Oral or IP) Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis Bioanalysis (LC-MS/MS) Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for a typical pharmacokinetic study.

Helicobacter_Pylori_Chemotaxis cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm Chemoreceptor Chemoreceptor (e.g., TlpB) CheA CheA (Histidine Kinase) Chemoreceptor->CheA Inhibits autophosphorylation CheY CheY (Response Regulator) CheA->CheY Phosphorylates CheY_P CheY-P Run Run (Smooth Swimming) CheA->Run No phosphorylation leads to run CheW CheW (Coupling Protein) CheW->CheA Couples receptor to Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor Induces tumbling Tumble Tumble CheY_P->Tumble Urea Urea (Attractant) Urea->Chemoreceptor Binds to

Caption: Simplified signaling pathway of Helicobacter pylori chemotaxis.

References

Application Notes and Protocols: Flurofamide in Combination with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurofamide is a potent and specific inhibitor of bacterial urease, an enzyme crucial for the survival and pathogenesis of several medically important bacteria, including Ureaplasma species and Helicobacter pylori.[1][2] By inhibiting urease, this compound prevents the hydrolysis of urea into ammonia, a process that bacteria use to neutralize acidic environments and generate ATP.[3][4] While this compound has demonstrated standalone efficacy against certain pathogens, its primary potential may lie in its use as an adjuvant to conventional antibiotic therapy.[3][4] The inhibition of urease can weaken bacterial defenses, potentially rendering them more susceptible to the action of antibiotics. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with various antibiotics.

While direct and extensive studies on the synergistic effects of this compound with a broad range of antibiotics are currently limited, research on other urease inhibitors, such as acetohydroxamic acid (AHA), has shown both synergistic and antagonistic interactions with different antibiotics against Gram-negative bacteria.[1][2][5] This suggests that the combination of a urease inhibitor like this compound with antibiotics could be a promising strategy, but requires careful, case-by-case evaluation.

Mechanism of Action and Rationale for Combination Therapy

This compound, with the chemical name N-(diaminophosphinyl)-4-fluorobenzamide, acts as a urease inhibitor.[2][3] Bacterial urease is a key virulence factor, particularly for pathogens colonizing acidic environments like the stomach (H. pylori) or for those involved in urea-rich environments like the urinary tract, leading to conditions such as infection-induced urinary stones.[1][6]

The rationale for combining this compound with antibiotics is based on the hypothesis that by neutralizing a key survival mechanism of the bacteria, they become more vulnerable to the bactericidal or bacteriostatic effects of conventional antibiotics. The proposed synergistic mechanism is illustrated in the signaling pathway diagram below.

G cluster_bacterium Bacterial Cell Urea Urea Urease Urease Urea->Urease Ammonia Ammonia (NH3) Urease->Ammonia ATP ATP Production Urease->ATP pH Increased intracellular pH (Neutralizes acidic environment) Ammonia->pH Survival Bacterial Survival & Pathogenesis pH->Survival ATP->Survival This compound This compound This compound->Urease Inhibits Antibiotic Antibiotic Antibiotic->Survival Inhibits

Caption: Proposed synergistic mechanism of this compound and antibiotics.

Quantitative Data Summary

Direct quantitative data on the synergistic activity of this compound with a wide range of antibiotics is not extensively available in published literature. However, based on studies with the urease inhibitor acetohydroxamic acid (AHA), we can anticipate the types of interactions that might be observed. The following tables are presented as examples to guide data interpretation and should be populated with experimental results.

Table 1: Example Summary of Synergistic Activity of a Urease Inhibitor (UI) in Combination with Various Antibiotics

Bacterial SpeciesAntibioticUI Conc. (µg/mL)Fold reduction in Antibiotic MICFractional Inhibitory Concentration (FIC) IndexInterpretation
Proteus mirabilisCiprofloxacin1040.375Synergy
Proteus mirabilisGentamicin1020.75Additive
Klebsiella pneumoniaeCiprofloxacin1011.5Indifference
Klebsiella pneumoniaeGentamicin1080.25Synergy
Pseudomonas aeruginosaCiprofloxacin100.5> 2.0Antagonism

Note: The data in this table is hypothetical and for illustrative purposes. FIC Index is calculated as (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of UI in combination / MIC of UI alone). Synergy: FIC ≤ 0.5; Additive: 0.5 < FIC ≤ 1; Indifference: 1 < FIC ≤ 2; Antagonism: FIC > 2.

Table 2: In Vitro Urease Inhibitory Activity of this compound against Ureaplasma Species

Ureaplasma SpeciesIsolate #SourceThis compound Minimum Urease Inhibitory Concentration (µM)
U. parvumIDRL-11887Bronchoalveolar Lavage Fluid2
U. parvumIDRL-11264Sputum0.5
U. urealyticumIDRL-10612Bronchoalveolar Lavage Fluid2
U. urealyticumIDRL-11235Tracheal Secretions2

Source: Data adapted from Fleming et al., Microbiology Spectrum, 2022.[5]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to determine the in vitro synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

G cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Data Analysis A Prepare stock solutions of This compound and antibiotic C Serial dilute antibiotic horizontally A->C D Serial dilute this compound vertically A->D B Prepare bacterial inoculum (e.g., 0.5 McFarland standard) E Inoculate all wells with bacterial suspension B->E C->E D->E F Incubate at 37°C for 18-24h E->F G Read MIC for each agent alone and in combination F->G H Calculate Fractional Inhibitory Concentration (FIC) Index G->H I Determine interaction: Synergy, Additive, Indifference, or Antagonism H->I

Caption: Workflow for the checkerboard synergy assay.

Methodology:

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of this compound and the desired antibiotic in an appropriate solvent.

    • Perform serial two-fold dilutions of the antibiotic along the x-axis of a 96-well microtiter plate (e.g., columns 1-10).

    • Perform serial two-fold dilutions of this compound along the y-axis (e.g., rows A-G).

    • Column 11 should contain only the antibiotic dilutions (antibiotic control), and row H should contain only the this compound dilutions (this compound control). Column 12 should serve as a growth control (no antimicrobial agents).

  • Inoculum Preparation:

    • Culture the test bacterium overnight on an appropriate agar medium.

    • Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Inoculate each well of the 96-well plate with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC (Antibiotic) = MIC of antibiotic in combination / MIC of antibiotic alone

      • FIC (this compound) = MIC of this compound in combination / MIC of this compound alone

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC (Antibiotic) + FIC (this compound)

    • Interpret the results as described in the note for Table 1.

Protocol 2: Time-Kill Curve Assay

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

G cluster_setup Experimental Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare bacterial culture in logarithmic growth phase B Add antimicrobials at desired concentrations (alone and in combination) A->B C Incubate cultures at 37°C with shaking B->C D Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Perform serial dilutions of samples D->E F Plate dilutions on agar plates E->F G Incubate plates at 37°C for 24h F->G H Count colonies to determine CFU/mL at each time point G->H I Plot log10 CFU/mL vs. time H->I J Analyze the killing kinetics I->J

Caption: Workflow for the time-kill curve assay.

Methodology:

  • Inoculum Preparation:

    • Grow the test bacterium in a suitable broth to the early or mid-logarithmic phase.

    • Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Experimental Conditions:

    • Prepare flasks or tubes with the following conditions:

      • Growth control (no antimicrobial)

      • Antibiotic alone (at a relevant concentration, e.g., MIC)

      • This compound alone (at a sub-inhibitory concentration)

      • Antibiotic and this compound in combination

  • Incubation and Sampling:

    • Incubate all cultures at 37°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism is indicated by a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Potential Applications and Future Directions

The combination of this compound with antibiotics presents several potential therapeutic applications:

  • Combating Antibiotic Resistance: By weakening bacteria, this compound may re-sensitize resistant strains to existing antibiotics.

  • Reducing Antibiotic Dosage: A synergistic interaction could allow for lower doses of antibiotics to be used, potentially reducing dose-related toxicity and side effects.

  • Treatment of Biofilm-Associated Infections: Urease activity can be important for biofilm formation in some bacteria. This compound could potentially disrupt biofilms and enhance antibiotic penetration.

  • Infections by Urease-Producing Pathogens: The combination therapy would be particularly relevant for infections caused by H. pylori, Proteus mirabilis, Ureaplasma species, and certain strains of Staphylococcus and Klebsiella.

Future research should focus on systematic in vitro and in vivo studies to evaluate the synergistic potential of this compound with a wide array of antibiotics against a panel of clinically relevant bacterial pathogens. Pharmacokinetic and pharmacodynamic studies of the combination would also be crucial for determining optimal dosing regimens.

Conclusion

This compound, as a potent urease inhibitor, holds promise as an adjuvant in antibiotic therapy. While direct evidence for its synergistic effects with a broad range of antibiotics is still needed, the established role of urease in bacterial pathogenesis and survival provides a strong rationale for its investigation in combination regimens. The protocols outlined in this document provide a framework for researchers to explore this potential and generate the necessary data to advance the development of novel anti-infective strategies.

References

Using Flurofamide to Study Urease Function in Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In many bacterial species, this enzymatic activity is a critical virulence factor, enabling survival in acidic environments, facilitating nitrogen acquisition, and contributing to the pathogenesis of various infections. Flurofamide (N-(diaminophosphinyl)-4-fluorobenzamide) is a potent and specific inhibitor of bacterial urease, making it an invaluable tool for studying the physiological roles of this enzyme and for evaluating urease as a potential drug target.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in bacteriological research.

Mechanism of Action

This compound is a mechanism-based inhibitor that targets the active site of urease.[4] The enzyme's active site contains a bi-nickel center essential for catalysis.[5] this compound, as a substrate analog, is believed to interact with these nickel ions, leading to a stable, inactive enzyme-inhibitor complex.[4] This potent inhibition effectively blocks the downstream effects of urea hydrolysis.

Applications in Bacteriology

This compound has been instrumental in elucidating the role of urease in several pathogenic bacteria:

  • Helicobacter pylori : Urease is crucial for H. pylori's colonization of the acidic gastric mucosa.[5] this compound has been used to demonstrate that inhibiting urease activity reduces bacterial survival in acidic conditions and can ameliorate gastritis in animal models.[6]

  • Proteus mirabilis : This bacterium is a common cause of urinary tract infections (UTIs) and the formation of infection-induced urinary stones. Urease activity elevates urinary pH, leading to the precipitation of struvite and apatite crystals.[1] this compound has been shown to be a potent inhibitor of P. mirabilis urease and can retard stone formation in rat models.[1]

  • Ureaplasma urealyticum : This bacterium's growth is dependent on urease-mediated ATP generation.[7] this compound is a potent inhibitor of U. urealyticum growth and has been investigated for its potential to treat and prevent ureaplasma-induced hyperammonemia.[2][8][9][10][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against various bacterial species as reported in the literature.

Table 1: In Vitro Efficacy of this compound

Bacterial SpeciesAssay TypeParameterValueReference
Helicobacter pyloriUrease InhibitionED50~100 nM[6]
Proteus mirabilisUrease Inhibition (intact cells)Potency vs. Acetohydroxamic acid~1000x more potent[1][3]
Proteus species (various)Ureolysis InhibitionIC508 x 10⁻⁹ M to 1 x 10⁻⁸ M[1]
Ureaplasma urealyticumGrowth InhibitionMinimum Concentration10 µM (2 µg/ml)[2][10][11]
Ureaplasma parvum & U. urealyticumUrease InhibitionMinimum Urease Inhibitory Concentration≤2 µM[7][8][12]
Ureaplasma strains (human & marmoset)Multiplication InhibitionConcentration0.0007 to 0.001 mg/L[9]

Table 2: In Vivo Efficacy of this compound

Animal ModelBacterial SpeciesDosageEffectReference
FerretsHelicobacter mustelae50 mg/kg (single dose, p.o.)Complete inhibition of bacterial urease[6]
FerretsHelicobacter mustelae50 mg/kg (3x/day, p.o.)Profound reduction in bacterial numbers[6]
Mongolian GerbilsHelicobacter pylori100 ppm in dietMarked amelioration of gastritis; reduced infection rate to <10%
MiceUreaplasma parvum6 mg/kg (single dose, IP)Prevention of hyperammonemia[8][13]
MiceUreaplasma parvum6 mg/kg (single dose, IP)Resolution of established hyperammonemia[7][8]
MarmosetsUreaplasma species25 mg (2x day 1, 1x day 2, p.o.)Rapid disappearance of organisms[9]

Experimental Protocols

Protocol 1: In Vitro Urease Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of this compound on bacterial urease activity by quantifying ammonia production using the Berthelot method.

Materials:

  • Bacterial culture expressing urease

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Urea solution (e.g., 1 M in phosphate buffer)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Berthelot's Reagent A (Phenol-nitroprusside solution)

  • Berthelot's Reagent B (Alkaline hypochlorite solution)

  • Ammonium chloride standard solution

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Lysate Preparation:

    • Grow the bacterial culture to the desired phase (e.g., mid-logarithmic).

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer.

    • Resuspend the cells in phosphate buffer and lyse them using an appropriate method (e.g., sonication, bead beating).

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the urease.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of bacterial lysate (diluted to a suitable concentration in phosphate buffer) to each well.

    • Prepare serial dilutions of this compound in phosphate buffer. Add 25 µL of each this compound dilution to the wells. For the control (no inhibitor), add 25 µL of phosphate buffer (with the same concentration of solvent as the this compound dilutions).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Urease Reaction:

    • Initiate the reaction by adding 25 µL of urea solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Ammonia Quantification (Berthelot Method):

    • Stop the reaction by adding 50 µL of Reagent A to each well.

    • Add 50 µL of Reagent B to each well.

    • Incubate the plate at room temperature for 30 minutes in the dark to allow for color development.

    • Measure the absorbance at a wavelength between 630 and 670 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using the ammonium chloride standard.

    • Calculate the concentration of ammonia produced in each well.

    • Determine the percentage of urease inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage inhibition against the this compound concentration and determine the IC50 value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a bacterium.[2][4]

Materials:

  • Bacterial culture

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader) or visual inspection

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the bacterium in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of this compound:

    • In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the highest concentration of this compound to be tested to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth) or by measuring the optical density (OD) at 600 nm using a plate reader.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 3: Bacterial Growth Curve Assay

This protocol is used to assess the effect of this compound on the growth kinetics of a bacterium.[6][8]

Materials:

  • Bacterial culture

  • Appropriate sterile liquid growth medium

  • This compound

  • Sterile culture flasks or tubes

  • Spectrophotometer

  • Incubator shaker

Procedure:

  • Culture Preparation:

    • Prepare an overnight culture of the bacterium.

    • Inoculate fresh broth with the overnight culture to a low starting OD (e.g., 0.05 at 600 nm).

  • Experimental Setup:

    • Prepare at least two culture flasks: one for the control (no this compound) and one for the test condition (with a specific concentration of this compound, e.g., at or near the MIC).

  • Growth Monitoring:

    • Incubate the flasks in a shaker at the optimal growth temperature.

    • At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot from each flask and measure the OD at 600 nm.

  • Data Analysis:

    • Plot the OD600 values against time for both the control and the this compound-treated cultures.

    • Compare the growth curves to observe the effect of this compound on the lag phase, exponential growth rate, and stationary phase.

Visualizations

Urease_Signaling_Pathway cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cytoplasm Urea Urea Urease Urease Urea->Urease Hydrolysis Ammonia 2NH₃ Urease->Ammonia CO2 CO₂ Urease->CO2 pH_increase Increased pH (Neutralizes Acid) Ammonia->pH_increase Survival Bacterial Survival pH_increase->Survival This compound This compound This compound->Urease Inhibition

Caption: Bacterial urease pathway and inhibition by this compound.

Experimental_Workflow start Start prep_lysate Prepare Bacterial Lysate or Culture start->prep_lysate add_this compound Add Serial Dilutions of this compound prep_lysate->add_this compound pre_incubate Pre-incubate add_this compound->pre_incubate add_substrate Add Urea (Substrate) pre_incubate->add_substrate incubate Incubate add_substrate->incubate measure Measure Ammonia Production or Bacterial Growth incubate->measure analyze Analyze Data (IC50 / MIC) measure->analyze end End analyze->end

Caption: Generalized workflow for urease inhibition studies.

Logical_Relationship This compound This compound Urease_Inhibition Urease Inhibition This compound->Urease_Inhibition Reduced_Ammonia Reduced Ammonia Production Urease_Inhibition->Reduced_Ammonia Reduced_pH_Buffering Reduced pH Buffering Capacity Urease_Inhibition->Reduced_pH_Buffering Inhibited_Growth Inhibited Bacterial Growth (e.g., Ureaplasma) Reduced_Ammonia->Inhibited_Growth Reduced_Virulence Reduced Bacterial Virulence (e.g., H. pylori) Reduced_pH_Buffering->Reduced_Virulence

Caption: Logical effects of this compound on bacterial physiology.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of Flurofamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering difficulties with the aqueous solubility of Flurofamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide systematic approaches to achieving successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

This compound is known to be poorly soluble in aqueous solutions. However, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] The reported solubility in DMSO varies slightly between suppliers but is generally in the range of 14.29 mg/mL to 50 mM.[3][4] For in vivo studies, a co-solvent formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested to achieve a concentration of 1 mg/mL.[1]

Q2: Why is my this compound not dissolving in my aqueous buffer?

Poor aqueous solubility is a common characteristic of many small molecule compounds.[6][7][8] Several factors can contribute to this issue, including the high lipophilicity or crystalline structure of the molecule. When this compound fails to dissolve in an aqueous buffer, it is likely due to its inherent chemical properties that favor a non-polar environment over a polar, aqueous one.

Q3: What are the initial steps to take when this compound precipitates out of my aqueous solution?

If you observe precipitation after diluting a this compound stock solution into your aqueous buffer, it indicates that the compound's solubility limit has been exceeded. Initial steps to address this include:

  • Verifying the Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved before diluting it into the aqueous buffer.[1]

  • Reducing the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Optimizing the Dilution Method: Instead of a single dilution step, try a serial dilution. This can sometimes prevent the compound from crashing out of solution.[9]

Q4: Can I heat or sonicate my this compound solution to improve solubility?

Yes, gentle heating and sonication are commonly used techniques to aid in the dissolution of compounds.[1][10][11]

  • Heating: Gently warming the solution (e.g., to 37°C) can increase the rate and extent of dissolution. However, it is crucial to first confirm the thermal stability of this compound to avoid degradation.[10]

  • Sonication: A water bath sonicator can be used to break down particles and enhance dissolution.[1][10] This is often recommended when preparing stock solutions in DMSO.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound in your specific aqueous solution.

Issue 1: this compound powder is not dissolving in the desired aqueous buffer.
  • Possible Cause: The intrinsic aqueous solubility of this compound is very low.

  • Troubleshooting Workflow:

cluster_0 Initial Dissolution Failure A This compound powder in aqueous buffer B Vortex and/or sonicate A->B C Observe for dissolution B->C D Proceed with experiment C->D Dissolved E Proceed to Stock Solution Method C->E Not Dissolved

Caption: Initial troubleshooting for direct dissolution.

  • Recommended Action: Given the known poor aqueous solubility, direct dissolution is unlikely to be successful. It is highly recommended to start by preparing a concentrated stock solution in an organic solvent.

Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.
  • Possible Causes:

    • The final concentration in the aqueous buffer is above the solubility limit.

    • The percentage of the organic co-solvent (DMSO) is too low to maintain solubility.

    • The pH of the buffer is not optimal for this compound's solubility.

  • Troubleshooting Workflow:

cluster_1 Troubleshooting Precipitation F Precipitation observed after diluting DMSO stock G Lower final concentration F->G H Check for precipitation G->H I Solubilized H->I No J Adjust buffer pH H->J Yes K Explore co-solvents J->K L Consider formulation strategies K->L

Caption: Systematic approach to address precipitation.

Quantitative Data: this compound Solubility

The following table summarizes the available solubility data for this compound. Note the absence of direct aqueous solubility data, highlighting the need for experimental determination.

Solvent SystemConcentrationMolar EquivalentNotesReference
DMSO50 mM--
DMSO30 mg/mL138.16 mMSonication and heating to 60°C are recommended.[1]
DMSO14.29 mg/mL65.81 mMUltrasonic, warming, and heating to 60°C are suggested.[4][5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL4.61 mMRecommended for in vivo formulation; sonication is recommended.[1]
Corn Oil (with 10% DMSO stock)≥ 1.43 mg/mL≥ 6.59 mMFor in vivo use.[5]

Molecular Weight of this compound: 217.14 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of this compound powder into a sterile vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the vial vigorously for 1-2 minutes.[10]

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[10]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Systematic Solubility Assessment in Aqueous Buffers

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound-DMSO stock solution (from Protocol 1)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Microplate reader or nephelometer (optional, for turbidity measurement)

Procedure:

  • Prepare a series of dilutions of the this compound-DMSO stock solution into your aqueous buffer. It is recommended to keep the final DMSO concentration consistent and low (ideally ≤ 0.1% for cell-based assays).[1]

  • For example, prepare final this compound concentrations ranging from 0.1 µM to 100 µM.

  • Incubate the solutions at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Visually inspect each solution for any signs of precipitation.

  • (Optional) Measure the turbidity of the solutions using an absorbance spectrometer at a wavelength of 500 nm or higher to quantify precipitation.[11]

  • The highest concentration that remains clear is the approximate solubility under these conditions.

Advanced Solubilization Strategies

If the above methods do not yield a sufficiently high concentration of soluble this compound for your experiments, consider these advanced formulation strategies.[6][12][13][14]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[13][15][16][17] This would require determining the pKa of this compound.

  • Use of Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycols (PEGs) can be used to increase solubility.[15][16][18]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14][15][17][19]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[8][14][15]

The selection of an appropriate strategy will depend on the specific requirements of your experiment, including the desired concentration of this compound and the tolerance of your experimental system to any additives.

cluster_2 Solubility Enhancement Pathways M Initial methods insufficient N pH Adjustment M->N O Co-solvents M->O P Surfactants M->P Q Cyclodextrins M->Q R Optimized soluble formulation N->R O->R P->R Q->R

Caption: Advanced strategies for enhancing solubility.

References

Technical Support Center: Enhancing Flutamide Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Flutamide.

A Note on Nomenclature: The user query referenced "Flurofamide." Based on extensive database searches, it is highly likely that this was a typographical error for "Flutamide," a well-documented antiandrogen agent with known bioavailability challenges. All information herein pertains to Flutamide.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of Flutamide?

A1: The oral bioavailability of Flutamide is primarily limited by two main factors:

  • Poor Aqueous Solubility: Flutamide is a hydrophobic drug, which leads to a low dissolution rate in the gastrointestinal fluids. This is a significant rate-limiting step for its absorption.[1][2][3][4]

  • Extensive First-Pass Metabolism: After absorption, Flutamide undergoes rapid and extensive metabolism in the liver.[3][5] The drug is quickly converted to its active metabolite, 2-hydroxyflutamide, and other metabolites, which reduces the amount of unchanged drug reaching systemic circulation.[5][6][7]

These factors contribute to low and variable plasma concentrations, potentially impacting therapeutic efficacy.[3]

Q2: What are the most common formulation strategies to improve Flutamide's bioavailability?

A2: The most investigated strategies focus on enhancing solubility and dissolution rate, and protecting the drug from premature metabolism. These include:

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating Flutamide into nanocarriers can improve its solubility, stability, and absorption.[1][8] Common systems include:

    • Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs)).[8][9][10][11]

    • Polymeric Nanoparticles and Polymersomes.[1][12][13]

  • Solid Dispersion Techniques: This involves dispersing Flutamide in a hydrophilic carrier matrix to enhance its dissolution rate.[2][14][15] The goal is to reduce particle size and convert the drug from a crystalline to a more soluble amorphous form.[16][17]

  • Co-crystallization: This emerging technique involves combining Flutamide with a co-former (like sucralose) to create a new crystalline solid with improved dissolution properties.[3]

Q3: My Flutamide-loaded nanoparticles show low entrapment efficiency. What are the potential causes and solutions?

A3: Low entrapment efficiency (EE%) in nanoparticle formulations is a common issue. Here are some potential causes and troubleshooting steps:

  • Drug Leakage during Formulation: The drug may leak from the nanoparticles into the external aqueous phase during the formulation process, especially if the drug has some affinity for the external phase or if the solidification of the nanoparticle matrix is too slow.

    • Solution: Optimize the homogenization or ultrasonication time and intensity. Prolonged high-energy processes can lead to drug expulsion. For lipid nanoparticles, using a lipid with a higher melting point or a mixture of lipids can lead to a more ordered crystal lattice that better accommodates the drug.

  • Poor Drug-Polymer/Lipid Miscibility: If the drug and the carrier material are not sufficiently miscible, the drug can be expelled from the nanoparticle core.

    • Solution: Screen different polymers or lipids to find one with better miscibility with Flutamide. For lipid-based systems, incorporating a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs) can create imperfections in the crystal lattice, providing more space for drug loading compared to Solid Lipid Nanoparticles (SLNs).[10][11]

  • Inappropriate Surfactant Concentration: The concentration of the surfactant used to stabilize the nanoparticle suspension can influence EE%.

    • Solution: Optimize the surfactant concentration. Too little surfactant may lead to particle aggregation and drug expulsion, while too much can increase the solubility of the drug in the external phase, reducing the amount encapsulated.

Section 2: Troubleshooting Guides

Troubleshooting Poor In Vitro Dissolution of Flutamide Solid Dispersions
Issue Potential Cause Recommended Action
Initial burst release followed by a plateau well below 100% The drug has recrystallized into its less soluble crystalline form within the dispersion over time.Verify the amorphous state of the drug in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffractometry (XRD).[9] If recrystallization is confirmed, consider using a higher concentration of a polymeric crystallization inhibitor (e.g., PVP, HPMC) in the formulation.
No significant improvement in dissolution compared to the pure drug. Incomplete conversion of the drug to an amorphous state during preparation. The chosen carrier may not be suitable or the drug-to-carrier ratio is too low.Increase the drug-to-carrier ratio.[2] Screen different hydrophilic carriers (e.g., Gelucires, PEGs of different molecular weights, Poloxamers).[2][14][16] Try a different preparation method; for example, if the fusion method was used, solvent evaporation might yield a better amorphous dispersion.[2]
High variability in dissolution profiles between batches. Inconsistent manufacturing process parameters (e.g., cooling rate in fusion method, solvent evaporation rate).Standardize all process parameters. For the fusion method, control the cooling rate precisely. For the solvent evaporation method, ensure the solvent is removed under consistent conditions (temperature, pressure, time).

Section 3: Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Flutamide Formulations in Rats
FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Free Flutamide Suspension281.4 ± 94.33--100[9]
Flutamide-loaded Nanocarrier 1559.35 ± 41.79--~199[9]
Flutamide-loaded Nanocarrier 2670.9 ± 24.61--~238[9]

Data presented as mean ± standard deviation.

Table 2: Physicochemical Properties of Flutamide Nanoparticle Formulations
Formulation TypeCarrier(s)Particle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Nanostructured Lipid Carriers (NLCs)Precirol ATO 5, Linseed oil~150-32.985.0 - 97.7[10][18]
Lipid NanocarriersPrecirol, SPO, PSO330.2-43.166.1[9]
Polymeric MicellesPAMPA copolymer88-9.094.5[8]
PolymersomesPolycaprolactone, PEG143-33.4-[12]
Chitosan-Dextran Sulphate NPsChitosan, Dextran Sulphate80-120-55.0[19]

SPO: Saw Palmetto Oil; PSO: Pumpkin Seed Oil; PAMPA: Poly(A-methyl-L-aspartate); PEG: Polyethylene Glycol.

Section 4: Experimental Protocols

Protocol 4.1: Preparation of Flutamide-Loaded Nanostructured Lipid Carriers (NLCs) by Melt-Emulsification Ultrasonication

This protocol is adapted from methodologies described for formulating NLCs.[10][11][18]

Materials:

  • Flutamide

  • Solid Lipid: Precirol® ATO 5

  • Liquid Lipid: Linseed Oil

  • Surfactant: Tween® 80

  • Co-surfactant/Stabilizer: Kolliphor® RH 40

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: a. Accurately weigh the solid lipid (Precirol® ATO 5), liquid lipid (Linseed Oil), and Flutamide. b. Heat the mixture in a beaker to approximately 5-10°C above the melting point of the solid lipid (Precirol® ATO 5 melts at ~55°C) under constant stirring until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase: a. Accurately weigh the surfactant (Tween® 80) and co-surfactant (Kolliphor® RH 40) and dissolve them in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: a. Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: a. Immediately subject the hot pre-emulsion to high-intensity ultrasonication using a probe sonicator. b. Sonicate for 10-15 minutes in an ice bath to prevent overheating and degradation. This step is critical for reducing the droplet size to the nanometer range.

  • Cooling and Nanoparticle Formation: a. Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. b. As the lipid matrix cools and recrystallizes, it forms the solid NLCs with Flutamide entrapped within the core.

  • Characterization: a. Analyze the formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Determine the entrapment efficiency by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 4.2: Preparation of Flutamide Solid Dispersion by the Fusion (Melt) Method

This protocol is based on the fusion method for preparing solid dispersions.[2]

Materials:

  • Flutamide

  • Hydrophilic Carrier: Gelucire® 50/13

  • Mortar and Pestle

  • Sieve (e.g., 100-mesh)

Procedure:

  • Melting the Carrier: a. Accurately weigh the required amount of Gelucire® 50/13 and place it in a porcelain dish. b. Gently heat the dish on a hot plate or in a water bath until the carrier melts completely (Melting point of Gelucire® 50/13 is ~50°C).

  • Drug Incorporation: a. Accurately weigh the desired amount of Flutamide (e.g., to achieve a 1:1 or 1:2 drug-to-carrier ratio). b. Add the Flutamide powder to the molten carrier with continuous stirring until a clear, homogenous melt is formed.

  • Solidification: a. Remove the dish from the heat source. b. Allow the melt to cool rapidly to solidify. This can be achieved by placing the dish on an ice bath to promote the formation of an amorphous solid.

  • Pulverization and Sieving: a. Scrape the solidified mass from the dish. b. Pulverize the solid mass using a mortar and pestle. c. Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Storage and Characterization: a. Store the prepared solid dispersion in a desiccator to protect it from moisture. b. Characterize the solid dispersion for drug content, in vitro dissolution profile, and physical state (using DSC and XRD to confirm amorphization).

Section 5: Visualizations

Diagrams of Experimental Workflows and Pathways

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation L1 Weigh Flutamide, Solid Lipid, Liquid Lipid L2 Heat above lipid melting point L1->L2 L3 Homogenous Lipid Melt L2->L3 E1 Combine Phases under High-Speed Homogenization L3->E1 A1 Weigh Surfactant(s) A2 Dissolve in Water A1->A2 A3 Heat to Same Temperature A2->A3 A3->E1 E2 Coarse Pre-emulsion E1->E2 E3 Probe Ultrasonication (in ice bath) E2->E3 E4 Nanoemulsion E3->E4 E5 Cool to Room Temp E4->E5 E6 Flutamide-NLC Suspension E5->E6

Caption: Workflow for Nanostructured Lipid Carrier (NLC) Preparation.

G cluster_bioavailability Strategies to Overcome Flutamide's Bioavailability Barriers FB Flutamide B1 Poor Aqueous Solubility FB->B1 B2 Extensive First-Pass Metabolism FB->B2 S1 Nanoparticle Encapsulation B1->S1 Addressed by S2 Solid Dispersions B1->S2 Addressed by B2->S1 Addressed by O1 Increased Dissolution Rate S1->O1 O2 Protection from Degradation S1->O2 O3 Enhanced Permeation & Absorption S1->O3 S2->O1 GOAL Improved Bioavailability O1->GOAL O2->GOAL O3->GOAL

References

Technical Support Center: Flutamide Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling and storing Flutamide. Please note that the compound "Flurofamide" is not commonly found in scientific literature; this document pertains to Flutamide , a widely used antiandrogen, and it is presumed that "this compound" was a misspelling.

Frequently Asked Questions (FAQs)

Q1: What is Flutamide and what is its primary mechanism of action?

Flutamide is a nonsteroidal antiandrogen drug primarily used in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone (DHT) from binding to and activating the receptor, thereby inhibiting the growth of androgen-sensitive prostate cancer cells.

Q2: What are the optimal storage conditions for Flutamide?

To ensure its stability, Flutamide should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container at controlled room temperature, away from direct sunlight and moisture.

Q3: What are the known degradation products of Flutamide?

The primary degradation product of Flutamide under hydrolytic conditions (acidic, basic, and neutral) is 2-amino-5-nitro-4-(trifluoromethyl)phenol. Under oxidative and photolytic stress, other degradation products can also be formed.

Q4: How does the degradation of Flutamide impact its biological activity?

Degradation of Flutamide leads to a loss of its therapeutic efficacy. The formation of degradation products means there is less active compound available to antagonize the androgen receptor, which can compromise experimental results and the effectiveness of the treatment.

Troubleshooting Guide

Problem 1: I am observing a decrease in the concentration of my Flutamide stock solution over time.

  • Possible Cause 1: Improper Storage. Exposure to light, high temperatures, or humidity can accelerate the degradation of Flutamide.

    • Solution: Ensure your stock solution is stored in an amber vial or wrapped in aluminum foil to protect it from light. Store it at the recommended temperature, and ensure the container is tightly sealed to prevent moisture absorption.

  • Possible Cause 2: Hydrolysis. If your solvent is not anhydrous or has a non-neutral pH, Flutamide can undergo hydrolysis.

    • Solution: Use high-purity, anhydrous solvents for your stock solutions. If you are using aqueous buffers, prepare them fresh and consider the pH stability of Flutamide.

Problem 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing Flutamide.

  • Possible Cause 1: Degradation Products. The additional peaks are likely degradation products of Flutamide.

    • Solution: Compare the retention times of the unknown peaks with those of known Flutamide degradation standards, if available. Review your storage and handling procedures to minimize degradation.

  • Possible Cause 2: Contaminated Solvent or Glassware. Impurities in the solvent or improperly cleaned glassware can introduce contaminants.

    • Solution: Use HPLC-grade solvents and meticulously clean all glassware. Run a blank (solvent only) to check for background contamination.

Problem 3: My experimental results are inconsistent when using different batches of Flutamide.

  • Possible Cause: Variable Purity or Degradation. Different batches may have varying levels of purity or may have degraded to different extents.

    • Solution: Always check the certificate of analysis for each new batch of Flutamide. It is good practice to perform a purity check (e.g., by HPLC) on a new batch before use. Store all batches under identical, optimal conditions.

Quantitative Data on Flutamide Degradation

The following table summarizes the degradation of Flutamide under different stress conditions.

Stress ConditionDurationTemperatureDegradation (%)Primary Degradation ProductReference
0.1 M HCl (Acid Hydrolysis)8 hours80°C12.5%2-amino-5-nitro-4-(trifluoromethyl)phenol
0.1 M NaOH (Base Hydrolysis)4 hours80°C15.2%2-amino-5-nitro-4-(trifluoromethyl)phenol
Neutral Water8 hours80°C8.9%2-amino-5-nitro-4-(trifluoromethyl)phenol
30% H₂O₂ (Oxidative)24 hoursRoom Temp10.8%Not specified
Photolytic (UV light)7 daysRoom Temp14.3%Not specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Flutamide Stability Assessment

This method is used to separate and quantify Flutamide from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., in a 60:40 v/v ratio). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 306 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare your Flutamide samples in the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injection.

    • Inject the sample into the HPLC system.

    • Monitor the chromatogram for the elution of Flutamide and any degradation products. The peak area of Flutamide can be used to quantify its concentration and assess degradation over time.

Visualizations

Flutamide_Degradation_Pathway Flutamide Flutamide DegradationProduct 2-amino-5-nitro-4- (trifluoromethyl)phenol Flutamide->DegradationProduct Hydrolysis Stress Stress Conditions (Acid, Base, Neutral Hydrolysis) Stress->Flutamide

Flutamide Hydrolytic Degradation Pathway

Troubleshooting_Workflow start Start: Inconsistent Results or Unexpected HPLC Peaks check_storage Review Storage Conditions (Light, Temp, Moisture) start->check_storage improper_storage Improper Storage Detected? check_storage->improper_storage correct_storage Action: Correct Storage (Use Amber Vials, Control Temp) improper_storage->correct_storage Yes check_procedure Review Experimental Procedure (Solvent Purity, pH) improper_storage->check_procedure No reanalyze Re-run Experiment correct_storage->reanalyze improper_procedure Procedural Issue Found? check_procedure->improper_procedure correct_procedure Action: Use Anhydrous Solvents, Control pH, Use Clean Glassware improper_procedure->correct_procedure Yes improper_procedure->reanalyze No correct_procedure->reanalyze end End: Problem Resolved reanalyze->end

Troubleshooting Workflow for Flutamide Degradation Issues

Technical Support Center: Optimizing Flurofamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Flurofamide in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the enzyme urease.[1][2] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. By inhibiting urease, this compound blocks the production of ammonia, which is crucial for the survival and pathogenesis of certain microorganisms like Ureaplasma species and Helicobacter pylori.[3][4]

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

A2: The effective concentration of this compound can vary significantly depending on the organism or cell type and the specific assay. For Ureaplasma species, concentrations as low as 0.0007 to 0.001 mg/L have been shown to inhibit multiplication.[1] In studies with various Ureaplasma parvum and Ureaplasma urealyticum isolates, ammonia production was inhibited by ≤2 μM this compound.[3][5][6][7] For Ureaplasma urealyticum, a concentration of 10 μM (2 µg/mL) was sufficient to prevent growth.[2] For Helicobacter pylori, the ED50 for blocking ammonia release and acid protection is approximately 100 nM.[4] For other cell-based assays, it is recommended to perform a dose-response curve starting from a low concentration (e.g., nanomolar range) and extending to a higher concentration (e.g., micromolar range) to determine the optimal concentration for your specific experimental setup.

Q3: How stable is this compound in different experimental conditions?

A3: this compound's stability can be pH-dependent. It has been reported to be unstable under acidic conditions, with a half-life of 5.7 minutes at pH 2.[4] Researchers should consider the pH of their culture medium and assay buffers, especially in experiments involving acidic environments.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will depend on the cell type, the concentration of this compound, and the endpoint being measured. For antimicrobial assays against Ureaplasma, inhibitory effects on multiplication are observed, but a prolonged incubation is required to achieve a ureaplasmacidal (killing) effect.[8] In one study, Ureaplasma urealyticum survived for about eight hours after treatment with 10 μM this compound before colony counts became undetectable.[2] For cell viability or cytotoxicity assays with mammalian cells, it is crucial to determine the optimal incubation time empirically. A time-course experiment is recommended, where cells are exposed to this compound for varying durations (e.g., 24, 48, and 72 hours) to identify the most appropriate time point for assessing the desired effect.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform number of cells is seeded in each well. Perform a cell count before plating and ensure even mixing of the cell suspension.

  • Possible Cause: Variability in this compound concentration.

    • Solution: Prepare a fresh stock solution of this compound and perform serial dilutions accurately. Use calibrated pipettes.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause: Instability of this compound in the assay medium.

    • Solution: Consider the pH of your medium. If the medium is acidic, the stability of this compound may be compromised.[4] Prepare fresh solutions and consider the timing of its addition to the assay.

Issue 2: High background or false-positive results in cell viability assays.

  • Possible Cause: Interference of this compound with the assay reagent.

    • Solution: Run a control with this compound in cell-free medium to check for any direct reaction with the assay components (e.g., MTT, XTT, or CellTiter-Glo® reagents).

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check cell cultures for microbial contamination. Use sterile techniques and antibiotic-antimycotic solutions if necessary.

Issue 3: No observable effect of this compound.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations.

  • Possible Cause: The incubation time is too short.

    • Solution: Conduct a time-course experiment to determine if a longer exposure is required to observe an effect.

  • Possible Cause: The target cells do not express urease or are not dependent on its activity for the measured endpoint.

    • Solution: this compound is a specific urease inhibitor.[1][2] Its effects will be most pronounced in systems where urease activity is critical. Confirm the relevance of urease in your experimental model.

Data Summary

Table 1: Effective Concentrations of this compound in In Vitro Assays

Target Organism/SystemEffective ConcentrationObserved EffectReference
Ureaplasma strains (human and marmoset origin)0.0007 to 0.001 mg/LInhibition of multiplication[1]
Ureaplasma parvum and Ureaplasma urealyticum isolates≤2 μMInhibition of ammonia production[3][5][6][7]
Ureaplasma urealyticum10 μM (2 µg/mL)Prevention of growth[2]
Helicobacter pylori~100 nM (ED50)Blockage of ammonia release and acid protection[4]

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound in a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent).

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound.

  • Time-Course Incubation:

    • Incubate separate plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • At each time point, add MTT reagent (final concentration of 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

    • Plot the cell viability against the this compound concentration for each incubation time to determine the IC50 (half-maximal inhibitory concentration) at each time point.

    • The optimal incubation time is the one that provides a clear dose-dependent effect and is relevant to the biological question being investigated.

Visualizations

Flurofamide_Mechanism_of_Action cluster_reaction Urease-Catalyzed Reaction Urea Urea Ammonia_CO2 Ammonia + CO2 Urea->Ammonia_CO2 Urease This compound This compound Urease_node Urease This compound->Urease_node Inhibits

Caption: Mechanism of action of this compound as a urease inhibitor.

Optimization_Workflow start Start: Define Cell Line and Assay Endpoint dose_response 1. Perform Dose-Response Experiment (e.g., 0.1 nM to 100 µM this compound) start->dose_response time_course 2. Perform Time-Course Experiment (e.g., 24h, 48h, 72h) dose_response->time_course data_analysis 3. Analyze Data (Calculate IC50 at each time point) time_course->data_analysis optimal_time 4. Determine Optimal Incubation Time data_analysis->optimal_time end End: Use Optimized Time for Future Assays optimal_time->end

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Guide start Problem: Inconsistent Results check_seeding Check Cell Seeding Consistency? start->check_seeding check_dilutions Verify this compound Dilutions? check_seeding->check_dilutions Yes solution_seeding Solution: Standardize Cell Plating check_seeding->solution_seeding No check_edge_effects Mitigate Edge Effects? check_dilutions->check_edge_effects Yes solution_dilutions Solution: Prepare Fresh, Accurate Dilutions check_dilutions->solution_dilutions No check_edge_effects->start Yes, problem persists solution_edge_effects Solution: Use Inner Wells/Add PBS to Outer Wells check_edge_effects->solution_edge_effects No

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Refinement of Flurofamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Flurofamide to improve yield and purity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, or N-(diaminophosphinyl)-4-fluorobenzamide, is typically synthesized in a two-step process. The first step involves the reaction of 4-fluorobenzoyl chloride with phosphorus pentachloride (PCl₅) to form the intermediate N-(dichlorophosphinyl)-4-fluorobenzamide. This intermediate is then subjected to ammonolysis, where it reacts with ammonia (NH₃) to yield the final product, this compound.

Q2: What are the critical parameters affecting the yield of this compound?

A2: Several parameters can significantly impact the final yield. These include the purity of the starting materials (4-fluorobenzoyl chloride and PCl₅), the reaction temperature and duration for both steps, the efficiency of the ammonolysis reaction, and the method of product purification. Moisture control is also critical, as the intermediate is highly susceptible to hydrolysis.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to quantify the components in the reaction mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of N-(dichlorophosphinyl)-4-fluorobenzamide (Intermediate) Incomplete reaction between 4-fluorobenzoyl chloride and PCl₅.Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Monitor via TLC or HPLC.
Degradation of the intermediate due to moisture.Conduct the reaction under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low yield of this compound in the ammonolysis step Inefficient reaction with ammonia.Ensure an excess of ammonia is used. The reaction is often carried out at a low temperature to maximize the dissolution of ammonia gas in the solvent. Vigorous stirring is essential to ensure proper mixing.
Formation of byproducts.The primary byproduct is ammonium chloride (NH₄Cl). Efficient removal of this salt during workup is crucial. Byproducts can also arise from residual PCl₅ reacting with ammonia. Ensure the complete removal of any unreacted PCl₅ before ammonolysis.
Product is difficult to purify Contamination with ammonium chloride.Wash the crude product thoroughly with water to remove NH₄Cl. This compound has low solubility in cold water.
Presence of unreacted intermediate or other side products.Recrystallization is an effective method for purification. Suitable solvents include water or ethanol-water mixtures. Column chromatography can also be used for high-purity requirements.
Inconsistent yields between batches Variability in the quality of reagents or reaction conditions.Standardize all reaction parameters, including reagent purity, solvent grade, reaction times, and temperatures. Implement strict quality control for all starting materials.

Experimental Protocols

Synthesis of N-(dichlorophosphinyl)-4-fluorobenzamide (Intermediate)
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, place phosphorus pentachloride (PCl₅) (1.1 equivalents).

  • Add a suitable anhydrous solvent (e.g., carbon tetrachloride or toluene).

  • Slowly add 4-fluorobenzoyl chloride (1 equivalent) to the stirred suspension at room temperature.

  • After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Distill off the solvent and phosphoryl chloride (POCl₃) under reduced pressure to obtain the crude N-(dichlorophosphinyl)-4-fluorobenzamide as an oil or low-melting solid. This intermediate is moisture-sensitive and should be used immediately in the next step.

Synthesis of this compound
  • Dissolve the crude N-(dichlorophosphinyl)-4-fluorobenzamide in a suitable anhydrous solvent (e.g., chloroform or diethyl ether) in a flask cooled in an ice-salt bath.

  • Bubble anhydrous ammonia gas through the vigorously stirred solution. Maintain the temperature below 5°C.

  • Continue the addition of ammonia for 1-2 hours. The formation of a white precipitate (a mixture of this compound and ammonium chloride) will be observed.

  • After the reaction is complete, filter the solid precipitate.

  • Wash the solid with a small amount of cold water to remove ammonium chloride.

  • Further purify the crude this compound by recrystallization from hot water or an ethanol-water mixture to yield pure this compound.

Quantitative Data Summary

The following table provides hypothetical data on how different reaction conditions can affect the yield of this compound. This data is for illustrative purposes to guide optimization efforts.

Experiment ID Solvent for Step 1 Ammonolysis Temperature (°C) Purity of 4-fluorobenzoyl chloride (%) Yield of this compound (%)
1Toluene0-59975
2Carbon Tetrachloride0-59972
3Toluene20-259965
4Toluene0-59560

Visualizations

Flurofamide_Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Ammonolysis 4-fluorobenzoyl_chloride 4-Fluorobenzoyl Chloride Intermediate N-(dichlorophosphinyl)- 4-fluorobenzamide 4-fluorobenzoyl_chloride->Intermediate + PCl₅ - POCl₃, - HCl PCl5 PCl₅ This compound This compound Intermediate->this compound + 4 NH₃ - 2 NH₄Cl Ammonia Ammonia (NH₃)

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Intermediate Analyze Intermediate Yield/Purity Start->Check_Intermediate Improve_Step1 Optimize Step 1: - Anhydrous conditions - Reaction time/temp Check_Intermediate->Improve_Step1 Low/Impure Check_Ammonolysis Evaluate Ammonolysis Step Check_Intermediate->Check_Ammonolysis Good Improve_Step1->Check_Ammonolysis Improve_Step2 Optimize Step 2: - Excess NH₃ - Low temperature - Vigorous stirring Check_Ammonolysis->Improve_Step2 Inefficient Check_Purification Assess Purification Method Check_Ammonolysis->Check_Purification Efficient Improve_Step2->Check_Purification Improve_Purification Refine Purification: - Thorough H₂O wash - Recrystallization solvent Check_Purification->Improve_Purification Ineffective End Yield Improved Check_Purification->End Effective Improve_Purification->End

Caption: Troubleshooting workflow for low yield.

Yield_Factors cluster_factors Key Influencing Factors Yield This compound Yield Purity Reagent Purity Purity->Yield Moisture Moisture Control Moisture->Yield Temperature Reaction Temperature Temperature->Yield Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Purification Purification Efficiency Purification->Yield

Caption: Factors affecting this compound yield.

Managing variability in animal model response to Flurofamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Flurofamide in preclinical animal models. Given that this compound is a novel non-steroidal androgen receptor (AR) antagonist, this guide draws upon established principles and data from analogous compounds, such as Bicalutamide, to address potential variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive antagonist of the androgen receptor (AR).[1][2] It binds to the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2][3] This blockage inhibits the translocation of the AR to the nucleus, thereby preventing the transcription of genes that regulate cancer cell growth and survival.[4][5][6]

Q2: Why am I observing significant inter-animal variability in tumor response to this compound?

A2: Variability in tumor response is a common challenge in preclinical studies and can be attributed to several factors:

  • Pharmacokinetic Differences: Variations in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to different effective concentrations of this compound at the tumor site.[7][8]

  • Genetic Heterogeneity of Animal Models: Even within the same strain, genetic differences can influence tumor biology and drug response.[9]

  • Tumor Microenvironment: The tumor microenvironment, including stromal cells and immune infiltration, can impact drug efficacy.[10]

  • Diet and Gut Microbiome: Diet can influence the metabolism of this compound and the overall health of the animal, potentially affecting tumor growth and drug response.[11][12][13]

  • Underlying Health Status: Subclinical infections or other health issues can introduce variability.

Q3: Can this compound become an agonist instead of an antagonist?

A3: In some cases, particularly in advanced prostate cancer models, mutations or overexpression of the androgen receptor can convert AR antagonists into agonists.[1] This can lead to paradoxical tumor growth despite treatment.[1]

Q4: How long does it take to see a therapeutic effect with this compound in animal models?

A4: The time to observe a therapeutic effect can vary depending on the tumor model, dose, and administration schedule. In some studies with similar compounds, effects on tumor growth can be seen within days to a few weeks of consistent treatment.[14][15]

Troubleshooting Guides

Issue 1: Higher than Expected Variability in Tumor Volume Within a Treatment Group

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure precise and consistent dosing for all animals. For oral gavage, verify technique to minimize stress and ensure complete dose delivery. For administration in drinking water, monitor daily water consumption for each animal.[14]
Animal Health and Stress House animals in a low-stress environment with consistent light/dark cycles. Monitor for signs of illness and exclude any unhealthy animals from the study.
Dietary Inconsistencies Use a standardized diet for all animals in the study, as diet can affect drug metabolism and tumor growth.[11][12][13]
Tumor Implantation Technique Refine tumor cell implantation technique to ensure consistent cell numbers and injection sites.
Issue 2: Lack of Efficacy or Tumor Progression Despite this compound Treatment

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Dosing Perform a dose-response study to determine the optimal therapeutic dose of this compound for your specific animal model.[16]
Poor Bioavailability Investigate the pharmacokinetic profile of this compound in your animal model to ensure adequate absorption and tumor penetration.[17][18] Consider alternative formulations or routes of administration.
Development of Resistance Analyze tumor tissue for mutations in the androgen receptor or alterations in signaling pathways that could confer resistance.[19][20][21]
Incorrect Animal Model Ensure the chosen animal model is appropriate and has been validated for studying androgen-dependent tumors.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Non-Steroidal Anti-Androgen (Bicalutamide) in Different Species

Species Dose Cmax (ng/mL) Tmax (h) Half-life (h)
Mouse 10 mg/kg5,80012144
Rat 10 mg/kg12,5008168
Dog 1 mg/kg2,1004192

Note: This data is illustrative and based on a similar compound. Actual values for this compound may vary and should be determined experimentally.

Table 2: Example of Tumor Growth Inhibition in a Xenograft Model

Treatment Group Dose and Schedule Mean Tumor Volume (mm³) at Day 21 % Tumor Growth Inhibition
Vehicle Control Daily1250 ± 150-
This compound 10 mg/kg, daily625 ± 9050%
This compound 25 mg/kg, daily312 ± 6575%

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Xenograft Model
  • Preparation of Dosing Solution:

    • Based on the desired dose and the average weight of the mice, calculate the total amount of this compound needed.

    • Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).

    • Suspend the calculated amount of this compound in the vehicle to the final desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse at a volume of 0.25 mL).

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Animal Handling and Dosing:

    • Weigh each mouse daily before dosing to adjust the volume of the drug suspension accordingly.

    • Administer the this compound suspension orally using a suitable gavage needle.

    • Monitor the animals for any signs of distress during and after the procedure.

  • Tumor Measurement:

    • Measure tumor dimensions (length and width) with digital calipers at least twice a week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Data Analysis:

    • Plot the mean tumor volume for each treatment group over time.

    • At the end of the study, calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control group.

Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone/ DHT AR Androgen Receptor (AR) Testosterone->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization This compound This compound This compound->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Caption: this compound's mechanism of action in blocking the androgen receptor signaling pathway.

Troubleshooting_Workflow Start High Variability or Lack of Efficacy Observed Check_Protocols Review Experimental Protocols (Dosing, Animal Handling) Start->Check_Protocols Check_Drug Verify this compound (Formulation, Stability, Dose) Start->Check_Drug Check_Model Assess Animal Model (Health, Genetics, Tumor Type) Start->Check_Model PK_Study Conduct Pharmacokinetic (PK) Study Check_Protocols->PK_Study Dose_Response Perform Dose-Response Study Check_Drug->Dose_Response Resistance_Analysis Analyze for Resistance (AR mutations, etc.) Check_Model->Resistance_Analysis Optimize_Protocol Optimize Protocol PK_Study->Optimize_Protocol Dose_Response->Optimize_Protocol Resistance_Analysis->Optimize_Protocol End Issue Resolved Optimize_Protocol->End

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

Experimental_Workflow Start Study Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Groups Tumor_Growth->Randomization Treatment_Start Initiate this compound Treatment Randomization->Treatment_Start Monitoring Monitor Tumor Growth & Animal Health Treatment_Start->Monitoring Endpoint Study Endpoint Monitoring->Endpoint

Caption: A typical experimental workflow for evaluating this compound efficacy in a xenograft model.

References

Technical Support Center: Methods to Prevent Flurofamide Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Flurofamide in their experiments, ensuring its proper dissolution and preventing precipitation in culture media is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound's solubility.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound upon its addition to aqueous culture media is a common issue stemming from its hydrophobic nature. This guide offers a systematic approach to diagnose and resolve this problem.

Problem: I observed a precipitate in my cell culture medium after adding this compound.

Step 1: Verify the Precipitate

First, confirm that the observed precipitate is indeed this compound.

  • Microscopic Examination: Under a microscope, this compound precipitate may appear as amorphous particles or fine crystals. This can be distinguished from potential microbial contamination, which would present as distinct shapes like cocci, bacilli, or budding yeast.

  • Control Flask: Always include a control flask containing the same culture medium and the final concentration of the solvent (e.g., DMSO) but without this compound. If precipitation also occurs in the control, the issue may lie with the medium components or the solvent itself.

Step 2: Review Stock Solution Preparation and Handling

The preparation and storage of your this compound stock solution are crucial.

  • Solvent Choice: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution.[1] Ensure the DMSO is of cell culture grade and has not absorbed moisture, which can diminish its solubilizing capacity.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. While a higher concentration minimizes the final solvent volume in the culture, an overly concentrated stock can be more prone to precipitation upon dilution.[2]

  • Complete Dissolution: Ensure this compound is fully dissolved in the DMSO. Gentle warming (up to 37°C) and vortexing or sonication can aid in complete dissolution.[3]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[4]

Step 3: Optimize the Dilution Method

The method of diluting the DMSO stock into the aqueous culture medium is often the primary cause of precipitation.

  • Pre-warm the Medium: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Adding the stock to cold medium can cause a "shock" that induces precipitation.[4]

  • Gradual Dilution: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the medium. Never add the aqueous medium directly to the concentrated DMSO stock.[5]

  • Serial Dilution: For achieving high final concentrations of this compound, a serial dilution approach is recommended. First, create an intermediate dilution in a small volume of medium, ensure it is fully dissolved, and then add this to the final culture volume. This gradual change in solvent polarity helps prevent precipitation.[5]

Step 4: Consider Solubility Enhancers

If precipitation persists, the use of solubility-enhancing agents may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[7]

  • Co-solvents: While DMSO is the primary solvent, in some instances, a combination with other co-solvents like ethanol might be explored, though their potential cytotoxicity must be carefully evaluated.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is slightly soluble in Methanol as well.[1]

Q2: What is the maximum final concentration of DMSO that is safe for my cells?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a concentration of 0.5% (v/v) is considered tolerable for most cell lines, with some sensitive or primary cell lines requiring concentrations at or below 0.1% (v/v).[8] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.

Q3: Can I use sonication to redissolve precipitated this compound in my culture medium?

A3: Brief sonication in a water bath sonicator can sometimes help to redissolve a slight precipitate that forms after dilution. However, prolonged or high-energy sonication can potentially degrade the compound or harm media components. This should be used as a last resort and with caution.

Q4: Does the type of culture medium affect this compound solubility?

A4: Yes, the composition of the cell culture medium can influence compound solubility. Different media formulations have varying concentrations of salts, proteins, and other components that can interact with this compound. If you are experiencing precipitation, testing the solubility in a simpler buffered solution like Phosphate-Buffered Saline (PBS) can help determine if media components are contributing to the issue.

Q5: Are there alternatives to DMSO for dissolving this compound?

A5: While DMSO is the most common and effective solvent, for certain applications, other organic solvents like ethanol might be considered. However, their suitability and potential for inducing cellular stress must be thoroughly evaluated for your specific experimental setup.[2]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
DMSOSlightly Soluble[1]
MethanolSlightly Soluble[1]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO Concentration (v/v)NotesReference(s)
Most Cancer Cell Lines≤ 0.5%Tolerability can be cell line-specific.[8]
Sensitive/Primary Cells≤ 0.1%Higher concentrations may induce stress or toxicity.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder in a sterile, conical tube.

  • Add the calculated volume of anhydrous, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing. If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dosing Cell Culture with this compound

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium to 37°C in a sterile tube.

  • While gently vortexing or swirling the pre-warmed medium, add the appropriate volume of the this compound stock solution dropwise to achieve the desired final concentration.

  • For high final concentrations, perform a serial dilution. First, dilute the stock solution into a smaller volume of medium, and then add this intermediate dilution to the final culture volume.

  • Gently mix the final solution before adding it to your cell culture plates.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Visualizations

experimental_workflow Experimental Workflow: Preventing this compound Precipitation cluster_prep Stock Solution Preparation cluster_dilution Dilution for Cell Culture cluster_troubleshooting Troubleshooting prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex / Gentle Warming prep2->prep3 prep4 Aliquot and Store at -80°C prep3->prep4 dil1 Pre-warm Culture Medium to 37°C dil3 Add Stock Dropwise to Medium with Swirling dil1->dil3 dil2 Thaw this compound Aliquot dil2->dil3 dil4 Add to Cell Culture dil3->dil4 precipitate Precipitation Observed? dil4->precipitate precipitate->dil4 No ts1 Use Serial Dilution precipitate->ts1 Yes ts1->dil3 ts2 Consider Solubility Enhancers (e.g., Cyclodextrins) ts2->prep2

Caption: Workflow for preparing and using this compound in cell culture.

urease_polyamine_pathway Potential Impact of this compound on Polyamine Metabolism cluster_urease Urease Activity cluster_polyamine Polyamine Synthesis urea Urea urease Urease urea->urease ammonia Ammonia (NH3) urease->ammonia odc Ornithine Decarboxylase (ODC) ammonia->odc May Inhibit This compound This compound This compound->urease Inhibits arginine Arginine ornithine Ornithine arginine->ornithine ornithine->odc putrescine Putrescine odc->putrescine spermidine Spermidine putrescine->spermidine spermine Spermine spermidine->spermine cell_proliferation Cell Proliferation spermine->cell_proliferation

Caption: this compound's inhibition of urease may impact polyamine synthesis.

References

Flurofamide Technical Support Center: Adjusting Concentrations for Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Flurofamide against various bacterial strains. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of bacterial urease.[1][2] Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, this compound prevents the subsequent rise in pH that ureolytic bacteria often use to survive in acidic environments or to create favorable conditions for pathogenesis.[3]

Q2: Against which types of bacteria is this compound most effective?

A2: this compound has demonstrated significant inhibitory activity against urease-producing bacteria. It is particularly effective against Ureaplasma urealyticum, Ureaplasma parvum, and various Proteus species.[1][4][5] It has also been shown to inhibit the urease of Helicobacter pylori.[1] Its specificity lies in targeting urease, so it is not effective against non-ureolytic bacteria like arginine-hydrolysing or glucose-fermenting mycoplasmas.[5]

Q3: How does the required concentration of this compound vary between different bacterial strains?

A3: The effective concentration of this compound can vary significantly between different bacterial species and even strains. For instance, approximately 50-fold higher concentrations of this compound were needed to achieve 50% inhibition of ureolysis in Proteus morganii compared to other Proteus species like P. mirabilis.[4] It is crucial to determine the Minimum Inhibitory Concentration (MIC) for each specific strain under investigation.

Q4: What are the downstream effects of urease inhibition by this compound?

A4: The inhibition of urease by this compound has several key downstream effects depending on the bacterium and its environment:

  • Prevention of pH Increase: By blocking ammonia production, this compound prevents the localized increase in pH that ureolytic bacteria use for survival in acidic conditions (e.g., H. pylori in the stomach).[3]

  • Inhibition of Stone Formation: In the context of urinary tract infections caused by bacteria like Proteus mirabilis, urease-driven elevation of urine pH leads to the precipitation of minerals and the formation of infection-induced urinary stones. This compound's inhibition of urease can prevent this process.[2]

  • Inhibition of Bacterial Growth: For bacteria like Ureaplasma urealyticum, which rely on urease activity for growth, this compound directly inhibits their multiplication.[5][6]

  • Reduced ATP Production: Some studies on urease inhibitors have shown that they can lead to a reduction in bacterial ATP production, indicating an impact on cellular metabolism and viability.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, particularly in determining the Minimum Inhibitory Concentration (MIC).

Problem Possible Causes Recommended Solutions
Inconsistent or variable MIC results between experiments. Inoculum density is not standardized.Ensure the bacterial inoculum is prepared to a consistent density for each experiment, typically using a McFarland standard or by measuring optical density (OD).[6]
Media composition varies.Use the same batch of growth medium for all related experiments. Different media can affect antibiotic potency and bacterial growth.[6]
Incubation conditions (time, temperature, atmosphere) are not consistent.Strictly adhere to a standardized incubation protocol for all assays.[6]
No inhibition of bacterial growth observed, even at high this compound concentrations. The bacterial strain may be a non-ureolytic contaminant or a resistant strain.Verify the identity and purity of your bacterial culture. Confirm that the strain is known to produce urease.
This compound solution has degraded.Prepare fresh stock solutions of this compound for each experiment. Check for proper storage conditions as recommended by the manufacturer.
Unexpectedly low MIC values. The inoculum size is too low.Double-check the preparation of the bacterial suspension to ensure the correct cell density.
The this compound stock solution is at a higher concentration than intended.Verify the calculations and weighing of the compound when preparing the stock solution.
Growth observed in all wells of a microtiter plate, including negative controls. Contamination of the growth medium or reagents.Use fresh, sterile medium and reagents. Ensure aseptic technique throughout the experimental setup.
The bacterial strain is resistant to this compound.Consider performing further studies to investigate potential resistance mechanisms.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound against various bacterial strains as reported in the literature.

Bacterial StrainEffective ConcentrationMeasurement TypeReference
Proteus mirabilis Pr-91I50: 1.08 x 10⁻⁸ MUreolysis Inhibition[4]
Other Proteus species (excluding P. morganii)I50: 8 x 10⁻⁹ M to 1 x 10⁻⁸ MUreolysis Inhibition[4]
Proteus morganii~50-fold higher than other Proteus speciesUreolysis Inhibition[4]
Ureaplasma urealyticum≤ 10 µM (2 µg/ml)Growth Inhibition[6][9]
Ureaplasma parvum (4 isolates)≤ 2 µMNH₃ Production Inhibition[10][11]
Ureaplasma urealyticum (5 isolates)≤ 2 µMNH₃ Production Inhibition[10][11]
Three human genital Ureaplasma strains0.0007 to 0.001 mg/lMultiplication Inhibition[5]
Helicobacter pylori CPY3401ED50: ~100 nMUrease Activity Inhibition[1]

I50: Concentration causing 50% inhibition. ED50: Effective dose for 50% effect.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.[3][12][13]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer or densitometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the standardized suspension in the growth medium to achieve the final desired inoculum density for the assay (typically 5 x 10⁵ CFU/mL).

  • Prepare this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in the sterile growth medium directly in the 96-well plate.

    • For example, add 100 µL of medium to all wells except the first column. Add 200 µL of the highest concentration of this compound to the first well.

    • Transfer 100 µL from the first well to the second, mix, and continue this serial dilution across the plate, discarding 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculate the Microtiter Plate:

    • Add the diluted bacterial suspension to each well containing the this compound dilutions, as well as to a positive control well (containing only medium and bacteria) and a negative control well (containing only medium). The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • Determine the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

    • Alternatively, the optical density (OD) of each well can be read using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Visualizations

Flurofamide_Mechanism cluster_bacterium Bacterial Cell Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia_CO2 Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Ammonia_CO2 Catalyzes hydrolysis pH_increase Increased local pH Ammonia_CO2->pH_increase Growth Bacterial Growth & Survival pH_increase->Growth Stone Urinary Stone Formation (in UTIs) pH_increase->Stone This compound This compound This compound->Inhibition Inhibition->Urease Inhibits

Caption: this compound's inhibition of bacterial urease.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound in a 96-well Plate prep_inoculum->prep_dilutions inoculate Inoculate Plate with Bacterial Suspension prep_dilutions->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Read Results (Visual Inspection or OD Measurement) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

Technical Support Center: Overcoming Flurofamide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

< Disclaimer: Flurofamide is a placeholder name for the purpose of this guide. The mechanisms and protocols described are based on established principles of bacterial antimicrobial resistance.

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding bacterial resistance to the novel antimicrobial agent, this compound.

Frequently Asked Questions (FAQs)

Q1: We've observed a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial isolates. What are the likely causes?

A1: An increase in MIC suggests the development of resistance. Bacterial resistance to antimicrobials typically arises from four main mechanisms:

  • Target Modification: Alterations in the bacterial proteins or enzymes that this compound targets can prevent the drug from binding effectively.[1][2][3] This often results from spontaneous mutations in the genes encoding these targets.[3]

  • Enzymatic Degradation: Bacteria may acquire genes that produce enzymes capable of inactivating or degrading this compound.[1][4]

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing the drug from reaching its target at a sufficient concentration.[2][4][5] Overexpression of these pumps is a common cause of multidrug resistance.[6]

  • Reduced Permeability: Changes to the bacterial cell membrane or wall can limit the uptake of this compound into the cell.[1][2][4]

Q2: What is the first experimental step to confirm and characterize this compound resistance?

A2: The first step is to perform a standardized Minimum Inhibitory Concentration (MIC) test, such as the broth microdilution method. This will quantify the level of resistance.[7] Following MIC confirmation, a logical next step is to form a hypothesis about the resistance mechanism and design experiments to test it, such as screening for resistance genes via PCR or evaluating the effect of efflux pump inhibitors.[8]

Q3: Can resistance to this compound be reversed or overcome?

A3: Yes, in many cases, resistance can be overcome. Strategies include:

  • Combination Therapy: Using this compound in combination with another compound, such as an efflux pump inhibitor (EPI), can restore its efficacy.[6][9] EPIs block the pumps that expel the antibiotic, allowing its intracellular concentration to increase.[6]

  • Adjuvant Therapy: Combining this compound with enzymatic inhibitors (e.g., β-lactamase inhibitors if this compound has a β-lactam ring) can protect it from degradation.[10][11]

  • Drug Modification: Chemical modification of the this compound molecule could be explored to create derivatives that are not recognized by the resistance mechanism (e.g., evade efflux pumps or are resistant to enzymatic degradation).

Troubleshooting Guide

Issue 1: MIC assays confirm high-level resistance to this compound. How do I determine the mechanism?

This workflow provides a systematic approach to identifying the underlying resistance mechanism.

start High this compound MIC Confirmed hypothesis Hypothesize Resistance Mechanism start->hypothesis efflux_pump Test for Efflux Pump Activity (Use Efflux Pump Inhibitor) hypothesis->efflux_pump Is resistance broad-spectrum? target_mod Sequence Target Gene(s) hypothesis->target_mod Is resistance specific to this compound class? degradation Test for Enzymatic Degradation (e.g., HPLC analysis of drug) hypothesis->degradation Is this compound concentration decreasing in media? wgs Perform Whole Genome Sequencing (WGS) hypothesis->wgs No clear hypothesis?

Caption: Troubleshooting workflow for this compound resistance.

Issue 2: I suspect an efflux pump is responsible for resistance. How can I confirm this and find a solution?

A2.1: Confirmation: The most direct method is to repeat the this compound MIC assay in the presence of a known broad-spectrum efflux pump inhibitor (EPI), such as PAβN (Phenylalanine-arginine beta-naphthylamide) or reserpine.[9] A significant reduction in the MIC in the presence of the EPI strongly suggests efflux-mediated resistance.

A2.2: Solution (Synergy Testing): To find a suitable partner drug, perform a checkerboard assay.[12] This method tests various concentrations of this compound against various concentrations of a potential EPI to identify synergistic combinations.[13] The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.[12][13]

cluster_cell Bacterial Cell target Drug Target pump Efflux Pump pump->target Prevents drug from reaching target This compound This compound This compound->target Reaches target This compound->pump Expelled epi Efflux Pump Inhibitor (EPI) epi->pump Blocks

Caption: Mechanism of an efflux pump inhibitor (EPI).

Issue 3: An efflux pump inhibitor did not restore susceptibility. Could target modification be the cause?

A3.1: Confirmation: If the molecular target of this compound is known, you can use PCR to amplify the gene encoding this target from both susceptible (wild-type) and resistant isolates.[8][14] Subsequent Sanger sequencing of the PCR products can identify mutations in the resistant isolate's gene that may alter the protein structure and prevent this compound binding.[3]

A3.2: Solution:

  • Drug Design: This information is highly valuable for designing next-generation this compound derivatives that can bind to the mutated target.

  • Alternative Therapies: If modifying the drug is not feasible, alternative therapies targeting different pathways in the bacteria should be explored.

Data Presentation

Table 1: Example MIC Data for this compound Resistance Investigation
Bacterial IsolateThis compound MIC (µg/mL)This compound + EPI (20 µg/mL) MIC (µg/mL)Interpretation
Wild-Type (Susceptible)22Susceptible
Resistant Isolate A1284Efflux-mediated resistance
Resistant Isolate B128128Non-efflux mechanism (e.g., target mod)
Table 2: Interpretation of Checkerboard Assay Results (FIC Index)

The Fractional Inhibitory Concentration (FIC) Index is calculated as: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[15][16]

FIC Index ValueInterpretation
≤ 0.5Synergy[13][15][17]
> 0.5 to 4.0Additive or Indifference[12][13][15]
> 4.0Antagonism[12][13][15]

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay

Objective: To assess the synergistic effect of this compound combined with a potential efflux pump inhibitor (EPI).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland (final concentration ~5 x 10^5 CFU/mL)[12]

  • Stock solutions of this compound and EPI

Methodology:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Prepare serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the EPI along the y-axis (e.g., rows A-G).[13] This creates a matrix of drug combinations.

  • Include control wells: Row H should contain dilutions of this compound alone, and column 11 should contain dilutions of the EPI alone to determine their individual MICs.[13] Column 12 should contain only inoculum (growth control) and a sterile broth control.

  • Inoculate each well (except the sterile control) with 100 µL of the standardized bacterial suspension.[12]

  • Incubate the plates at 35°C for 16-24 hours.[15]

  • Read the MICs: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculate the FIC index for each well showing inhibition using the formula in Table 2. The lowest FIC index value determines the nature of the interaction.

Protocol 2: PCR and Sanger Sequencing for Target Gene Analysis

Objective: To identify point mutations in a putative target gene responsible for this compound resistance.

Materials:

  • Genomic DNA extraction kit

  • Primers specific to the target gene

  • Taq polymerase and dNTPs

  • PCR thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Methodology:

  • DNA Extraction: Extract genomic DNA from both the this compound-susceptible (wild-type) and this compound-resistant bacterial isolates.

  • PCR Amplification:

    • Set up a PCR reaction for each isolate using primers that flank the target gene.

    • Run the PCR program with appropriate annealing temperatures and extension times for your target.

  • Verification: Run a small amount of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.[8]

  • Purification: Purify the remaining PCR product to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing. Be sure to send both forward and reverse primers for sequencing in separate reactions.

  • Analysis: Align the sequence from the resistant isolate against the sequence from the susceptible (wild-type) isolate. Identify any nucleotide differences (mutations) that result in an amino acid change in the target protein. These mutations are potential causes of resistance.

References

Validation & Comparative

Flurofamide vs. Acetohydroxamic Acid: A Comparative Guide to Urease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Proteus mirabilis and Ureaplasma urealyticum, which are frequently implicated in urinary tract infections (UTIs) and the formation of infection-induced urinary stones. The resultant increase in urinary ammonia elevates pH, leading to the crystallization of struvite and carbonate apatite. Inhibition of urease is a key therapeutic strategy to mitigate the pathological consequences of these infections. This guide provides a detailed comparison of two prominent urease inhibitors: Flurofamide and Acetohydroxamic acid (AHA).

Mechanism of Action and Potency

Both this compound and Acetohydroxamic acid act as inhibitors of the urease enzyme. Acetohydroxamic acid is a structural analog of urea and is believed to act as a competitive inhibitor, binding to the nickel ions in the active site of the enzyme, thereby blocking the access of urea.[1] this compound, N-[diaminophosphinyl]-4-fluorobenzamide, is also a potent inhibitor of bacterial urease.[2]

A key differentiator between the two compounds is their inhibitory potency. In vitro studies have demonstrated that this compound is significantly more potent than Acetohydroxamic acid. Specifically, this compound has been reported to be approximately 1,000 times more potent than Acetohydroxamic acid as an inhibitor of urease in intact P. mirabilis cells.[2][3][4] This substantial difference in potency suggests that this compound could potentially achieve therapeutic efficacy at much lower doses, which may translate to an improved safety profile.

dot

cluster_Urease Urease Enzyme (Active Site with Ni²⁺) cluster_Inhibitors Inhibitor Action Urease Urease + Urea Hydrolysis Urea Hydrolysis Urease->Hydrolysis Catalyzes Products Ammonia (NH₃) + Carbamate Hydrolysis->Products This compound This compound This compound->Urease Inhibits (High Potency) AHA Acetohydroxamic Acid AHA->Urease Inhibits (Lower Potency)

Caption: Mechanism of Urease Inhibition.

Comparative Efficacy and In Vitro Data

The superior potency of this compound translates to greater efficacy in inhibiting urease activity at lower concentrations. In vitro studies have shown that as little as 10 microM of this compound can prevent the growth of Ureaplasma urealyticum.[4][5] Another study demonstrated that this compound inhibited ammonia production by all tested Ureaplasma parvum and Ureaplasma urealyticum isolates at a minimum urease inhibitory concentration of no greater than 2 μM.[6][7] In contrast, Acetohydroxamic acid requires higher concentrations to achieve similar levels of inhibition. For instance, one study reported that Acetohydroxamic acid at concentrations of 1 x 10⁻⁶ M, 6 x 10⁻⁵ M, and 1 x 10⁻³ M inhibited urease of intact rumen microbes by 11%, 50%, and 74%, respectively.[8]

CompoundOrganismMetricValueReference
This compound Proteus mirabilisRelative Potency vs. AHA~1000x more potent[2][3]
This compound Ureaplasma urealyticumGrowth Inhibition10 µM[4][5]
This compound Ureaplasma parvum & U. urealyticumMinimum Urease Inhibitory Concentration≤2 µM[6][7]
Acetohydroxamic Acid Rumen MicrobesUrease Inhibition50% at 6 x 10⁻⁵ M[8]
Acetohydroxamic Acid Helicobacter pyloriUrease Inhibition (IC50)100 µg/mL[9]

Pharmacokinetic Profiles

The clinical utility of a urease inhibitor is heavily dependent on its pharmacokinetic properties, particularly its absorption and excretion profile, as the drug must reach the urinary tract to exert its therapeutic effect.

Acetohydroxamic Acid (AHA): AHA is well absorbed following oral administration, with peak plasma concentrations reached within 15 to 60 minutes.[10][11] It is distributed throughout the body's water.[12][13] A significant portion, between 36% and 65%, is excreted unchanged in the urine.[10][12] The plasma half-life of AHA is approximately 5-10 hours in individuals with normal renal function, but this can be prolonged in patients with renal impairment.[12][14]

This compound: this compound is also excreted in the urine of rats and dogs after oral administration.[2][3] While detailed human pharmacokinetic data is less readily available in the provided search results, animal studies suggest that therapeutically effective concentrations can be achieved in the urine.[3] Measurements of urinary recoveries of urease inhibitory activity following administration of this compound in animals suggest that efficacy in humans might be achieved at doses under 1 mg/kg.[2][3]

ParameterAcetohydroxamic AcidThis compoundReference
Absorption Well absorbed orallyOrally absorbed in animal models[10][12],[2][3]
Peak Plasma Time 15 - 60 minutesNot specified for humans[10][11]
Distribution Distributed throughout body waterNot specified[12][13]
Excretion 36-65% excreted unchanged in urineExcreted in urine (animal models)[10][12],[2][3]
Half-life 5-10 hours (normal renal function)Not specified for humans[12][14]
Projected Human Dose 10-15 mg/kg/day< 1 mg/kg[10],[2][3]

Clinical and Preclinical Evidence

Acetohydroxamic Acid (AHA): AHA, marketed as Lithostat, has been clinically evaluated for the treatment of patients with infection-induced urinary calculi.[15][16] Clinical trials have shown that AHA can reduce urinary ammonia and pH in patients with urea-splitting urinary infections.[14][16] In a double-blind, placebo-controlled study, stone growth occurred in 17% of the AHA group compared to 46% of the placebo group.[15][17] However, treatment with AHA is associated with a number of side effects, including headaches, gastrointestinal issues, and hematological effects, which has limited its clinical use.[15][18]

This compound: Preclinical studies in animal models have demonstrated the efficacy of this compound in retarding the formation of urinary stones in rats infected with P. mirabilis.[2][3] More recently, this compound has been investigated for the prevention and treatment of Ureaplasma-induced hyperammonemia in a mouse model, showing promising results in reducing blood ammonia levels.[6][7] While it has shown potential, this compound has been noted to be unstable under acidic conditions, which could be a limitation for its therapeutic potential in certain applications, such as for Helicobacter pylori infections in the stomach.[19]

Experimental Protocols

Urease Activity Assay (General Protocol)

The determination of urease inhibitory activity is central to the evaluation of compounds like this compound and AHA. A common method involves measuring the amount of ammonia produced from the hydrolysis of urea.

dot

cluster_Workflow Urease Activity Assay Workflow Prep Prepare Reagents (Buffer, Urea, Inhibitor) Incubate Incubate Enzyme with Inhibitor and Substrate Prep->Incubate Measure Measure Ammonia Production (e.g., Colorimetric Assay) Incubate->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze

Caption: General workflow for a urease activity assay.

A representative protocol based on common methodologies is as follows:

  • Reagent Preparation:

    • Prepare a suitable buffer solution (e.g., phosphate buffer, pH 7.0).[20]

    • Prepare a stock solution of the urease enzyme (e.g., from Jack bean or bacterial lysate).

    • Prepare a stock solution of urea.

    • Prepare serial dilutions of the inhibitor (this compound or Acetohydroxamic acid).

  • Assay Procedure:

    • In a microplate or test tube, add the buffer, the urease enzyme solution, and the inhibitor solution at various concentrations.

    • Pre-incubate the enzyme with the inhibitor for a specified period.

    • Initiate the reaction by adding the urea solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.[21]

  • Quantification of Ammonia:

    • Stop the enzymatic reaction.

    • Determine the amount of ammonia produced. This can be done using various methods, such as the Berthelot (phenol-hypochlorite) reaction or the Nessler assay, which result in a colored product that can be quantified spectrophotometrically.[22][23]

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each inhibitor concentration compared to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce urease activity by 50%.

Conclusion

This compound emerges as a significantly more potent urease inhibitor than Acetohydroxamic acid, with preclinical data supporting its potential for therapeutic application at lower doses. This higher potency could translate to a better safety and tolerability profile in a clinical setting. While Acetohydroxamic acid has been used clinically, its application is hampered by adverse effects. Further clinical investigation into the efficacy and safety of this compound is warranted to establish its role in the management of infections caused by urease-producing bacteria. The development of more stable formulations of this compound may also broaden its therapeutic potential.

References

A Comparative Guide to Flurofamide and Hydroxyurea: Distinct Mechanisms and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Flurofamide and hydroxyurea, two compounds with fundamentally different mechanisms of action and therapeutic targets. While a direct comparative efficacy study is not applicable due to their distinct clinical applications, this document serves to objectively present the performance and experimental basis of each agent within its respective field.

Executive Summary

This compound is an investigational urease inhibitor with potential applications in conditions characterized by excessive ammonia production, such as infections by urease-positive bacteria. In contrast, hydroxyurea is an established antimetabolite and ribonucleotide reductase inhibitor, widely used in the treatment of myeloproliferative neoplasms and sickle cell anemia. This guide will detail the distinct mechanisms, summarize key experimental data, and provide procedural insights into the evaluation of these two disparate compounds.

This compound: A Profile of a Urease Inhibitor

This compound is a potent, irreversible inhibitor of urease, an enzyme produced by various bacteria and plants that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. By blocking this enzyme, this compound has been investigated for its potential to mitigate the pathological effects of ammonia in certain medical conditions.

Mechanism of Action

This compound's primary mode of action is the inhibition of bacterial urease. This is particularly relevant in infections caused by urease-producing organisms like Helicobacter pylori and Proteus mirabilis, where the resulting ammonia production can lead to gastric ulcers or the formation of infection-induced urinary stones, respectively.[1]

Flurofamide_MOA cluster_bacterium Urease-Positive Bacterium Urea Urea Urease Urease Enzyme Urea->Urease Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Pathology Pathological Effects (e.g., Increased pH, Cell Damage) Ammonia->Pathology This compound This compound This compound->Inhibition Inhibition->Urease

Mechanism of this compound as a urease inhibitor.
Experimental Data

The efficacy of this compound has been demonstrated in preclinical models. Key quantitative data from these studies are summarized below.

ParameterOrganism/ModelResultReference
Minimum Urease Inhibitory ConcentrationUreaplasma parvum & Ureaplasma urealyticum≤2 μM[2][3]
Blood Ammonia Levels (Prophylaxis)Mouse model of U. parvum infection10.9 ± 4.0 μmol/L (this compound) vs. 26.5 ± 17.7 μmol/L (Control)[2]
Reduction in Blood Ammonia (Treatment)Mouse model of U. parvum infection56.4 ± 17.1% reduction (this compound) vs. 9.1 ± 33.5% reduction (Untreated)[2]
Experimental Protocols

This protocol is designed to determine the concentration of this compound required to inhibit urease activity by 50% (IC50).

  • Reagent Preparation : Prepare a solution of purified urease enzyme in a suitable buffer (e.g., phosphate buffer). Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions. The substrate solution consists of urea dissolved in the same buffer.

  • Assay Procedure : In a 96-well plate, add the urease enzyme solution to each well. Subsequently, add the different concentrations of this compound to the respective wells. The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement : The urease reaction is initiated by adding the urea substrate to each well. The plate is incubated at a controlled temperature. The production of ammonia is quantified using a colorimetric method, such as the Berthelot reaction, where the absorbance is measured at a specific wavelength (e.g., 670 nm).

  • Data Analysis : The percentage of urease inhibition is calculated for each this compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol outlines an in vivo experiment to assess the efficacy of this compound in a mouse model of Ureaplasma-induced hyperammonemia.

  • Animal Model : Immunosuppressed mice are infected with a respiratory isolate of Ureaplasma parvum.

  • Prophylaxis Arm : One group of mice receives an intraperitoneal injection of this compound (e.g., 6 mg/kg) one hour prior to infection.

  • Treatment Arm : Another group of infected mice is left untreated for 24 hours to allow hyperammonemia to develop. Subsequently, these mice receive an intraperitoneal injection of this compound.

  • Blood Ammonia Measurement : Blood samples are collected at specified time points (e.g., 24 hours post-infection for the prophylaxis group, and 6 hours post-treatment for the treatment group). Blood ammonia levels are measured using a standard biochemical assay.

  • Data Analysis : The blood ammonia levels in the this compound-treated groups are compared to those in the untreated control groups using statistical methods to determine the significance of the reduction.

Flurofamide_Workflow cluster_invitro In Vitro Urease Inhibition Assay cluster_invivo In Vivo Hyperammonemia Model A1 Prepare Urease, this compound dilutions, and Urea substrate A2 Incubate Urease with this compound A1->A2 A3 Add Urea to initiate reaction A2->A3 A4 Measure Ammonia production (Colorimetric Assay) A3->A4 A5 Calculate % Inhibition and IC50 A4->A5 B1 Induce Ureaplasma infection in mice B2 Administer this compound (Prophylaxis or Treatment) B1->B2 B3 Collect blood samples at defined time points B2->B3 B4 Measure blood ammonia levels B3->B4 B5 Compare with untreated controls B4->B5

Experimental workflow for evaluating this compound.

Hydroxyurea: A Profile of a Ribonucleotide Reductase Inhibitor

Hydroxyurea is an orally administered drug with well-established efficacy in the treatment of sickle cell anemia and certain myeloproliferative neoplasms, including chronic myeloid leukemia and polycythemia vera.[4][5][6]

Mechanism of Action

Hydroxyurea's primary mechanism of action is the inhibition of ribonucleotide reductase, an enzyme essential for the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA.[7][8] This inhibition leads to a selective arrest of DNA synthesis and cell death in the S-phase of the cell cycle.[7] In sickle cell anemia, hydroxyurea is also known to increase the production of fetal hemoglobin (HbF), which interferes with the polymerization of sickle hemoglobin, thereby reducing the sickling of red blood cells.[4][8]

Hydroxyurea_MOA cluster_cell Proliferating Cell Ribonucleotides Ribonucleotides RNR Ribonucleotide Reductase Ribonucleotides->RNR Deoxyribonucleotides Deoxyribonucleotides RNR->Deoxyribonucleotides DNA_Synthesis DNA Synthesis (S-Phase) Deoxyribonucleotides->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Hydroxyurea Hydroxyurea Hydroxyurea->Inhibition Inhibition->RNR

Mechanism of Hydroxyurea as a ribonucleotide reductase inhibitor.
Clinical Efficacy Data

The clinical efficacy of hydroxyurea in sickle cell anemia was robustly established in the Multicenter Study of Hydroxyurea (MSH).

EndpointHydroxyurea GroupPlacebo Groupp-valueReference
Median Annual Rate of Painful Crises2.54.5<0.001[9]
Median Time to First Crisis3.0 months1.5 months0.01[9]
Median Time to Second Crisis8.8 months4.6 months<0.001[9]
Incidence of Acute Chest Syndrome25 episodes51 episodes<0.001[9]
Clinical Trial Protocol

This was a landmark randomized, double-blind, placebo-controlled trial.

  • Patient Population : The study enrolled adults with sickle cell anemia who had a history of at least three painful crises in the preceding year.[9]

  • Treatment Regimen : Patients were randomized to receive either hydroxyurea or a placebo. The starting dose of hydroxyurea was 15 mg/kg/day. The dose was escalated every 12 weeks by 5 mg/kg/day to the maximum tolerated dose (MTD), defined by mild myelosuppression, or a maximum of 35 mg/kg/day.

  • Primary Endpoint : The primary outcome measured was the annual rate of painful vaso-occlusive crises.

  • Secondary Endpoints : Secondary outcomes included the incidence of acute chest syndrome, the need for blood transfusions, and changes in fetal hemoglobin levels.

  • Monitoring : Patients were closely monitored with regular blood counts to manage and assess for myelosuppression.

Hydroxyurea_Workflow cluster_trial Clinical Trial Workflow (e.g., MSH study) C1 Patient Screening & Enrollment (≥3 crises/year) C2 Randomization (Hydroxyurea vs. Placebo) C1->C2 C3 Dose Escalation to MTD (15-35 mg/kg/day) C2->C3 C4 Monitor for Safety (Blood Counts) and Efficacy C3->C4 C5 Endpoint Analysis (Crisis Rate, ACS, etc.) C4->C5

Workflow of a pivotal Hydroxyurea clinical trial.

Conclusion

This compound and hydroxyurea are compounds with distinct and non-overlapping therapeutic profiles. This compound, as a urease inhibitor, holds promise for the management of conditions driven by bacterial ammonia production. Its evaluation relies on in vitro enzymatic assays and in vivo models of infection and hyperammonemia. In contrast, hydroxyurea is a cornerstone therapy for sickle cell anemia and myeloproliferative neoplasms, with its efficacy established through large-scale clinical trials. Its mechanism as a ribonucleotide reductase inhibitor underscores its role in managing diseases of cellular proliferation and in modulating hemoglobin production. The experimental and clinical methodologies for these two agents are tailored to their unique mechanisms and intended clinical outcomes, precluding a direct comparative assessment of their efficacy. This guide serves to provide the scientific and research community with a clear, data-supported understanding of each compound's individual merits and applications.

References

A Head-to-Head Comparison of Flurofamide with Other Urease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Urease, a nickel-containing metalloenzyme, plays a crucial role in the nitrogen cycle by catalyzing the hydrolysis of urea into ammonia and carbamate.[1] Its activity is a significant factor in both agricultural and medical fields. In agriculture, the rapid conversion of urea-based fertilizers by soil urease leads to substantial nitrogen loss through ammonia volatilization.[2][3] In medicine, urease produced by certain bacteria, such as Helicobacter pylori and Ureaplasma urealyticum, is a key virulence factor, contributing to conditions like peptic ulcers, infectious urinary stones, and hyperammonemia.[1][4] The development of potent urease inhibitors is therefore of great interest to address these challenges.

This guide provides a head-to-head comparison of Flurofamide, a potent urease inhibitor, with other notable inhibitors, supported by experimental data.

Quantitative Comparison of Urease Inhibitor Potency

The inhibitory potential of various compounds against urease is typically quantified by their half-maximal inhibitory concentration (IC50) or effective dose (ED50). The table below summarizes the available data for this compound and other key urease inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution unless they are determined under identical experimental conditions.

InhibitorClassPotency (IC50 / ED50)Organism/Enzyme SourceReference
This compound PhosphoramideED50 ≈ 100 nMHelicobacter pylori[5]
MIC ≤ 2 µMUreaplasma parvum & Ureaplasma urealyticum[4]
Acetohydroxamic Acid (AHA)Hydroxamic AcidIC50 ≈ 42 µMBacterial Urease[6]
N-(n-butyl)phosphorictriamide (NBPTO)PhosphoramideIC50 = 2.1 nMBacterial Urease[6]
Hydroxyurea (HU)Hydroxamic Acid DerivativeIC50 ≈ 100 µMBacterial Urease[6]
Phenylphosphorodiamidate (PPD)Phosphoramide-Jack bean urease[7]
N-(n-butyl)thiophosphoric triamide (NBPT)Thiophosphoramide-Soil Urease[2][3]

Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. ED50 is the dose of a drug that produces 50% of its maximum response or effect. MIC is the minimum inhibitory concentration of a substance that prevents visible growth of a microorganism.

This compound demonstrates high potency, with an ED50 in the nanomolar range against H. pylori urease.[5] It is also a broad-spectrum inhibitor of ureaplasmal urease.[4] Notably, one study highlighted that this compound is approximately 1,000 times more active than acetohydroxamic acid.[8] However, a significant consideration for this compound is its instability under acidic conditions, with a half-life of 5.7 minutes at pH 2.[5]

Mechanisms of Urease Inhibition

Urease inhibitors primarily act by targeting the di-nickel active site of the enzyme. The two main classes of inhibitors discussed here, hydroxamic acids and phosphoramides, exhibit distinct interaction mechanisms.

Hydroxamic Acid Inhibition Pathway

Hydroxamic acids, such as Acetohydroxamic Acid (AHA), are competitive inhibitors that chelate the nickel ions in the urease active site. The hydroxamic acid group (-CONHOH) is crucial for this interaction.[6][9] The carbonyl oxygen and the hydroxylamine oxygen of the hydroxamic acid moiety coordinate with the two nickel ions, effectively blocking the binding of the natural substrate, urea.[6]

G cluster_urease Urease Active Site Ni1 Ni1 Inhibited_Complex Urease-AHA Complex (Inactive) Ni1->Inhibited_Complex Ni2 Ni2 Ni2->Inhibited_Complex AHA Acetohydroxamic Acid AHA->Ni1 Carbonyl O coordination AHA->Ni2 Hydroxylamine O coordination G cluster_urease Urease Active Site Urease_Enzyme Urease Hydrolysis Enzymatic Hydrolysis Urease_Enzyme->Hydrolysis Inhibited_Urease Urease-DAP Complex (Inactive) Urease_Enzyme->Inhibited_Urease NBPTO NBPTO (Phosphoramide) NBPTO->Urease_Enzyme Binds to active site NBPTO->Hydrolysis DAP Diamido Phosphoric Acid (Active Inhibitor) Hydrolysis->DAP DAP->Urease_Enzyme Strong tridentate binding G A Prepare Reagents: - Urease enzyme solution - Urea substrate solution - Inhibitor solutions (various concentrations) - Phosphate buffer (pH 7.0) B Incubate Enzyme and Inhibitor: Mix urease solution with inhibitor solution (or buffer for control). Pre-incubate for a defined period. A->B C Initiate Enzymatic Reaction: Add urea substrate to the enzyme-inhibitor mixture. Incubate at a controlled temperature (e.g., 37°C). B->C D Stop Reaction and Develop Color: Add phenol-hypochlorite reagent (Berthelot's reagent). This stops the reaction and initiates color development. C->D E Measure Absorbance: Incubate to allow for full color development. Measure absorbance at ~625-670 nm using a spectrophotometer. D->E F Calculate Inhibition: Determine the percentage of urease inhibition relative to the control. Calculate IC50 value from a dose-response curve. E->F

References

Flurofamide's Efficacy in Different Proteus Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flurofamide's efficacy against various Proteus species, juxtaposed with alternative antimicrobial agents. The focus is on its potent urease inhibitory activity, a key virulence factor in Proteus-associated infections, particularly in the context of urinary tract infections and the formation of urinary stones.

Executive Summary

This compound distinguishes itself not as a classical antibiotic that directly inhibits bacterial growth, but as a powerful urease inhibitor. This mechanism specifically targets a critical pathogenic process of Proteus species, the hydrolysis of urea, which leads to ammonia production, an increase in urinary pH, and the subsequent formation of struvite and carbonate apatite crystals. This guide presents quantitative data on this compound's urease inhibition and compares its potential therapeutic role with the direct antimicrobial activity of established antibiotics against Proteus.

Data Presentation: this compound vs. Conventional Antibiotics

Urease Inhibition by this compound in Proteus Species

This compound demonstrates potent inhibition of urease across several Proteus species. The concentration required to inhibit 50% of urease activity (I50) is a key measure of its efficacy.

Proteus SpeciesThis compound I50 (M)
P. mirabilis~1.0 x 10⁻⁸
P. vulgaris~8.0 x 10⁻⁹ - 1.0 x 10⁻⁸
P. rettgeri~8.0 x 10⁻⁹ - 1.0 x 10⁻⁸
P. morganiiRequires ~50-fold higher concentration

Data sourced from studies on the urease inhibitory activity of this compound.[1]

Antimicrobial Susceptibility of Proteus Species to Alternative Agents

The following table summarizes the susceptibility of Proteus species to a range of commonly prescribed antibiotics. This data, presented as the percentage of susceptible isolates, provides a benchmark for their direct antibacterial efficacy.

AntibioticProteus mirabilis (% Susceptible)Indole-Positive Proteus (e.g., P. vulgaris) (% Susceptible)
Amikacin99.1%High
Meropenem98.1%High
Imipenem96.2%High
Piperacillin-tazobactam87.7%Variable
Cefoperazone/sulbactam95.9%Variable
Ceftriaxone61.8%Often lower due to resistance
Levofloxacin57.7%Variable
Cefuroxime50.8%Often resistant
Trimethoprim-sulfamethoxazole33.8%Variable
Ampicillin10-20% resistance reportedOften resistant
NitrofurantoinInherently resistantInherently resistant
TetracyclineInherently resistantVariable

Susceptibility data is aggregated from multiple surveillance studies.[2][3][4] It is important to note that local resistance patterns may vary.

Mechanism of Action: A Tale of Two Strategies

This compound's primary mechanism is the inhibition of the urease enzyme, preventing the breakdown of urea. This disrupts the pathogenesis of infection-induced urinary stones and reduces the alkalinity of the urine, which is crucial for Proteus survival and virulence.[1]

In contrast, conventional antibiotics target essential bacterial processes such as cell wall synthesis (e.g., Meropenem, Piperacillin-tazobactam), protein synthesis (e.g., Amikacin), or DNA replication (e.g., Levofloxacin).

Visualizing the Pathways and Processes

Urease Production Signaling Pathway in Proteus mirabilis

The following diagram illustrates the urea-dependent signaling pathway that regulates urease production in Proteus mirabilis. The transcriptional regulator UreR plays a central role in activating the expression of urease genes in the presence of urea. This process is also dependent on the transport of nickel, an essential cofactor for urease activity.

Urease_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Urea_ext Urea Urea_transporter Urea Transporter Urea_ext->Urea_transporter Transport Urea_int Urea Urea_transporter->Urea_int Ynt_transporter Ynt Nickel Transporter Nickel Nickel (Ni²⁺) Ynt_transporter->Nickel Imports UreR_inactive Inactive UreR Urea_int->UreR_inactive Binds to Ammonia Ammonia (NH₃) Urea_int->Ammonia Hydrolysis CO2 Carbon Dioxide (CO₂) Urea_int->CO2 UreR_active Active UreR UreR_inactive->UreR_active Conformational Change ure_genes ure Genes (ureA, ureB, ureC, etc.) UreR_active->ure_genes Activates Transcription Urease_apoenzyme Urease Apoenzyme ure_genes->Urease_apoenzyme Translation Urease_holoenzyme Active Urease (Holoenzyme) Urease_apoenzyme->Urease_holoenzyme Incorporates Nickel

Caption: Urea-dependent activation of urease gene expression in Proteus mirabilis.

Experimental Workflow: Comparing Antimicrobial Efficacy

This workflow outlines the key steps in comparing the efficacy of a urease inhibitor like this compound with a standard antibiotic.

Antimicrobial_Efficacy_Workflow cluster_setup Experimental Setup cluster_testing Efficacy Testing cluster_analysis Data Analysis and Comparison start Isolate and Culture Proteus Species prep_this compound Prepare Serial Dilutions of this compound start->prep_this compound prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic urease_assay Quantitative Urease Inhibition Assay (IC50) prep_this compound->urease_assay mic_assay Broth Microdilution for MIC Determination prep_antibiotic->mic_assay analyze_ic50 Determine IC50 for this compound urease_assay->analyze_ic50 analyze_mic Determine MIC for Antibiotic mic_assay->analyze_mic compare Compare Efficacy: Urease Inhibition vs. Growth Inhibition analyze_ic50->compare analyze_mic->compare

Caption: Workflow for comparing urease inhibition and antimicrobial susceptibility.

Experimental Protocols

Quantitative Urease Inhibition Assay (IC50 Determination)

This protocol is adapted from standard methods for determining the inhibitory concentration of a compound against urease.

Objective: To determine the concentration of this compound required to inhibit 50% of urease activity (IC50) in a specific Proteus species.

Materials:

  • Pure culture of the target Proteus species

  • Urea broth or agar

  • Phosphate buffer (pH 6.8-7.0)

  • Phenol red indicator

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Suspension: Prepare a standardized suspension of the Proteus species from an overnight culture in a suitable broth.

  • Assay Preparation: In a 96-well plate, add a fixed volume of the bacterial suspension to each well.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Urea Addition: Add a standardized concentration of urea to all wells to initiate the urease reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm) to quantify the color change resulting from the pH increase due to ammonia production.

  • Calculation: Calculate the percentage of urease inhibition for each this compound concentration relative to the positive control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Objective: To determine the MIC of a conventional antibiotic against a specific Proteus species.

Materials:

  • Pure culture of the target Proteus species

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Antibiotic stock solution

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Antibiotic Dilution: Prepare two-fold serial dilutions of the antibiotic in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.

  • Inoculation: Inoculate each well containing the antibiotic dilution with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Conclusion

This compound presents a targeted therapeutic strategy against Proteus infections by inhibiting urease, a key virulence factor. This approach is fundamentally different from that of traditional antibiotics, which aim to directly kill the bacteria or inhibit their growth. For infections where stone formation and urine alkalinization are significant pathological features, this compound may offer a valuable adjunctive or alternative therapy. However, for systemic or severe infections, the use of conventional antibiotics with proven bactericidal activity, guided by susceptibility testing, remains the standard of care. Future research should explore the potential synergistic effects of combining this compound with traditional antibiotics to both inhibit virulence and eradicate the pathogen.

References

Flurofamide's Efficacy Against Gastric and Urinary Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antimicrobial research, the strategic targeting of bacterial virulence factors presents a promising alternative to traditional antibiotic mechanisms. This guide provides a comparative analysis of Flurofamide, a potent urease inhibitor, and its effects on key gastric and urinary pathogens. By focusing on the inhibition of urease, an enzyme critical for the survival and pathogenesis of several clinically relevant bacteria, this compound offers a targeted therapeutic approach. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and a comparative look at alternative treatments.

Introduction to this compound

This compound (N-[diaminophosphinyl]-4-fluorobenzamide) is a bacterial urease inhibitor.[1][2][3] Its mechanism of action centers on blocking the catalytic activity of urease, an enzyme that hydrolyzes urea into ammonia and carbon dioxide. This process is a key survival strategy for certain pathogens, allowing them to neutralize acidic environments, such as in the stomach, or to contribute to the pathology of urinary tract infections, for instance, by promoting the formation of infection-induced urinary stones.[2][3]

Mechanism of Action: Urease Inhibition

Urease-producing pathogens leverage the generation of ammonia to increase the local pH, thereby protecting themselves from acidic conditions or creating an environment conducive to their growth and persistence. This compound's targeted inhibition of this enzyme disrupts a critical virulence and survival pathway.

cluster_0 Bacterial Cell Urea Urea Urease Urease Enzyme Urea->Urease Hydrolysis Ammonia_CO2 Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia_CO2 Survival Pathogen Survival & Virulence Ammonia_CO2->Survival Increases pH This compound This compound This compound->Inhibition Inhibition->Urease Inhibition

Caption: Mechanism of this compound as a urease inhibitor.

Comparative Efficacy Against Gastric Pathogens

The primary urease-producing gastric pathogen of clinical significance is Helicobacter pylori. Its ability to survive the acidic environment of the stomach is directly linked to its potent urease activity.

This compound vs. Helicobacter pylori

Studies have shown that this compound effectively inhibits the urease activity of H. pylori. In vitro, it can block the ammonia release that protects the bacterium from acid, with an ED50 (half-maximal effective concentration) for urease inhibition of approximately 100 nM.[4] However, this compound's instability in acidic conditions has been noted as a potential limitation for its in vivo efficacy.[4] In animal models, while this compound treatment led to a significant reduction in bacterial load, it did not achieve complete eradication of H. mustelae (a related species used in studies), in contrast to an 80% eradication rate with a standard triple therapy regimen (amoxicillin, metronidazole, and bismuth subcitrate).[4]

Quantitative Comparison: Gastric Pathogens

The following table summarizes the available data on the in vitro activity of this compound and comparator agents against H. pylori.

CompoundTarget OrganismMetricValueReference(s)
This compound Helicobacter pyloriED50 (Urease Inhibition)~100 nM[4]
Acetohydroxamic Acid (AHA) Helicobacter pyloriMIC200 - 400 mg/L[1][2]
Amoxicillin Helicobacter pyloriMIC50 / MIC900.125 / 4 mg/L[5]
Clarithromycin Helicobacter pyloriMIC50 / MIC900.0312 / 64 mg/L[5]
Metronidazole Helicobacter pyloriMIC50 / MIC908 / 256 mg/L[5]

Note: ED50 for urease inhibition is not directly comparable to Minimum Inhibitory Concentration (MIC), which measures growth inhibition.

Comparative Efficacy Against Urinary Pathogens

Several urinary pathogens, most notably Proteus mirabilis and Ureaplasma species, produce urease. This contributes to the pathogenesis of urinary tract infections (UTIs), including the formation of struvite and carbonate-apatite stones and the development of hyperammonemia.[2][6]

This compound vs. Proteus mirabilis and Ureaplasma species

This compound has demonstrated significant potency against urease-producing urinary pathogens. It is reported to be approximately 1,000 times more potent than Acetohydroxamic Acid (AHA) as an inhibitor of urease in intact P. mirabilis cells.[2][3] This potent activity translates to effectiveness in in vivo models, where this compound was shown to retard the formation of urinary stones in rats infected with P. mirabilis.[2][3]

Against Ureaplasma species, this compound is a potent inhibitor of growth, with concentrations as low as 10 µM (2 µg/mL) preventing any growth of Ureaplasma urealyticum.[7] More recent studies have confirmed its broad-spectrum activity against clinical isolates of U. parvum and U. urealyticum, with a minimum urease inhibitory concentration of ≤ 2 µM for all isolates tested.[6][8][9] This has led to its investigation as a non-antibiotic treatment for Ureaplasma-induced hyperammonemia.[6][8][9]

Quantitative Comparison: Urinary Pathogens

The following table summarizes the in vitro activity of this compound and common antibiotics against key urinary pathogens.

CompoundTarget OrganismMetricValueReference(s)
This compound Ureaplasma spp.Minimum Urease Inhibitory Conc.≤ 2 µM[6][8][9]
This compound Ureaplasma urealyticumGrowth Inhibitory Conc.10 µM[7]
Ciprofloxacin Proteus mirabilisMIC Range2 - 16 µg/mL[10]
Ampicillin Proteus mirabilisSusceptibilityGenerally Susceptible[11]
Cephalosporins (3rd Gen) Proteus mirabilisSusceptibilityGenerally Susceptible[11]
Trimethoprim/Sulfamethoxazole Proteus mirabilisSusceptibilityGenerally Susceptible[11]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antimicrobial and inhibitory compounds. Below are summaries of key experimental protocols relevant to the data presented.

Urease Inhibition Assay

This assay quantifies the ability of a compound to inhibit urease activity, typically by measuring the rate of ammonia production.

cluster_workflow Urease Inhibition Assay Workflow prep Prepare Reagents: - Urease Enzyme - Urea Substrate - Test Compound (e.g., this compound) - Buffer mix Mix Enzyme, Buffer, and Test Compound in 96-well plate prep->mix incubate1 Pre-incubate mix->incubate1 add_urea Add Urea Substrate to initiate reaction incubate1->add_urea incubate2 Incubate at 37°C add_urea->incubate2 detect Add Detection Reagents (e.g., Indophenol method) incubate2->detect read Measure Absorbance (e.g., at 630 nm) detect->read calc Calculate % Inhibition read->calc

Caption: General workflow for an in vitro urease inhibition assay.

Protocol Details:

  • Reagent Preparation: A solution of purified urease enzyme (e.g., from Jack Bean or a bacterial source) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8-7.4). A stock solution of urea is also prepared. The test compound (this compound) is dissolved, typically in DMSO, and serially diluted.

  • Reaction Setup: In a 96-well microplate, the enzyme solution, buffer, and various concentrations of the test compound are added to the wells. Control wells contain the enzyme and buffer with DMSO but no inhibitor.

  • Reaction Initiation and Incubation: The reaction is started by adding the urea substrate to all wells. The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).

  • Detection of Ammonia: The amount of ammonia produced is quantified. A common method is the indophenol (Berthelot) reaction, where reagents are added that react with ammonia to produce a colored compound (indophenol blue).

  • Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 630-690 nm).

  • Calculation: The percentage of urease inhibition is calculated by comparing the absorbance in the wells with the test compound to the control wells without the inhibitor.

Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Broth Microdilution Method (for P. mirabilis and Ureaplasma spp.):

  • Media Preparation: A suitable liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for P. mirabilis) is prepared.

  • Inoculum Preparation: A standardized suspension of the test organism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (e.g., this compound or an antibiotic) is serially diluted in the broth medium in the wells of a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible bacterial growth.

Agar Dilution Method (Standard for H. pylori):

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar with 5% sheep blood) is prepared. The test compound is incorporated into the molten agar at various concentrations before pouring the plates.

  • Inoculum Preparation: A standardized suspension of H. pylori is prepared.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate containing different concentrations of the test compound.

  • Incubation: Plates are incubated under microaerobic conditions (low oxygen, high carbon dioxide) at 37°C for 3-5 days.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism on the agar plate.

Conclusion

This compound demonstrates potent, targeted activity against the urease enzyme, a critical virulence factor for gastric and urinary pathogens like H. pylori, P. mirabilis, and Ureaplasma species. While its efficacy as a standalone bactericidal agent against H. pylori may be limited by its acid instability, its profound inhibitory effect on urease suggests potential as part of a combination therapy. For urinary pathogens, this compound's high potency, particularly in comparison to older urease inhibitors like Acetohydroxamic Acid, and its ability to inhibit growth and prevent stone formation, underscore its promise as a non-antibiotic therapeutic strategy. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in managing infections caused by these urease-producing pathogens.

References

A Comparative Analysis of Flurofamide-Amoxicillin Combination Therapy for Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation Against Standard Treatment Regimens

In the landscape of Helicobacter pylori (H. pylori) eradication therapies, the quest for novel strategies with improved efficacy and tolerability is ongoing. This guide provides a comparative analysis of a potential treatment regimen, the combination of the urease inhibitor flurofamide with the antibiotic amoxicillin, against established therapeutic alternatives. While clinical data on the this compound-amoxicillin combination is limited to preclinical studies, this document serves to contextualize its theoretical advantages and compare its potential with current standard-of-care treatments based on available experimental data.

Introduction to this compound as a Urease Inhibitor

Helicobacter pylori has a remarkable ability to survive in the acidic environment of the stomach, largely due to its production of the enzyme urease. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, neutralizing gastric acid and allowing the bacterium to colonize the gastric mucosa.[1][2] this compound is a potent urease inhibitor that has been investigated for its potential to disrupt this crucial survival mechanism of H. pylori.[3][4] By inhibiting urease, this compound is hypothesized to render the bacterium more susceptible to the effects of antibiotics such as amoxicillin.

Preclinical studies in Mongolian gerbils have shown that this compound can significantly reduce H. pylori-induced gastritis and lower the rate of bacterial infection.[4] However, a study in ferrets using a combination of this compound and amoxicillin did not succeed in eradicating the infection, although a reduction in bacterial load was observed.[3] It is important to note that this compound's instability in acidic conditions may be a limiting factor in its therapeutic efficacy.[3]

Comparative Efficacy of Current H. pylori Eradication Therapies

The following tables summarize the efficacy and adverse event rates of several standard and emerging therapies for H. pylori eradication, providing a benchmark against which the potential of a this compound-amoxicillin combination can be assessed.

Table 1: Eradication Rates of Various H. pylori Treatment Regimens (Intention-to-Treat Analysis)
TherapyDurationEradication Rate (%)Key Findings
Vonoprazan-Amoxicillin Dual Therapy 14 days94.0%Superior eradication efficacy compared to quadruple therapy.[5][6]
Bismuth Quadruple Therapy 10-14 days87.0% - 90.7%A 10-day regimen may offer similar efficacy to a 14-day course with fewer side effects.[5][7][8]
Standard Triple Therapy (PPI + Clarithromycin + Amoxicillin) 7-14 days72.9% - 81.9%Efficacy is declining due to increasing clarithromycin resistance.[9][10]
Sequential Therapy 10 days84.7%Superior to 7-day standard triple therapy.[11]
Concomitant Therapy 7 days94.1%Higher eradication rate than 7-day triple therapy.[12]
High-Dose Dual Therapy (PPI + Amoxicillin) 14 days81.3% - 89.2%Effective rescue therapy with fewer adverse events than bismuth quadruple therapy.[13]
Levofloxacin-Based Triple Therapy Not specified83.8%High cure rate, particularly in Western countries.[14]
Table 2: Incidence of Adverse Events in Various H. pylori Treatment Regimens
TherapyIncidence of Adverse Events (%)Common Adverse Events
Vonoprazan-Amoxicillin Dual Therapy 19%Not specified
Bismuth Quadruple Therapy 53% - 55.5%Nausea, vomiting, bloating[9][15]
Standard Triple Therapy Not specifiedNot specified
High-Dose Dual Therapy (PPI + Amoxicillin) 11.1%Lower than bismuth quadruple therapy[13]

Experimental Protocols of Comparator Therapies

Detailed methodologies are crucial for the interpretation and comparison of clinical trial outcomes. Below are outlines of typical experimental protocols for key H. pylori eradication therapies.

Vonoprazan-Amoxicillin Dual Therapy
  • Study Design: A randomized controlled trial was conducted with H. pylori-infected patients.

  • Participants: Patients with confirmed H. pylori infection were enrolled.

  • Intervention:

    • Dual Therapy Group: Vonoprazan (20 mg twice daily) and amoxicillin (750 mg four times daily or 1000 mg three times daily) for 14 days.[16]

    • Quadruple Therapy Group (Control): Bismuth-based quadruple therapy.[5][6]

  • Primary Endpoints: H. pylori eradication rate (confirmed by urea breath test or stool antigen test at least 4 weeks after treatment completion) and incidence of adverse events.

  • Analysis: Intention-to-treat (ITT) and per-protocol (PP) analyses were performed.[5][6]

Bismuth-Containing Quadruple Therapy (BcQT)
  • Study Design: Systematic review and meta-analysis of randomized controlled trials.

  • Participants: Patients with H. pylori infection.

  • Intervention: A proton pump inhibitor (PPI) or a potassium-competitive acid blocker, bismuth, metronidazole, and tetracycline for 7, 10, or 14 days.[17]

  • Primary Endpoints: H. pylori eradication rates, incidence of adverse events, and patient compliance.

  • Analysis: Summary risk ratios (RRs) and 95% confidence intervals (CIs) were calculated.[17]

Standard Triple Therapy
  • Study Design: Randomized clinical trial.

  • Participants: Patients with confirmed H. pylori infection.

  • Intervention: A proton pump inhibitor (e.g., omeprazole 20 mg twice daily), clarithromycin (500 mg twice daily), and amoxicillin (1 g twice daily) for 7 to 14 days.[18]

  • Confirmation of Eradication: Stool antigen test performed one month after completion of treatment.[18]

Visualizing Mechanisms and Workflows

Proposed Mechanism of this compound-Amoxicillin Therapy

G cluster_0 cluster_1 H_pylori Helicobacter pylori Urease Urease Enzyme H_pylori->Urease produces Ammonia Ammonia (NH3) Urease->Ammonia hydrolyzes urea to Inhibition Urease Inhibition Urea Urea Urea->Urease substrate Gastric_Acid Gastric Acid (HCl) Neutralization Acid Neutralization Survival Bacterial Survival and Colonization Neutralization->Survival AmmoniaGastric_Acid AmmoniaGastric_Acid AmmoniaGastric_Acid->Neutralization This compound This compound This compound->Urease inhibits Amoxicillin Amoxicillin Amoxicillin->H_pylori targets Eradication H. pylori Eradication Amoxicillin->Eradication Increased_Susceptibility Increased Susceptibility to Amoxicillin Inhibition->Increased_Susceptibility leads to Increased_Susceptibility->Eradication

Caption: Proposed mechanism of action for this compound and amoxicillin combination therapy.

General Experimental Workflow for H. pylori Eradication Trials

G Patient_Screening Patient Screening and Recruitment (Confirmed H. pylori infection) Randomization Randomization Patient_Screening->Randomization Treatment_Group_A Treatment Group A (e.g., this compound + Amoxicillin) Randomization->Treatment_Group_A Arm 1 Treatment_Group_B Treatment Group B (Comparator Therapy) Randomization->Treatment_Group_B Arm 2 Treatment_Period Treatment Period (e.g., 14 days) Treatment_Group_A->Treatment_Period Treatment_Group_B->Treatment_Period Follow_Up Follow-Up Period (e.g., 4-6 weeks post-treatment) Treatment_Period->Follow_Up Adverse_Event_Monitoring Adverse Event Monitoring (Throughout the study) Treatment_Period->Adverse_Event_Monitoring Eradication_Assessment Assessment of H. pylori Eradication (Urea Breath Test or Stool Antigen Test) Follow_Up->Eradication_Assessment Follow_Up->Adverse_Event_Monitoring Data_Analysis Data Analysis (ITT and PP analyses) Eradication_Assessment->Data_Analysis Adverse_Event_Monitoring->Data_Analysis

Caption: A typical experimental workflow for a randomized controlled trial evaluating H. pylori eradication therapies.

Conclusion

In contrast, therapies such as vonoprazan-amoxicillin dual therapy and bismuth-containing quadruple therapy have demonstrated high eradication rates in clinical trials.[5][6][8] The rising antibiotic resistance, particularly to clarithromycin, underscores the need for alternative strategies, and urease inhibition remains a compelling target.[19] Future research should focus on developing more stable urease inhibitors and conducting well-designed clinical trials to evaluate their efficacy in combination with antibiotics for the eradication of H. pylori. For now, treatment decisions should be guided by current clinical evidence and local antibiotic resistance patterns.

References

Evaluating the Synergistic Potential of Flurofamide with Existing Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rising tide of antibiotic resistance necessitates novel therapeutic strategies, including the exploration of synergistic drug combinations. Flurofamide, a known urease inhibitor, has demonstrated efficacy in preventing and treating Ureaplasma-induced hyperammonemia.[1][2] While its primary mechanism of action is the inhibition of urease, its potential to act synergistically with existing antibiotics against a broader range of bacterial pathogens remains an under-investigated area. This guide provides a comprehensive overview of the current knowledge on this compound, discusses the theoretical potential for synergistic interactions based on related compounds, and presents detailed experimental protocols to facilitate future research in this critical domain.

Disclaimer: There is currently a lack of direct published evidence demonstrating the synergistic effect of this compound with conventional antibiotics against common bacterial pathogens beyond its established activity against Ureaplasma species. This document aims to bridge this knowledge gap by providing a framework for evaluating such potential synergies.

This compound: Current Understanding and Rationale for Synergy Evaluation

This compound's established role is in the inhibition of urease, an enzyme crucial for the survival of certain bacteria, such as Ureaplasma, in acidic environments.[1][3] By neutralizing gastric acid through ammonia production, urease allows these pathogens to colonize and persist.[4] this compound has been shown to inhibit the growth of Ureaplasma urealyticum at low concentrations.[3]

The hypothesis for this compound's potential synergy with antibiotics stems from the broader class of urease inhibitors. Studies on other urease inhibitors, such as hydroxamic acids, have revealed both synergistic and antagonistic interactions with different classes of antibiotics against Proteus strains. For instance, a synergistic effect was observed with kanamycin and colistin, while an antagonistic effect was noted with ampicillin.[5] This suggests that the nature of the interaction is highly specific to the combination of the urease inhibitor and the antibiotic.

Furthermore, some existing antibiotics, including certain fluoroquinolones and cephalosporins, have been found to possess inherent urease inhibitory activity, hinting at a potential for enhanced efficacy when combined with a dedicated urease inhibitor like this compound.[6]

Potential Signaling Pathways for Synergistic Action

The synergistic effect of a urease inhibitor like this compound with an antibiotic could be mediated through several mechanisms. One hypothetical pathway involves the alteration of the local microenvironment. By inhibiting urease, this compound would prevent the production of ammonia, thereby maintaining a lower pH. This acidic environment could, in turn, enhance the activity of certain antibiotics that are more effective at a lower pH.

Synergy_Pathway cluster_bacterium Bacterial Cell This compound This compound Urease Urease This compound->Urease Inhibits Ammonia Ammonia Urease->Ammonia Converts Urea to Urea Urea LowpH Lower pH Environment Ammonia->LowpH Prevents increase in pH Antibiotic Antibiotic Target Antibiotic Target (e.g., Cell Wall, Ribosome) Antibiotic->Target Binds to BacterialDeath Bacterial Death Target->BacterialDeath Leads to Inhibition Inhibition EnhancedActivity Enhanced Activity LowpH->Antibiotic Potentiates

Caption: Hypothetical pathway of this compound's synergistic action.

Comparative Data on this compound

To date, quantitative data on this compound primarily focuses on its inhibitory effects on Ureaplasma species. The following table summarizes the available data.

OrganismAssayThis compound ConcentrationObserved EffectReference
Ureaplasma urealyticumGrowth Inhibition10 µM (2 µg/mL)Prevention of growth[3]
Ureaplasma respiratory isolatesUrease Inhibition≤2 µMInhibition of ammonia production[1]
U. parvum (in vivo mouse model)Prophylactic Treatment6 mg/kgSignificantly lower blood ammonia levels[1]
U. parvum (in vivo mouse model)Therapeutic Treatment6 mg/kgSignificant decrease in blood ammonia levels[1]

Experimental Protocols for Evaluating Synergy

To systematically evaluate the potential synergistic effects of this compound with existing antibiotics, standardized in vitro methods are essential. The following are detailed protocols for the checkerboard and time-kill assays.

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction (synergistic, additive, indifferent, or antagonistic).

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • This compound stock solution

  • Antibiotic stock solution

  • Microplate reader

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the antibiotic horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of this compound vertically down the microtiter plate.

    • The final volume in each well should be 50 µL, containing a combination of both agents at different concentrations.

    • Include wells with each agent alone and a growth control well with no antimicrobial agents.

  • Inoculation:

    • Prepare a bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

    • Add 50 µL of the bacterial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each agent: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.

    • Calculate the FIC index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpretation of FICI:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism

Checkerboard_Workflow start Start prep_plates Prepare 96-well plates with serial dilutions of this compound (vertical) and Antibiotic (horizontal) start->prep_plates inoculate Inoculate plates with bacterial suspension (~5x10^5 CFU/mL) prep_plates->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC of each agent alone and in combination incubate->read_mic calc_fic Calculate FIC Index (FICI) read_mic->calc_fic interpret Interpret FICI (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Caption: Workflow for the Checkerboard Assay.

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Objective: To assess the rate of bacterial killing by an antimicrobial combination compared to the individual agents.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • This compound and antibiotic at desired concentrations (e.g., sub-MIC, MIC)

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating

  • Agar plates

Procedure:

  • Preparation of Cultures:

    • Prepare tubes or flasks containing:

      • Growth control (no drug)

      • This compound alone

      • Antibiotic alone

      • This compound + Antibiotic combination

    • Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots and plate onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpretation:

      • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

      • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

      • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time_Kill_Workflow start Start prep_cultures Prepare bacterial cultures with: - Growth Control - this compound alone - Antibiotic alone - this compound + Antibiotic start->prep_cultures incubate_sample Incubate cultures and collect samples at 0, 2, 4, 8, 24 hours prep_cultures->incubate_sample plate_count Perform serial dilutions and plate for viable cell counts (CFU/mL) incubate_sample->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data interpret Interpret results based on change in log10 CFU/mL plot_data->interpret end End interpret->end

Caption: Workflow for the Time-Kill Assay.

Future Directions and Conclusion

The exploration of synergistic interactions between this compound and existing antibiotics presents a promising, yet uncharted, area of research. While direct evidence is currently lacking, the known mechanism of this compound and the observed interactions of other urease inhibitors provide a strong rationale for systematic investigation.

Future research should focus on:

  • Broad-Spectrum Screening: Conducting checkerboard assays with this compound against a wide range of clinically relevant bacteria in combination with various classes of antibiotics.

  • Mechanistic Studies: Investigating the underlying mechanisms of any observed synergistic or antagonistic interactions.

  • In Vivo Validation: Progressing promising in vitro findings to appropriate animal models of infection to assess in vivo efficacy and safety.

By following the detailed experimental protocols outlined in this guide, researchers can effectively evaluate the synergistic potential of this compound, potentially unlocking new combination therapies to combat the growing threat of antibiotic resistance.

References

Flurofamide: A Cross-Species Comparative Guide to its Urease Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flurofamide, a potent urease inhibitor, has demonstrated significant efficacy against a variety of urease-producing microorganisms. This guide provides a comparative analysis of this compound's inhibitory activity across different species, supported by experimental data, to inform research and development in therapeutics targeting urease-dependent pathologies.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound against urease varies across different microbial species. The following table summarizes key quantitative data from in vitro studies. It is important to note that the reported metrics of inhibition (ED50, Ki, MIC) are not directly comparable but provide a valuable overview of this compound's efficacy.

SpeciesStrain(s)Type of Inhibition DataValueReference(s)
Helicobacter pyloriNot specified50% Effective Dose (ED50)~100 nM[1]
Staphylococcus saprophyticusATCC 15305Inhibition Constant (Ki)0.553 µM (0.000553 mmol/L)[2]
Ureaplasma parvumATCC-27815, IDRL-11887, IDRL-10774, IDRL-11264Minimum Urease Inhibitory Concentration≤2 µM[3]
Ureaplasma urealyticumClinical IsolatesMinimum Urease Inhibitory Concentration≤2 µM[3]
Ureaplasma urealyticumNot specifiedMinimum Inhibitory Concentration (Growth)10 µM[4]
Proteus mirabilisNot specified50% Inhibition of Ureolysis8 - 10 nM[5]
Proteus species (except P. morganii)Not specified~50% Inhibition of Ureolysis8 - 10 nM[5]

Note: this compound is reported to be approximately 1,000 times more potent than acetohydroxamic acid as an inhibitor of urease in intact Proteus mirabilis cells[5].

Urease-Dependent Pathogenesis and Inhibition

Urease is a key virulence factor for many pathogenic bacteria. Its enzymatic activity, the hydrolysis of urea to ammonia and carbon dioxide, has significant pathophysiological consequences. The following diagram illustrates the general pathway of urease-dependent pathogenesis and the point of intervention for this compound.

G cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment cluster_pathology Pathophysiological Effects Urea Urea Urease Urease Urea->Urease Hydrolysis Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 pH_Increase Increase in local pH Ammonia->pH_Increase Tissue_Damage Host Tissue Damage pH_Increase->Tissue_Damage Stone_Formation Struvite Stone Formation (in urinary tract) pH_Increase->Stone_Formation This compound This compound This compound->Urease Inhibition

Urease-Dependent Pathogenesis and this compound's Mechanism of Action.

Experimental Protocols

The determination of urease inhibitory activity is crucial for the evaluation of compounds like this compound. The following section outlines a generalized protocol for an in vitro urease inhibition assay.

General Workflow for Determining Urease Inhibition (IC50)

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare stock solutions: - Urease enzyme - Urea (substrate) - this compound (inhibitor) - Buffer (e.g., phosphate or HEPES) B Prepare reaction mixtures in a 96-well plate: - Buffer - Urease solution - Varying concentrations of this compound A->B C Pre-incubate the enzyme and inhibitor B->C D Initiate the reaction by adding urea solution C->D E Incubate at a controlled temperature (e.g., 37°C) D->E F Stop the reaction and measure ammonia production (e.g., Berthelot's method, measuring absorbance at ~630 nm) E->F G Calculate the percentage of urease inhibition for each this compound concentration F->G H Plot percentage inhibition vs. log(inhibitor concentration) and determine the IC50 value using non-linear regression G->H

Generalized workflow for determining the IC50 of a urease inhibitor.
Detailed Methodology for Urease Inhibition Assay

  • Reagent Preparation:

    • Urease Solution: Prepare a stock solution of purified urease (e.g., from Jack bean or a specific bacterial source) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0, containing 2 mM EDTA).

    • Substrate Solution: Prepare a stock solution of urea in the same buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), and then further dilute in the assay buffer.

    • Ammonia Detection Reagents (Berthelot's Method):

      • Reagent A: Phenol and sodium nitroprusside solution.

      • Reagent B: Sodium hypochlorite and sodium hydroxide solution.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Urease solution.

      • Varying concentrations of this compound solution (or vehicle control).

      • Assay buffer to a consistent pre-substrate addition volume.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the urea solution to each well.

    • Incubate the plate at the controlled temperature for a specific duration (e.g., 30 minutes).

  • Ammonia Quantification:

    • Stop the reaction by adding Reagent A to each well.

    • Add Reagent B to each well.

    • Incubate the plate at room temperature or a controlled temperature for a defined period (e.g., 30 minutes) to allow for color development.

    • Measure the absorbance of each well at a wavelength between 625 and 670 nm using a microplate reader.

  • Data Analysis:

    • The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

This guide provides a foundational overview of this compound's cross-species inhibitory activity against urease. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further insights into the therapeutic potential of this compound.

References

Validating Flurofamide's Urease-Inhibiting Mechanism of Action Through Genetic Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flurofamide's performance with alternative urease inhibitors, supported by experimental data. A central focus is the validation of its mechanism of action through the use of genetic mutants, a cornerstone of modern drug development.

This compound is a potent and specific inhibitor of bacterial urease, an enzyme crucial for the survival and pathogenesis of several clinically relevant bacteria, including Ureaplasma species and Helicobacter pylori. By inhibiting urease, this compound prevents the hydrolysis of urea into ammonia, a reaction that provides a nitrogen source for the bacteria, generates ATP, and neutralizes acidic environments, thereby enabling their colonization and persistence.

Comparison with Alternative Urease Inhibitors

This compound's primary competitor in the realm of urease inhibitors is Acetohydroxamic acid (AHA). While both compounds target the same enzyme, their potency and modes of action differ significantly.

FeatureThis compoundAcetohydroxamic Acid (AHA)
Mechanism of Action Potent, irreversible inhibitor of urease.Competitive inhibitor of urease, binding to the nickel ions in the active site.
Potency Significantly more potent than AHA. As little as 10 microM (2 micrograms/ml) of this compound can prevent the growth of Ureaplasma urealyticum.[1] this compound is reported to be 1,000 times more active than acetohydroxamic acid.[1]Less potent than this compound. Inhibits urease of intact rumen microbes by 50% at a concentration of 6 X 10(-5) M.[2]
Specificity Specific inhibitor of urease-producing organisms; does not inhibit the growth of non-urease producing mycoplasmas.[3]Also a urease inhibitor, but its lower potency may necessitate higher concentrations, potentially leading to off-target effects.
In Vivo Efficacy Effectively reduces ammonia levels and bacterial load in animal models of Ureaplasma infection.[4] A dose of 6 mg/kg in mice significantly lowered blood ammonia levels.[4]Has been used to treat urinary tract infections caused by urease-producing bacteria.

Validation of Mechanism of Action Using Genetic Mutants

The most direct method to validate the mechanism of action of a targeted inhibitor is to demonstrate its lack of efficacy against a mutant organism that does not express the target enzyme. While a direct study on a urease-deficient Ureaplasma mutant treated with this compound is not available in the reviewed literature, strong evidence from studies on Helicobacter pylori mutants provides a compelling validation of this compound's urease-specific action.

Evidence from Helicobacter pylori Urease Mutants

Studies on H. pylori have successfully created urease-negative mutants. These mutants are avirulent and unable to survive in acidic conditions, confirming the essential role of urease in the bacterium's pathogenesis. One study explicitly utilized this compound to differentiate between the functions of cytoplasmic and surface-exposed urease in H. pylori, demonstrating the inhibitor's utility in probing the enzyme's role. The inability of urease-negative H. pylori to colonize the gastric mucosa, a phenotype mimicked by the chemical inhibition of urease by compounds like this compound in wild-type bacteria, provides strong indirect evidence for this compound's specific mechanism of action.

The Case for Ureaplasma Species

Methodologies for creating such mutants in Ureaplasma exist, such as transposon mutagenesis, which has been successfully applied to Ureaplasma parvum.[5][6] The creation and testing of a urease-deficient Ureaplasma mutant with this compound would provide the ultimate validation of its mechanism of action in this organism.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Flurofamide_Mechanism_of_Action Urea Urea Urease Urease Enzyme (e.g., in Ureaplasma, H. pylori) Urea->Urease Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia ATP ATP Generation (in Ureaplasma) Ammonia->ATP pH_Neutralization pH Neutralization (in acidic environments) Ammonia->pH_Neutralization Bacterial_Survival Bacterial Survival & Pathogenesis ATP->Bacterial_Survival pH_Neutralization->Bacterial_Survival This compound This compound This compound->Urease Inhibits

Caption: Mechanism of action of this compound as a urease inhibitor.

Genetic_Validation_Workflow cluster_wildtype Wild-Type Bacterium (Urease-Positive) cluster_mutant Genetic Mutant (Urease-Negative) WT_Bacterium Wild-Type Bacterium WT_this compound Treat with this compound WT_Bacterium->WT_this compound WT_Result Inhibition of Growth & Urease Activity WT_this compound->WT_Result Conclusion Conclusion: This compound's action is specifically mediated through urease inhibition. WT_Result->Conclusion Mutant_Bacterium Urease-Negative Mutant Mutant_this compound Treat with this compound Mutant_Bacterium->Mutant_this compound Mutant_Result No Inhibition of Growth Mutant_this compound->Mutant_Result Mutant_Result->Conclusion

Caption: Logical workflow for validating this compound's mechanism of action using a urease-negative mutant.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of Urease Inhibitors

This protocol is adapted from standard broth microdilution methods to determine the lowest concentration of a urease inhibitor that prevents visible growth of a urease-producing bacterium.

Materials:

  • 96-well microtiter plates

  • Appropriate broth medium for the test organism (e.g., 10B broth for Ureaplasma)

  • Bacterial culture in logarithmic growth phase

  • Stock solutions of this compound and Acetohydroxamic acid

  • Incubator with appropriate atmospheric conditions (e.g., microaerophilic for H. pylori)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of the urease inhibitors (e.g., this compound, AHA) in the broth medium directly in the 96-well plates. A typical concentration range to test for this compound would be 0.1 to 100 µM.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (bacteria without inhibitor) and a negative control well (broth without bacteria).

  • Incubate the plates at the optimal temperature and atmospheric conditions for the test organism for 24-48 hours.

  • The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible growth, as assessed visually or by measuring the optical density at 600 nm.

Urease Activity Assay in Bacterial Lysates

This protocol measures the amount of ammonia produced by the urease enzyme in bacterial cell lysates and the inhibitory effect of compounds like this compound.

Materials:

  • Bacterial cell pellets

  • Lysis buffer (e.g., 20 mM sodium phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM DTT)

  • Urea solution (e.g., 1 M in water)

  • Phenol-hypochlorite reagent (for ammonia detection)

  • Stock solutions of this compound and AHA

  • Spectrophotometer

Procedure:

  • Resuspend the bacterial cell pellet in lysis buffer and lyse the cells by sonication or enzymatic digestion.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the urease enzyme.

  • In a 96-well plate, add the cell lysate to wells containing various concentrations of the urease inhibitors (this compound, AHA) or a vehicle control.

  • Pre-incubate the lysate with the inhibitors for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the urea solution to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of ammonia produced using the phenol-hypochlorite method, which forms a colored product that can be quantified spectrophotometrically at a wavelength of approximately 630 nm.

  • Calculate the percentage of urease inhibition for each inhibitor concentration relative to the vehicle control.

In Vivo Efficacy Testing in a Mouse Model of Ureaplasma Infection

This protocol describes a general approach to evaluate the in vivo efficacy of this compound in a mouse model of hyperammonemia induced by Ureaplasma infection.[4]

Materials:

  • Female C3H/HeN mice (or other suitable strain)

  • Ureaplasma parvum culture

  • This compound solution for injection (e.g., in saline)

  • Anesthetic

  • Blood collection supplies

  • Ammonia assay kit

Procedure:

  • Prophylactic Model:

    • Administer this compound (e.g., 6 mg/kg) or a vehicle control via intraperitoneal injection to the mice one hour prior to infection.[4]

    • Infect the mice with a lethal dose of U. parvum via an appropriate route (e.g., intravenous or intraperitoneal).

    • Monitor the mice for signs of hyperammonemia and survival over a defined period.

    • At a specific time point (e.g., 24 hours post-infection), collect blood samples to measure blood ammonia levels.[4]

  • Therapeutic Model:

    • Infect the mice with U. parvum.

    • At a predetermined time post-infection (e.g., when hyperammonemia is established), administer this compound or a vehicle control.

    • Monitor blood ammonia levels and survival rates post-treatment.

Data Analysis:

  • Compare the survival curves between the this compound-treated and control groups using Kaplan-Meier analysis.

  • Compare the blood ammonia levels between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

This comprehensive guide illustrates the robust evidence supporting this compound's mechanism of action as a potent and specific urease inhibitor. The validation through genetic mutant studies in related bacteria, combined with its clear efficacy against Ureaplasma, underscores its potential as a valuable therapeutic agent.

References

Flurofamide: Unraveling the Efficacy of a Urease Inhibitor with Potential Antiandrogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, publicly available data quantifying the direct in vitro and in vivo antiandrogenic efficacy of Flurofamide in the context of prostate cancer remains elusive. While the broader class of non-steroidal antiandrogens, such as flutamide and bicalutamide, have well-documented anti-proliferative and tumor-regressive effects, specific metrics like IC50 values in prostate cancer cell lines and tumor growth inhibition data from xenograft models for this compound are not readily found in the scientific literature.

This compound has been primarily characterized as a urease inhibitor. This distinct mechanism of action sets it apart from traditional antiandrogens that directly target the androgen receptor (AR). Urease inhibitors are being explored for their therapeutic potential in various conditions, but their specific role and efficacy in prostate cancer through an antiandrogenic mechanism have not been established in published research.

This guide, therefore, serves to outline the standard experimental methodologies used to evaluate the in vitro and in vivo efficacy of potential antiandrogenic compounds, providing a framework for how this compound could be assessed. This will be juxtaposed with the known mechanisms and data for established antiandrogens to provide a comparative context for researchers, scientists, and drug development professionals.

In Vitro Efficacy Assessment: Probing the Molecular and Cellular Impact

The initial evaluation of a potential antiandrogen like this compound involves a series of in vitro assays to determine its interaction with the androgen receptor and its effect on prostate cancer cell proliferation.

Table 1: In Vitro Efficacy Metrics for Antiandrogenic Compounds (Hypothetical Data for this compound)

Assay TypeCell LineParameterThis compoundFlutamide (Active Metabolite)Bicalutamide
AR Competitive Binding Rat Prostate CytosolKi (nM)Data Not Available~25~150
Cell Proliferation LNCaP (Androgen-Sensitive)IC50 (µM)Data Not Available~1~0.5
Cell Proliferation VCaP (Androgen-Sensitive)IC50 (µM)Data Not AvailableData VariableData Variable

Note: Data for Flutamide and Bicalutamide are representative values from published literature and may vary depending on experimental conditions.

Experimental Protocols: In Vitro Assays

1. Androgen Receptor (AR) Competitive Binding Assay:

  • Objective: To determine the binding affinity of the test compound to the androgen receptor.

  • Methodology:

    • Prepare cytosol extract from androgen target tissues (e.g., rat prostate) containing the androgen receptor.

    • Incubate the cytosol with a radiolabeled androgen (e.g., [³H]R1881) and varying concentrations of the test compound (this compound).

    • After incubation, separate the bound from the unbound radioligand using a method like hydroxylapatite precipitation or dextran-coated charcoal.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.

2. Prostate Cancer Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay):

  • Objective: To assess the effect of the test compound on the proliferation of androgen-sensitive prostate cancer cells.

  • Methodology:

    • Seed androgen-sensitive prostate cancer cells (e.g., LNCaP or VCaP) in 96-well plates and allow them to adhere.

    • Expose the cells to varying concentrations of the test compound (this compound) in the presence of a stimulating androgen (e.g., dihydrotestosterone - DHT).

    • Incubate the cells for a defined period (e.g., 72 hours).

    • Add a viability reagent (e.g., MTT or CellTiter-Glo®) to the wells.

    • Measure the absorbance or luminescence, which correlates with the number of viable cells.

    • Determine the concentration of the test compound that inhibits cell proliferation by 50% (IC50).

In Vivo Efficacy Assessment: Evaluating a Compound's Performance in a Living System

Following promising in vitro results, the efficacy of a potential antiandrogen is evaluated in animal models, typically using prostate cancer xenografts.

Table 2: In Vivo Efficacy Metrics for Antiandrogenic Compounds (Hypothetical Data for this compound)

Animal ModelTumor TypeTreatmentTumor Growth Inhibition (%)Survival Benefit
Nude MiceLNCaP XenograftThis compoundData Not AvailableData Not Available
Nude MiceLNCaP XenograftFlutamideSignificantModerate
Nude MiceVCaP XenograftBicalutamideSignificantSignificant

Note: Outcomes for Flutamide and Bicalutamide are generalized from published studies and can vary based on the model and dosing regimen.

Experimental Protocol: Prostate Cancer Xenograft Model
  • Objective: To evaluate the anti-tumor activity of the test compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human prostate cancer cells (e.g., LNCaP or VCaP).

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The treatment group receives the test compound (this compound) via a clinically relevant route of administration (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • The study continues for a defined period, or until tumors in the control group reach a predetermined size.

    • At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

    • In some studies, a survival analysis is performed, where the time to reach a specific tumor volume or the overall survival of the animals is monitored.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation This compound This compound (Hypothetical) This compound->AR Hypothetical Inhibition ARE Androgen Response Element (ARE) Gene_Expression Target Gene Expression ARE->Gene_Expression Activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation AR_dimer->ARE Binds

Caption: Hypothetical mechanism of this compound on the Androgen Receptor signaling pathway.

In_Vitro_Efficacy_Workflow cluster_binding AR Binding Assay cluster_proliferation Cell Proliferation Assay AR_Prep Prepare AR Source Incubation Incubate with Radioligand & this compound AR_Prep->Incubation Separation Separate Bound/ Unbound Ligand Incubation->Separation Measurement Measure Radioactivity Separation->Measurement Ki_Calc Calculate Ki Measurement->Ki_Calc Cell_Seeding Seed Prostate Cancer Cells Treatment Treat with This compound & DHT Cell_Seeding->Treatment Incubation_Cells Incubate Treatment->Incubation_Cells Viability_Assay Perform Viability Assay Incubation_Cells->Viability_Assay IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc

Caption: Workflow for determining the in vitro efficacy of this compound.

In_Vivo_Efficacy_Workflow start Inoculate Mice with Prostate Cancer Cells tumor_growth Allow Tumors to Establish start->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment Treatment Group randomization->treatment Control Group monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Analyze Data: - Tumor Growth Inhibition - Survival Analysis endpoint->analysis

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Conclusion

While this compound's primary characterization is that of a urease inhibitor, its structural features may warrant investigation into potential antiandrogenic activities. The experimental frameworks detailed in this guide provide a comprehensive roadmap for elucidating the in vitro and in vivo efficacy of this compound or any novel compound in the context of prostate cancer. The generation of robust, quantitative data from such studies is essential for the scientific community to objectively evaluate its therapeutic potential and to guide future drug development efforts in the fight against prostate cancer. Without such specific data for this compound, any comparison to established antiandrogens remains speculative.

Benchmarking Flurofamide: A Comparative Guide to Novel Urease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flurofamide's performance against a range of novel urease inhibitors. Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Ureaplasma urealyticum. Its inhibition is a key therapeutic strategy for managing infections and associated pathologies. This document summarizes quantitative inhibitory data, details experimental protocols, and visualizes key pathways and workflows to support research and development in this critical area.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, standard reference inhibitors (Acetohydroxamic acid and Thiourea), and a selection of recently developed novel urease inhibitors. Lower IC50 values indicate greater potency.

Inhibitor ClassCompoundTarget UreaseIC50 (µM)Reference
Phosphoramide This compound Ureaplasma urealyticum~10 [1]
This compound Helicobacter pylori~0.1 (ED50) [2]
Hydroxamic Acid (Standard) Acetohydroxamic AcidJack Bean42[3]
Acetohydroxamic AcidProteus mirabilis>1000 (approx.)[4]
Thiourea (Standard) ThioureaJack Bean21.2 - 22.8[5]
Benzimidazole Derivatives Compound 8eJack Bean3.36[6]
Compound 8gJack Bean5.85[7]
Flavonoid Derivatives Epigallocatechin gallateH. pylori2.2[8]
CatechinH. pylori9.8[8]
Thiourea Derivatives N-(4-Chlorophenylaceto)urea (b19)H. pylori0.16[9]
Tryptamine Derivative 14Jack Bean11.4
Quinolone-Thiourea Hybrids Compound 5cHuman1.83[5]
Phosphoramide Derivatives PAD 6kJack Bean0.002[10]

Experimental Protocols

A detailed methodology for a standard in vitro urease inhibition assay using the Berthelot (indophenol) method is provided below. This colorimetric assay quantifies the ammonia produced from the enzymatic hydrolysis of urea.

Materials and Reagents:

  • Urease Enzyme: Jack bean urease (or other specified source)

  • Substrate: Urea solution (e.g., 100 mM)

  • Buffer: Phosphate buffer (e.g., 3 mM, pH 7.4)

  • Test Compounds: this compound and novel inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water.

  • Alkali Reagent: 0.5% (w/v) sodium hydroxide and 0.1% sodium hypochlorite in deionized water.

  • Positive Control: A known urease inhibitor (e.g., Thiourea)

  • Negative Control: Solvent (e.g., DMSO) without inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reaction Mixture: In a 96-well plate, add 25 µL of urease enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of various concentrations of the test compounds (dissolved in DMSO) to the respective wells. For the negative control, add 10 µL of DMSO. For the positive control, add 10 µL of a standard inhibitor solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation of Enzymatic Reaction: Add 50 µL of urea solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 50 minutes.

  • Color Development: Stop the reaction and initiate color development by adding 45 µL of the phenol reagent followed by 70 µL of the alkali reagent to each well.

  • Final Incubation: Incubate the plate at 37°C for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 630 nm using a microplate reader.

  • Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100

  • IC50 Determination: The IC50 value, the concentration of inhibitor required to inhibit 50% of the urease activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Urease plays a significant role in the pathogenesis of Helicobacter pylori by neutralizing gastric acid, which is crucial for its survival and colonization.[2] Furthermore, urease can trigger host cellular signaling pathways, contributing to inflammation and disease progression. The following diagram illustrates a simplified signaling pathway activated by H. pylori urease.

urease_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular H_pylori Helicobacter pylori Urease Urease H_pylori->Urease releases TLR2 Toll-like Receptor 2 (TLR2) Urease->TLR2 activates PI3K PI3K TLR2->PI3K activates NF_kB NF-κB TLR2->NF_kB activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Inflammatory_Response Inflammatory Response (e.g., IL-8 production) mTOR->Inflammatory_Response leads to NF_kB->Inflammatory_Response leads to

Caption: H. pylori urease-mediated inflammatory signaling pathway.

In the context of Ureaplasma urealyticum, urease is a primary virulence factor, primarily through the production of ammonia, which can lead to cytotoxic effects and inflammation. The interaction of Ureaplasma with host cells can also trigger inflammatory responses through pathways involving Toll-like receptors.

ureaplasma_pathway Ureaplasma Ureaplasma urealyticum Urease Urease Ureaplasma->Urease produces TLR2_activation TLR2 Activation Ureaplasma->TLR2_activation activates Urea Urea Urea->Urease substrate Ammonia Ammonia (NH3) Urease->Ammonia hydrolyzes to Cytotoxicity Host Cell Cytotoxicity Ammonia->Cytotoxicity causes Inflammation Inflammation Ammonia->Inflammation contributes to TLR2_activation->Inflammation leads to

Caption: Pathogenic mechanism of Ureaplasma urealyticum urease.

Experimental Workflow

The following diagram outlines a typical workflow for screening and evaluating the performance of urease inhibitors.

experimental_workflow Start Start: Compound Library Compound_Prep Compound Preparation (Dilution Series) Start->Compound_Prep Assay_Setup Urease Inhibition Assay Setup (96-well plate) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Absorbance Measurement (630 nm) Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis Hit_Identification Hit Identification & Lead Optimization Data_Analysis->Hit_Identification End End: Potent Inhibitors Hit_Identification->End

Caption: In vitro screening workflow for urease inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Flurofamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Flurofamide, a urease inhibitor used in research. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Essential First Step: Consult Your Institutional and Local Guidelines

Before proceeding with any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations. The information provided here is a general guide and may need to be adapted to meet specific regulatory requirements.

Chemical Profile of this compound

A clear understanding of the chemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₇H₉FN₃O₂P
Molecular Weight 217.14 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Recommended to be stored at -20°C as a powder and -80°C in solvent.

Step-by-Step Disposal Procedure for this compound

The following step-by-step procedure outlines the recommended process for the disposal of this compound and its solutions.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment to prevent skin and eye exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Given that this compound is often dissolved in DMSO, which can facilitate skin absorption of solutes, selecting appropriate gloves is critical.

  • Protective Clothing: A standard laboratory coat should be worn.

Waste Identification and Segregation

Properly identifying and segregating chemical waste is a critical step in the disposal process.

  • Treat as Hazardous Waste: In the absence of specific institutional guidance stating otherwise, this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.

  • Solid vs. Liquid Waste:

    • Solid this compound: Unused or expired solid this compound powder should be disposed of in its original container or a clearly labeled, sealed container for solid chemical waste.

    • This compound Solutions: Solutions of this compound, typically in DMSO, should be collected in a designated, leak-proof container for flammable or organic solvent waste. Do not pour this compound solutions down the drain.

Waste Collection and Storage

Proper collection and temporary storage of this compound waste within the laboratory are crucial to maintaining a safe environment.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." If it is in a solution, the solvent (e.g., DMSO) and approximate concentration should also be indicated.

  • Secure Storage: Waste containers should be kept tightly sealed and stored in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials. Ensure the storage area has secondary containment to capture any potential leaks.

Disposal of Contaminated Materials

Any materials that come into contact with this compound should be considered contaminated and disposed of accordingly.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for chemical contamination.

  • Labware and PPE: Contaminated labware (e.g., pipette tips, tubes) and disposable PPE (e.g., gloves) should be collected in a designated, lined container for solid hazardous waste.

Final Disposal

The final disposal of this compound waste must be handled by trained professionals.

  • Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and regulatory agencies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Flurofamide_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe assess Assess Waste Type ppe->assess solid_waste Solid this compound Powder assess->solid_waste Solid liquid_waste This compound Solution (e.g., in DMSO) assess->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Tips, etc.) assess->contaminated_materials Contaminated Materials collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous (Solvent) Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Solid Hazardous Waste Container contaminated_materials->collect_contaminated store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_contaminated->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Essential Safety and Logistics for Handling Flurofamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A Comprehensive Guide for Laboratory Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Flurofamide. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various procedures involving this compound. All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

Operation Required PPE Chemical Resistance Category
Weighing and Dispensing (Solid) Nitrile gloves (double-gloving recommended), Lab coat, Safety goggles with side shieldsCategory A
Solution Preparation & Handling Nitrile gloves, Lab coat, Chemical safety goggles, Face shield (if splashing is possible)Category A
Spill Cleanup Double nitrile gloves, Chemical-resistant gown or coveralls, Chemical safety goggles, Face shield, NIOSH-approved respirator (if dust is generated)Category A

Note: Always inspect gloves for tears or punctures before use. Remove and replace contaminated PPE immediately. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Designate a specific area within a chemical fume hood for all this compound work.

  • Assemble all necessary equipment, including a calibrated scale, spatulas, weighing paper, and appropriate glassware.

  • Prepare a labeled, sealed container for this compound waste.

2. Weighing and Dispensing:

  • Perform all weighing and dispensing of solid this compound within a chemical fume hood to control airborne particles.

  • Use anti-static weighing dishes to prevent scattering of the powder.

  • Carefully transfer the desired amount of this compound, avoiding the creation of dust.

3. Solution Preparation:

  • Slowly add the solid this compound to the solvent to prevent splashing.

  • If sonication or heating is required to dissolve the compound, ensure the container is securely capped and perform these actions within the fume hood.

4. Post-Handling Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate solvent followed by soap and water.

  • Dispose of all contaminated disposable materials (e.g., weighing paper, pipette tips) in the designated hazardous waste container.

Emergency Protocols
Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately clear the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

All this compound waste, including unused material, contaminated consumables, and spill cleanup materials, must be disposed of as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Waste Segregation and Storage:

  • Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

  • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

Disposal Procedure:

  • Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures. Adhere to all federal, state, and local regulations.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_procedure Procedure Type cluster_ppe Required Personal Protective Equipment Start Assess the Task: Handling this compound Weighing Weighing Solid Start->Weighing Solution Handling Solution Start->Solution Spill Spill Cleanup Start->Spill BasePPE Standard Lab Attire: - Lab Coat - Closed-toe Shoes Weighing->BasePPE Gloves Nitrile Gloves (Double for Spill) Weighing->Gloves EyeProtection Safety Goggles with Side Shields Weighing->EyeProtection Solution->BasePPE Solution->Gloves Solution->EyeProtection FaceShield Face Shield Solution->FaceShield If splashing risk Spill->BasePPE Spill->Gloves Spill->EyeProtection Spill->FaceShield Respirator NIOSH-approved Respirator Spill->Respirator If dust is present Gown Chemical-resistant Gown/Coveralls Spill->Gown

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flurofamide
Reactant of Route 2
Flurofamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.